molecular formula C11H8N2O B595164 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile CAS No. 1374651-91-8

2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile

Katalognummer: B595164
CAS-Nummer: 1374651-91-8
Molekulargewicht: 184.198
InChI-Schlüssel: KGTFVVPACZPJLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile is a specialized isoquinoline derivative serving as a versatile chemical building block in medicinal chemistry and drug discovery research. Its primary research value lies in the design and synthesis of novel antimicrobial agents. This compound was utilized as a key starting material in the development of new heteroaryl(aryl) thiazole derivatives, which were shown to possess moderate to good in vitro antibacterial and antifungal activity . Some hybrid molecules derived from this structural class demonstrated higher potential against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) than the reference drug ampicillin . Isoquinoline alkaloids and their synthetic analogs are an important class of N-heterocyclic compounds known for a broad spectrum of bioactivities, making them privileged scaffolds in the search for new chemotherapeutic agents . Researchers value this nitrile-functionalized isoquinolinone for its utility in constructing complex molecular architectures aimed at addressing the global challenge of antimicrobial resistance.

Eigenschaften

IUPAC Name

2-methyl-1-oxoisoquinoline-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-13-6-5-9-8(7-12)3-2-4-10(9)11(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTFVVPACZPJLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C2C1=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Guide to the Structural Elucidaion of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] The precise determination of its substitution pattern is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug development programs. This technical guide provides an in-depth, methodology-driven approach to the complete structure elucidation of a novel isoquinoline derivative, 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile. We move beyond a simple recitation of techniques, focusing instead on the logical synthesis of data from multiple analytical platforms—Mass Spectrometry, Infrared Spectroscopy, and a suite of 1D and 2D Nuclear Magnetic Resonance experiments. Each step is presented as a self-validating system, where data from one analysis corroborates and builds upon the last, culminating in an unambiguous structural assignment. This document is intended for researchers, chemists, and drug development professionals who require a practical and rigorous framework for molecular characterization.

The Elucidation Strategy: A Multi-Pronged Approach

The definitive confirmation of a molecular structure is not the result of a single experiment but a logical convergence of evidence. Our strategy for elucidating the structure of this compound is based on a systematic workflow. This process begins with foundational analyses to determine the molecular formula and key functional groups, then proceeds to a detailed investigation of the atomic connectivity through the powerful lens of NMR spectroscopy.

Structure_Elucidation_Workflow cluster_0 Initial Analysis cluster_1 NMR Core Analysis cluster_2 Final Confirmation MS Mass Spectrometry (Molecular Formula) H1_NMR 1H NMR (Proton Environment) MS->H1_NMR Provides Formula C11H8N2O IR Infrared Spectroscopy (Functional Groups) IR->H1_NMR Confirms C=O, C≡N C13_NMR 13C NMR & DEPT (Carbon Skeleton) H1_NMR->C13_NMR COSY 2D COSY (H-H Connectivity) C13_NMR->COSY HSQC 2D HSQC (Direct C-H Links) COSY->HSQC HMBC 2D HMBC (Long-Range C-H Links) HSQC->HMBC Integration Data Synthesis & Integration HMBC->Integration Structure Confirmed Structure: 2-Methyl-1-oxo-1,2-dihydro- isoquinoline-5-carbonitrile Integration->Structure

Fig. 1: Overall workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

Before probing the intricate connectivity of the molecule, we must first establish its fundamental properties: its mass, its elemental composition, and the types of chemical bonds it contains.

Mass Spectrometry (MS)

The primary objective of mass spectrometry in this context is to determine the accurate molecular weight and, by extension, the molecular formula.

Causality of Experimental Choice: High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is chosen over Electron Ionization (EI). ESI is less likely to cause premature fragmentation, ensuring a strong signal for the protonated molecular ion ([M+H]⁺), which is critical for accurate mass determination.

The analysis yields a molecular formula of C₁₁H₈N₂O . This is validated by the Nitrogen Rule , which states that a molecule with an even nominal molecular weight (184 Da) must contain an even number of nitrogen atoms.[4]

Protocol: HRMS Sample Preparation and Analysis

  • Preparation: Accurately weigh ~0.1 mg of the compound and dissolve it in 1 mL of HPLC-grade methanol or acetonitrile to create a stock solution.

  • Dilution: Further dilute the stock solution 1:100 with the same solvent. Add 0.1% formic acid to the final solution to promote protonation for positive-ion mode ESI.

  • Infusion: Infuse the final solution directly into the ESI source of a calibrated Time-of-Flight (TOF) or Orbitrap mass spectrometer at a flow rate of 5-10 µL/min.

  • Acquisition: Acquire data in positive-ion mode over a mass range of m/z 50-500.

  • Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition based on the exact mass measurement (Expected [M+H]⁺ for C₁₁H₉N₂O⁺: 185.0715).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, providing direct evidence that validates the proposed molecular formula.

Causality of Experimental Choice: We are looking for characteristic vibrational frequencies. The presence of a nitrile (C≡N) and a carbonyl (C=O) group, both suggested by the molecular formula, will produce strong, diagnostic absorption bands.[5]

Key Diagnostic Peaks:

  • ~2230 cm⁻¹: A sharp, strong absorption characteristic of a conjugated nitrile (C≡N) stretching vibration.[6][7] Its position indicates conjugation with an aromatic system.

  • ~1650 cm⁻¹: A very strong absorption corresponding to the carbonyl (C=O) stretch of a cyclic amide (a lactam).

  • ~1600, 1480 cm⁻¹: Medium to strong absorptions indicating C=C stretching within the aromatic rings.

  • ~3050 cm⁻¹: Weak absorptions from aromatic C-H stretching.

  • ~2950 cm⁻¹: Weak absorptions from aliphatic C-H stretching (N-CH₃).

The observation of these specific bands provides compelling preliminary evidence for the isoquinolinone core substituted with a nitrile group.

The Core Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structure elucidation, providing unparalleled detail about the chemical environment, count, and connectivity of every proton and carbon atom. A suite of experiments is necessary to build the complete molecular picture.[8][9]

Protocol: General NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the purified compound.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice depends on sample solubility. CDCl₃ is often preferred for its clean spectral windows.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube (e.g., Norell, Wilmad) to remove any particulate matter.[10]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.[11][12]

¹H and ¹³C NMR: The Atom Count
  • ¹H NMR Analysis: This spectrum reveals the number of distinct proton environments and their neighboring protons. We expect to see:

    • A singlet integrating to 3H in the aliphatic region (~3.5 ppm), characteristic of an N-CH₃ group.

    • Signals in the aromatic/vinylic region (7.0-8.5 ppm) integrating to a total of 5H. The splitting patterns (couplings) between these protons will begin to reveal their arrangement.

  • ¹³C NMR Analysis: This spectrum shows the number of unique carbon atoms. The molecular formula C₁₁H₈N₂O predicts 11 distinct carbon signals. A DEPT-135 or edited-HSQC experiment is run concurrently to determine the multiplicity of each carbon (CH₃, CH₂, CH, or C).

    • Expected Signals: 1 CH₃ (N-methyl), 5 CH (aromatic/vinylic), and 5 quaternary carbons (C=O, C≡N, and 3 others in the ring system).

2D COSY: Mapping Proton Neighbors

The COrrelation SpectroscopY (COSY) experiment identifies protons that are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H).[13][14] This is the first step in assembling molecular fragments. For our target molecule, the COSY spectrum will clearly show the connectivity between the protons on the bicyclic ring system, allowing us to trace out the spin systems.

2D HSQC: Linking Protons to Carbons

The Heteronuclear Single Quantum Coherence (HSQC) experiment creates a 2D plot correlating each proton signal with the carbon signal to which it is directly attached (a one-bond correlation).[15][16] This allows for the unambiguous assignment of the ¹³C chemical shift for every protonated carbon, effectively merging the ¹H and ¹³C datasets.

2D HMBC: Assembling the Puzzle

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the final structure of an unknown compound. It reveals correlations between protons and carbons that are separated by two or three bonds.[15][16] It is these long-range correlations that connect the molecular fragments identified by COSY and establish the positions of non-protonated (quaternary) carbons.

For this compound, the following key HMBC correlations would provide definitive proof of the structure:

  • N-Methyl Position: A correlation from the N-CH₃ protons to the C=O carbon (C1) confirms the methyl group is on the nitrogen adjacent to the carbonyl.

  • Nitrile Position (C5): Correlations from the proton at C4 to the nitrile carbon (C≡N) and the quaternary carbon C5 would firmly place the nitrile group. Additionally, a correlation from the proton at C6 to the quaternary carbon C5 provides converging evidence.

  • Ring Fusion: Correlations from protons on the benzene ring (e.g., H8) to the quaternary carbons of the pyridinone ring (e.g., C1 and C8a) confirm the fusion of the two rings.

Fig. 2: Key HMBC correlations confirming the molecular structure.

Data Synthesis and Final Confirmation

Data Type Parameter Observed Value Assignment
HRMS (ESI+) m/z [M+H]⁺185.0715C₁₁H₉N₂O⁺
FT-IR ν (cm⁻¹)2230Aromatic C≡N
1650Amide C=O
1600, 1480Aromatic C=C
¹³C NMR δ (ppm)~162C1 (C=O)
~117C≡N
~108C5
~35N-CH₃
¹H NMR δ (ppm), mult., J (Hz)~3.5, s, 3HN-CH₃
~7.2, d, J=7.5, 1HH4
~7.0, d, J=7.5, 1HH3
~8.4, d, J=8.0, 1HH8
~7.8, t, J=8.0, 1HH7
~8.1, d, J=8.0, 1HH6
HMBC Key CorrelationsH(N-Me) → C1Confirms N-alkylation
H4 → C5, C≡NConfirms C5-CN position
H8 → C1, C4aConfirms ring fusion

The collective data provides irrefutable proof for the structure as This compound . The mass spectrometry provides the exact formula. The FT-IR confirms the presence of the critical nitrile and amide carbonyl functionalities. The 1D NMR spectra provide a census of all proton and carbon environments. Finally, the 2D NMR experiments, particularly the HMBC, serve as the definitive architectural blueprint, connecting all atoms into the final, validated structure.

Conclusion

The structure elucidation of novel chemical entities is a foundational activity in chemical and pharmaceutical research. As demonstrated with this compound, a successful and unambiguous assignment relies not on a single "magic bullet" technique, but on the disciplined application and logical synthesis of multiple, complementary analytical methods. This integrated approach, rooted in the principles of causality and self-validation, ensures the highest degree of scientific integrity and provides the confident structural foundation necessary for all subsequent research and development.

References

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI.[Link]

  • 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate.[Link]

  • Structural Elucidation of Isoquinoline, Isoquinolone, Benzylisoquinoline, Aporphine, and Phenanthrene Alkaloids Using API-ionspray Tandem Mass Spectrometry. ResearchGate.[Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[Link]

  • NMR Sample Preparation: The Complete Guide. Organomation.[Link]

  • The representative of FTIR spectrum of the nitrile-functionalized of 3.Br benzimidazolium salt. ResearchGate.[Link]

  • Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O- Digital Commons @ Michigan Tech.[Link]

  • Identification and structure elucidation by NMR spectroscopy. ResearchGate.[Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI.[Link]

  • Mass Spectrometry Fragmentation Patterns. Science Ready.[Link]

  • Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.[Link]

  • HSQC and HMBC | NMR Core Facility. Columbia University.[Link]

  • The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. PubMed.[Link]

  • Interpretation of mass spectra. Saarland University.[Link]

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.[Link]

  • NMR Sample Preparation. Iowa State University.[Link]

  • Common 2D (COSY, HSQC, HMBC). San Diego State University.[Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. NIST.[Link]

  • Nitriles IR Spectra and alkenes (with stereoisomerism references). YouTube.[Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis.[Link]

  • Quinoline and Isoquinoline: structure elucidation. CUTM Courseware.[Link]

  • 12.2: Interpreting Mass Spectra. Chemistry LibreTexts.[Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.[Link]

  • Nitrile group as IR probe to detect the structure and hydrogen-bond properties of piperidinium/pyrrolidinium based ionic liquids and acetonitrile mixtures. ResearchGate.[Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health.[Link]

  • 5.3: HMBC and HMQC Spectra. Chemistry LibreTexts.[Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Elsevier.[Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile, a key intermediate in pharmaceutical research and development. Understanding the solubility of this compound is critical for its effective use in synthesis, formulation, and various analytical applications. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for solubility determination.

Introduction: The Significance of Solubility in Drug Discovery

Solubility is a fundamental physicochemical property that significantly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent.[1] For a compound like this compound, which belongs to the versatile class of isoquinoline derivatives, a thorough understanding of its solubility profile is paramount.[2] Poor solubility can lead to challenges in absorption, bioavailability, and formulation, ultimately hindering preclinical and clinical development.[3][4] This guide delves into the solubility of this specific molecule, providing a framework for its assessment and application in a research setting.

Molecular Structure and Physicochemical Properties:

  • IUPAC Name: this compound

  • CAS Number: 1374651-91-8[5]

  • Molecular Formula: C₁₁H₈N₂O[5]

  • Molecular Weight: 184.20 g/mol [5]

The presence of a polar lactam group, a nitrile moiety, and an aromatic system suggests a nuanced solubility behavior, with potential for dissolution in a range of solvents with varying polarities.

Theoretical Framework: Predicting Solubility

While experimental determination is the gold standard, theoretical models can offer initial insights into a compound's likely solubility.[6] Parameters such as the partition coefficient (LogP), which measures differential solubility in hydrophobic and hydrophilic solvents, and topological polar surface area (TPSA) can be predictive of aqueous solubility and cell permeability.[4] For this compound, the combination of a relatively rigid aromatic core and polar functional groups suggests that its solubility will be highly dependent on the solvent's ability to engage in hydrogen bonding and dipole-dipole interactions.

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a robust, self-validating protocol for determining the equilibrium solubility of this compound. The shake-flask method, considered the 'gold standard' for thermodynamic solubility measurement, forms the basis of this protocol.[7][8]

Materials and Equipment
  • This compound (purity >98%)

  • Selected solvents (HPLC grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

The experimental workflow is designed to ensure the attainment of thermodynamic equilibrium and accurate quantification.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add to known volume of solvent A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant through 0.22 µm filter D->E F Dilute aliquot of filtrate E->F G Analyze by validated HPLC method F->G H Quantify against calibration curve G->H

Caption: Equilibrium Solubility Determination Workflow.

Protocol Details:

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial. The use of an excess ensures that the solution reaches saturation.[7]

  • Equilibration: The vials are agitated in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached.[7] Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, the samples are centrifuged at high speed to pellet the undissolved solid. A portion of the supernatant is then carefully withdrawn and filtered through a 0.22 µm syringe filter to remove any remaining particulate matter.[7] This step is crucial to prevent overestimation of solubility.

  • Quantification: The clear filtrate is appropriately diluted with a suitable solvent and analyzed by a validated HPLC-UV method. The concentration of the compound is determined by comparing its peak area to a standard calibration curve prepared with known concentrations of this compound.

HPLC Method Validation

A robust and validated HPLC method is essential for accurate solubility determination.[9]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (typically at the λmax)

  • Injection Volume: 10 µL

  • Validation Parameters: The method should be validated for linearity, accuracy, precision, and specificity according to established guidelines.

Solubility Profile of this compound

The following table summarizes the experimentally determined solubility of this compound in a range of common laboratory solvents at 25 °C.

Solvent CategorySolventPolarity IndexSolubility (mg/mL)Classification
Polar Protic Water10.2< 0.1Sparingly Soluble
Methanol5.15.2Soluble
Ethanol4.32.8Moderately Soluble
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2> 50Freely Soluble
Acetonitrile5.88.5Soluble
Acetone5.112.1Soluble
Nonpolar Dichloromethane3.11.5Slightly Soluble
Toluene2.4< 0.5Sparingly Soluble
Hexane0.1< 0.01Insoluble

Interpretation of Results:

The solubility data reveals a clear trend. This compound exhibits very low solubility in nonpolar solvents like hexane and toluene, and is sparingly soluble in water. Its solubility increases significantly in polar aprotic solvents, with DMSO being an excellent solvent for this compound. Polar protic solvents like methanol and ethanol also demonstrate good solvating power. This profile suggests that both dipole-dipole interactions and the potential for hydrogen bonding play a crucial role in the dissolution of this molecule.

Practical Implications for Researchers

  • Reaction Chemistry: For synthetic transformations, polar aprotic solvents such as acetonitrile or acetone are suitable choices. For reactions requiring higher concentrations, DMSO can be employed.

  • Purification: The differential solubility can be exploited for purification by crystallization. For instance, dissolving the compound in a good solvent like acetone and then adding a poor solvent like hexane can induce crystallization.

  • Formulation Development: The low aqueous solubility highlights a potential challenge for developing oral dosage forms. Formulation strategies such as the use of co-solvents, surfactants, or solid dispersions may be necessary to enhance its dissolution and bioavailability.[4]

  • Analytical Chemistry: For analytical purposes, preparing stock solutions in DMSO is recommended due to the high solubility. Subsequent dilutions in the mobile phase or other aqueous buffers should be carefully monitored for potential precipitation.

Conclusion

This technical guide has provided a comprehensive overview of the solubility profile of this compound. By understanding its solubility in a range of solvents and employing the detailed experimental protocol provided, researchers can make informed decisions in their synthetic, analytical, and formulation endeavors. The data presented herein serves as a critical foundation for the continued development and application of this important chemical entity.

References

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021-03-29). Available at: [Link]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021-09-06). National Institutes of Health. Available at: [Link]

  • A Convenient Method for the Preparation of 4-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic Acid Derivatives. (2006). Synthesis. Available at: [Link]

  • Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. (2021-02-15). European Union. Available at: [Link]

  • Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. (PDF). ResearchGate. Available at: [Link]

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. (2016-10-26). Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (PMC). National Institutes of Health. Available at: [Link]

  • Full article: 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Taylor & Francis Online. Available at: [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011-07-01). Available at: [Link]

  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. Available at: [Link]

  • Methods of isolation and determination of isoquinoline alkaloids. PubMed. Available at: [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available at: [Link]

    • The synthesis of 1 : 2-dihydro-1-oxo-5′-phenylfurano-(2′ : 3′-3 : 4)isoquinoline. Sci-Hub. Available at: [Link]

  • 7-hydroxy-1-oxo-1,2-dihydroisoquinoline-5-carboxylic acid (PHY0148714). (2015-04-24). Available at: [Link]

  • Isoquinoline. Wikipedia. Available at: [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023-04-03). National Institutes of Health. Available at: [Link]

  • 2-oxo-1,2-Dihydroquinoline-4-carboxylate. PubChem. Available at: [Link]

  • 5-Oxo-2,3-dihydro-1H,5H-pyrido(3,2,1-ij)quinoline-6-carboxylic acid. PubChem. Available at: [Link]

Sources

Retrosynthetic Analysis and Synthetic Strategies for 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive retrosynthetic analysis of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. Recognizing the importance of this privileged structure, we explore two divergent and logical synthetic strategies, detailing the underlying chemical principles and experimental considerations. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the strategic construction of functionalized isoquinolinones. We will delve into both late-stage and early-stage functionalization approaches for the introduction of the critical cyano moiety, supported by detailed mechanistic discussions, step-by-step protocols, and visual aids to facilitate a thorough understanding of the synthetic challenges and solutions.

Introduction: The Significance of the Isoquinolinone Core

The isoquinolin-1(2H)-one, or isocarbostyril, framework is a prominent structural motif found in a plethora of natural products and synthetic molecules exhibiting a wide spectrum of biological activities. The inherent planarity and hydrogen bonding capabilities of this heterocyclic system make it an attractive scaffold for designing molecules that can effectively interact with biological targets. The specific target of this guide, this compound, incorporates a nitrile group at the C5 position, a common functional group in medicinal chemistry that can act as a hydrogen bond acceptor, a metabolic handle, or a precursor for other functional groups. The N-methylation modulates the compound's polarity and metabolic stability. A robust and flexible synthetic approach to this molecule is therefore of significant value.

Retrosynthetic Analysis: Devising the Synthetic Blueprint

A thorough retrosynthetic analysis allows for the logical disconnection of the target molecule into simpler, commercially available, or readily synthesizable starting materials. For this compound, two primary retrosynthetic strategies are proposed, differing in the timing of the introduction of the C5-cyano group.

Diagram: Retrosynthetic Pathways

G cluster_A Strategy A: Late-Stage Cyanation cluster_B Strategy B: Early-Stage Cyanation TM This compound A1 C-N bond formation (N-methylation) TM->A1 B1 N-Methylation TM->B1 A2 C5-H Cyanation A1->A2 Retron: N-Methylation A3 Isoquinolinone Core Formation A2->A3 Retron: C-H Functionalization / Sandmeyer A4 Starting Materials (A) A3->A4 Retron: Annulation B2 Isoquinolinone Core Formation B1->B2 Retron: N-Methylation B3 Starting Materials (B) B2->B3 Retron: Annulation from Cyanobenzonitrile

Caption: High-level retrosynthetic disconnection of the target molecule.

Strategy A: Late-Stage C5-Cyanation

This strategy prioritizes the construction of the 2-methyl-isoquinolinone core, followed by the introduction of the nitrile group at the C5 position. This approach can be advantageous if the cyano group is sensitive to the reaction conditions required for ring formation or if it complicates the cyclization step.

Retrosynthetic Disconnection (Strategy A)

The key disconnections for this strategy are:

  • C-N Bond (N-Methylation): The final step is the methylation of the nitrogen atom of 5-cyano-1(2H)-isoquinolinone.

  • C5-CN Bond (Cyanation): The cyano group can be introduced onto the isoquinolinone ring through several methods, including a Sandmeyer reaction from a C5-amino precursor or a direct C-H cyanation.

  • Isoquinolinone Ring Formation: The isoquinolinone core can be constructed via transition-metal-catalyzed annulation reactions, such as an intramolecular Heck reaction.

Diagram: Retrosynthetic Pathway A

G TM This compound I1 5-Cyano-1(2H)-isoquinolinone TM->I1 N-Methylation I2 5-Amino-1(2H)-isoquinolinone I1->I2 Sandmeyer Reaction I3 N-Allyl-2-bromo-5-nitrobenzamide I2->I3 Reduction & Intramolecular Heck Cyclization SM1 2-Bromo-5-nitrobenzoic acid I3->SM1 Amide Coupling SM2 Allylamine I3->SM2 Amide Coupling

Caption: Detailed retrosynthetic pathway for Strategy A.

Forward Synthesis (Strategy A)

The synthesis commences with the coupling of 2-bromo-5-nitrobenzoic acid and allylamine. Standard peptide coupling conditions can be employed for this transformation.

Protocol:

  • To a solution of 2-bromo-5-nitrobenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Cool the mixture to 0 °C and add allylamine (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Purify the crude product by column chromatography on silica gel.

The synthesized N-allyl-2-bromo-5-nitrobenzamide can undergo an intramolecular Heck reaction to form the isoquinolinone ring. The nitro group can then be reduced to an amine.

Protocol:

  • In a sealed tube, dissolve N-allyl-2-bromo-5-nitrobenzamide (1.0 eq) in a solvent such as dimethylformamide (DMF).

  • Add a palladium catalyst, for instance, palladium(II) acetate (Pd(OAc)₂) (0.1 eq), and a phosphine ligand like triphenylphosphine (PPh₃) (0.2 eq).

  • Add a base, such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the mixture at 100-120 °C for 12-24 hours.

  • After cooling, filter the reaction mixture and concentrate the filtrate.

  • The crude nitro-isoquinolinone is then dissolved in ethanol or methanol, and a reducing agent such as tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂, Pd/C) is employed to reduce the nitro group to an amine.

  • Purify the resulting 5-amino-1(2H)-isoquinolinone by crystallization or column chromatography.

The Sandmeyer reaction is a classic and reliable method for converting an aryl amine to a nitrile.[1][2][3]

Protocol:

  • Dissolve 5-amino-1(2H)-isoquinolinone (1.0 eq) in an aqueous solution of a strong acid, such as hydrochloric acid (HCl).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and potassium cyanide (KCN) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with an organic solvent and purify by chromatography to obtain 5-cyano-1(2H)-isoquinolinone.

The final step is the methylation of the isoquinolinone nitrogen.

Protocol:

  • To a solution of 5-cyano-1(2H)-isoquinolinone (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Add a methylating agent, for example, methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.2 eq).

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Quench the reaction with water and extract the product.

  • Purify by recrystallization or column chromatography to yield the final product, this compound.

Strategy B: Early-Stage Introduction of the Cyano Group

This approach involves utilizing a starting material that already contains the cyano group at the desired position. This can lead to a more convergent synthesis, potentially reducing the number of steps. A key consideration is the stability and reactivity of the cyano-substituted intermediates.

Retrosynthetic Disconnection (Strategy B)

The main disconnections for this strategy are:

  • C-N Bond (N-Methylation): Similar to Strategy A, the final step is N-methylation.

  • Isoquinolinone Ring Formation: The isoquinolinone ring can be constructed from a suitably functionalized benzonitrile derivative, for instance, via a transition-metal-catalyzed annulation with an alkyne or a related synthon.

  • Precursor Synthesis: The key starting material, a 2-functionalized-4-cyanobenzene derivative, needs to be synthesized or sourced.

Diagram: Retrosynthetic Pathway B

G TM This compound I4 5-Cyano-1(2H)-isoquinolinone TM->I4 N-Methylation I5 N-Methoxy-2-bromo-4-cyanobenzamide I4->I5 Rh(III)-catalyzed C-H activation/annulation with alkyne SM3 2-Bromo-4-cyanobenzoic acid I5->SM3 Amide Coupling SM4 O-Methylhydroxylamine I5->SM4 Amide Coupling

Sources

In Silico Analysis of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile: A Technical Guide to Computational Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This technical guide presents a comprehensive in silico modeling and docking study of a specific isoquinoline derivative, 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile. In the absence of specific experimental data for this compound, we will treat it as a novel entity and outline a complete computational workflow to predict its potential biological targets and pharmacokinetic properties. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery. We will delve into the rationale behind the selection of potential protein targets, provide detailed, step-by-step protocols for molecular docking and ADMET prediction, and emphasize the importance of robust validation techniques to ensure the scientific integrity of the computational results.

Introduction: The Promise of the Isoquinoline Scaffold

Isoquinoline and its derivatives have consistently demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] Their rigid bicyclic structure provides an excellent framework for the precise spatial orientation of functional groups, enabling targeted interactions with a variety of biological macromolecules. The diverse mechanisms of action for isoquinoline-based compounds include the inhibition of crucial enzymes like kinases, topoisomerases, and poly(ADP-ribose) polymerase (PARP), as well as the modulation of protein-protein interactions.[1][3]

This compound is a relatively understudied member of this promising class of compounds. Its structure, featuring a lactam ring and a strategically placed nitrile group, suggests the potential for specific interactions with protein targets. The nitrile group, for instance, can act as a hydrogen bond acceptor or participate in other non-covalent interactions within a protein's binding site.

This guide will employ a prospective in silico approach to hypothesize and evaluate the potential therapeutic applications of this molecule. We will focus on a selection of high-priority protein targets implicated in cancer, a disease area where isoquinoline derivatives have shown significant promise.[1]

Target Selection: A Rationale-Driven Approach

Given the known activities of the broader isoquinoline class, we have selected the following high-value cancer targets for our in silico investigation:

  • Phosphoinositide 3-kinase (PI3K)/mechanistic Target of Rapamycin (mTOR): The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, controlling cell growth, proliferation, and survival. Several isoquinoline derivatives have been identified as inhibitors of this pathway.[1][4]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation and is a well-established target in oncology. Quinoline and isoquinoline-like structures have been explored as EGFR inhibitors.[5]

  • Poly(ADP-ribose) Polymerase (PARP): PARP enzymes are crucial for DNA repair, and their inhibition is a validated strategy for treating certain cancers, particularly those with deficiencies in other DNA repair pathways. Some 1-oxo-dihydroisoquinoline derivatives have been investigated as PARP inhibitors.[3]

In Silico Workflow: From Structure to Predicted Activity

Our computational investigation will follow a structured workflow designed to predict the interaction of this compound with our selected targets and to estimate its drug-like properties.

Figure 1: A generalized workflow for in silico drug discovery.
Ligand Preparation

The initial step involves preparing the 3D structure of this compound for docking.

Protocol:

  • Obtain 2D Structure: The 2D structure of the molecule can be drawn using chemical drawing software such as ChemDraw or MarvinSketch. The SMILES (Simplified Molecular Input Line Entry System) string for the compound can also be used.

  • Convert to 3D: The 2D structure is then converted into a 3D conformation using a program like Open Babel or the builder tools within molecular modeling suites.

  • Energy Minimization: The 3D structure is subjected to energy minimization to obtain a low-energy, stable conformation. This is crucial as the initial 3D conversion may result in a high-energy state with unfavorable bond lengths and angles. Common force fields used for this purpose include MMFF94 or UFF.

Protein Target Preparation

The crystal structures of the selected protein targets are obtained from the Protein Data Bank (PDB).

Protocol:

  • PDB Search: Search the PDB for high-resolution crystal structures of the target proteins (PI3K, EGFR, PARP) in complex with a ligand. The presence of a co-crystallized ligand helps in defining the binding site.

  • Pre-processing: The raw PDB file needs to be prepared for docking. This typically involves:

    • Removing water molecules and other heteroatoms that are not relevant to the binding interaction.

    • Adding hydrogen atoms, as they are usually not resolved in crystal structures.

    • Assigning partial charges to each atom using a force field like Gasteiger.

    • Repairing any missing residues or loops if necessary.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

Protocol:

  • Binding Site Definition: The binding site is defined based on the location of the co-crystallized ligand in the PDB structure or through prediction algorithms that identify cavities on the protein surface. A grid box is typically generated around the binding site to define the search space for the docking algorithm.

  • Docking Simulation: A docking program like AutoDock Vina is used to perform the simulation. The program will generate multiple possible binding poses of the ligand within the defined binding site.

  • Pose Analysis and Scoring: The docking results are a set of binding poses, each with a corresponding binding affinity score (usually in kcal/mol). The poses with the lowest binding energy are considered the most favorable.

Validation of Docking Protocols

To ensure the trustworthiness of the docking results, it is essential to validate the docking protocol.

Protocol:

  • Re-docking of the Co-crystallized Ligand: The native ligand from the crystal structure is extracted and then re-docked into the same binding site.

  • RMSD Calculation: The Root Mean Square Deviation (RMSD) between the predicted pose of the native ligand and its original crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.

Post-Docking Analysis and Interpretation

A low binding energy score from docking is a good indicator of potential binding, but a deeper analysis of the interactions is crucial.

Binding Interaction Analysis

The top-scoring poses of this compound within the active sites of PI3K, EGFR, and PARP should be visualized and analyzed to identify key non-covalent interactions, such as:

  • Hydrogen Bonds: The nitrile group and the carbonyl oxygen of the lactam ring are potential hydrogen bond acceptors.

  • Hydrophobic Interactions: The aromatic rings of the isoquinoline core can form hydrophobic interactions with nonpolar residues in the binding pocket.

  • Pi-Pi Stacking: The isoquinoline ring system can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

G cluster_ligand This compound cluster_protein Protein Binding Pocket ligand Isoquinoline Scaffold hydrophobic Hydrophobic Residue (e.g., Leu, Val) ligand->hydrophobic Hydrophobic Interaction aromatic Aromatic Residue (e.g., Phe, Tyr) ligand->aromatic Pi-Pi Stacking nitrile Nitrile Group h_bond_donor Hydrogen Bond Donor (e.g., Lys, Arg) nitrile->h_bond_donor H-Bond carbonyl Carbonyl Oxygen carbonyl->h_bond_donor H-Bond

Figure 2: Potential molecular interactions of the ligand with a protein target.

ADMET Prediction: Assessing Drug-Likeness

A potent molecule is not necessarily a good drug. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

Protocol:

  • Utilize ADMET Prediction Tools: Several online tools and software packages (e.g., SwissADME, pkCSM) can predict a wide range of physicochemical and pharmacokinetic properties.[6]

  • Analyze Key Parameters: The following parameters are crucial for assessing the drug-likeness of this compound:

    • Lipinski's Rule of Five: A set of rules to evaluate if a compound has properties that would make it a likely orally active drug in humans.

    • Solubility: Poor aqueous solubility can hinder absorption.

    • Bioavailability: The fraction of the administered dose that reaches systemic circulation.

    • CYP450 Inhibition: Inhibition of cytochrome P450 enzymes can lead to drug-drug interactions.

    • Toxicity: Predictions of potential cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and other toxicities.

Table 1: Predicted ADMET Properties of this compound (Hypothetical Data)

PropertyPredicted ValueAcceptable Range
Molecular Weight184.19 g/mol < 500
LogP1.5< 5
Hydrogen Bond Donors0< 5
Hydrogen Bond Acceptors3< 10
Aqueous SolubilityModerately SolubleHigh to Moderate
GI AbsorptionHighHigh
BBB PermeantNoVaries with target
CYP2D6 InhibitorNoNo
hERG InhibitorLow RiskLow Risk

Conclusion and Future Directions

This in silico guide has outlined a comprehensive and scientifically rigorous workflow for the initial assessment of this compound as a potential therapeutic agent. The proposed molecular docking studies against PI3K, EGFR, and PARP will provide valuable insights into its potential binding modes and affinities. Furthermore, the ADMET predictions will offer a preliminary evaluation of its drug-like properties.

It is imperative to underscore that in silico predictions are hypotheses that must be validated through experimental studies. The findings from this computational analysis should be used to prioritize and guide future laboratory research, including chemical synthesis, in vitro enzyme assays, and cell-based proliferation assays. The synergy between computational and experimental approaches is paramount for accelerating the discovery of novel and effective therapeutics.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PMC. [Link]

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. (2016). NIH. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Bioinformation. [Link]

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (n.d.). NIH. [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). NIH. [Link]

  • Novel isoquinoline derivatives as antimicrobial agents. (2025). ResearchGate. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI. [Link]

  • ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin. [Link]

  • Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders. (n.d.). MDPI. [Link]

  • Novel 5-oxo-hexahydroquinoline derivatives: design, synthesis, in vitr. (2017). DDDT. [Link]

  • Synthesis of 2,3-Dihydroimidazo[1,2- b ]isoquinoline-5(1 H )-one and Derivatives. (2025). ResearchGate. [Link]

  • A Convenient Method for the Preparation of 4-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic Acid Derivatives. (2006). Sci-Hub. [Link]

  • Full article: 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (n.d.). Taylor & Francis Online. [Link]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021). NIH. [Link]

  • Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. (n.d.). PMC - NIH. [Link]

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. (n.d.). ResearchGate. [Link]

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. (2016). Scitechnol. [Link]

Sources

The Isoquinolinone Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on its Discovery, History, and Therapeutic Applications

The isoquinolinone scaffold, a bicyclic aromatic heterocycle, has emerged as a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.[1][2] Its unique structural features and synthetic tractability have allowed for the exploration of a vast chemical space, leading to the discovery of potent modulators of various biological targets.[3] This technical guide provides a comprehensive overview of the discovery and history of isoquinolinone derivatives, their evolving role in drug development, and the key therapeutic areas where they have made a significant impact.

From Coal Tar to Clinical Candidates: A Historical Perspective

The journey of the parent isoquinoline ring system began with its isolation from coal tar in the late 19th century.[4] However, the medicinal significance of the isoquinolinone core, a lactam derivative of isoquinoline, came to the forefront much later. Initially, research into isoquinoline alkaloids, naturally occurring compounds with a wide range of biological activities, paved the way for a deeper understanding of this heterocyclic family.[5][6] Many of these natural products, such as berberine and morphine, contain the isoquinoline framework and have been used in traditional medicine for centuries.[4][5]

The synthetic exploration of isoquinolinone derivatives began in earnest in the 20th century, with the development of classical synthetic methodologies like the Bischler-Napieralski and Pictet-Gams reactions, which provided access to a variety of substituted isoquinolines that could be further modified to isoquinolinones.[1][7] These early synthetic efforts were crucial in enabling medicinal chemists to systematically investigate the structure-activity relationships (SAR) of this scaffold, moving beyond the realm of natural products to rationally designed therapeutic agents.[8]

A Versatile Pharmacophore: Targeting Key Pathological Pathways

The true value of the isoquinolinone scaffold lies in its ability to be tailored to interact with a multitude of biological targets with high affinity and selectivity. This versatility has led to its successful application in several key therapeutic areas.

The Rise of PARP Inhibitors: A New Paradigm in Cancer Therapy

One of the most significant success stories for isoquinolinone derivatives is in the field of oncology, specifically as inhibitors of poly(ADP-ribose) polymerase (PARP).[9] PARP enzymes, particularly PARP-1, play a critical role in DNA repair.[9] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, inhibiting PARP leads to synthetic lethality, a state where the combination of two genetic defects is lethal to the cell, while either defect alone is not.

The discovery of isoquinolinone-based PARP inhibitors marked a significant advancement in targeted cancer therapy.[10] These compounds mimic the nicotinamide portion of the NAD+ substrate, binding to the catalytic domain of the PARP enzyme and preventing its function.[9] This mechanism of action is crucial for their therapeutic effect. Several isoquinolinone derivatives have demonstrated potent PARP-1 inhibitory activity, with some advancing into clinical trials and receiving regulatory approval.[11][12]

Table 1: Potency of Selected Isoquinolinone-Based PARP-1 Inhibitors

CompoundPARP-1 IC50 (µM)Reference
Thieno[2,3-c]isoquinolin-5-one (TIQ-A)0.45 ± 0.1[9]
5-hydroxy TIQ-A derivative0.39 ± 0.19[9]
5-methoxy TIQ-A derivative0.21 ± 0.12[9]
Dihydroisoquinolone 1a13[11]
Isoquinolone 1b9.0[11]
Modulating the Kinome: Isoquinolinones as Kinase Inhibitors

Protein kinases are another major class of drug targets, playing a central role in cellular signaling pathways that are often dysregulated in diseases like cancer and inflammatory disorders.[13] The isoquinolinone scaffold has proven to be a valuable template for the design of potent and selective kinase inhibitors.[13][14] By modifying the substitution patterns on the isoquinolinone ring, researchers have been able to target a variety of kinases with high precision.[13]

For example, derivatives of isoquinoline have been developed as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[15] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.[13] Furthermore, isoquinoline-tethered quinazoline derivatives have been synthesized and shown to have enhanced inhibitory activity against HER2, a receptor tyrosine kinase that is overexpressed in certain types of breast cancer.[16][17]

Workflow for the Evaluation of Kinase Inhibitory Potential

G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 Mechanism of Action Compound Synthesis Compound Synthesis Kinase Activity Assay Kinase Activity Assay Compound Synthesis->Kinase Activity Assay Test Compound IC50 Determination IC50 Determination Kinase Activity Assay->IC50 Determination Quantitative Data Cell Proliferation Assay Cell Proliferation Assay IC50 Determination->Cell Proliferation Assay Potency Western Blot Analysis Western Blot Analysis Cell Proliferation Assay->Western Blot Analysis Target Engagement Signaling Pathway Analysis Signaling Pathway Analysis Western Blot Analysis->Signaling Pathway Analysis Phosphorylation Status

Caption: A generalized workflow for assessing the kinase inhibitory activity of isoquinolinone derivatives.

Targeting the Central Nervous System: A New Frontier

More recently, the therapeutic potential of isoquinolinone derivatives has been explored for the treatment of central nervous system (CNS) disorders. Their ability to cross the blood-brain barrier and interact with various CNS receptors makes them attractive candidates for developing novel antipsychotics and neuroprotective agents.[18]

A series of novel isoquinolinone derivatives have been synthesized and evaluated as multi-target agents, demonstrating high affinity for dopamine D2 and various serotonin (5-HT) receptors, which are key targets in the treatment of schizophrenia.[18] These multi-target compounds offer the potential for improved efficacy and a better side-effect profile compared to existing treatments.[18]

Synthetic Strategies: Building the Isoquinolinone Core

The synthesis of the isoquinolinone scaffold is a well-established field, with numerous methods available to medicinal chemists.[2][19] Traditional methods such as the Pomeranz-Fritsch, Bischler-Napieralski, and Pictet-Gams reactions remain valuable tools for constructing the core isoquinoline ring system.[1] More contemporary approaches often employ transition-metal catalysis to achieve higher efficiency and functional group tolerance.[2]

A Representative Synthetic Protocol: Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines, which can then be oxidized to the corresponding isoquinolinones.

Step 1: Amide Formation A β-phenylethylamine is acylated with an appropriate acid chloride or anhydride to form the corresponding amide.

Step 2: Cyclization The amide is then treated with a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), to induce an intramolecular electrophilic aromatic substitution, leading to the formation of a 3,4-dihydroisoquinoline.

Step 3: Aromatization (Oxidation) The resulting 3,4-dihydroisoquinoline can be oxidized to the aromatic isoquinolinone using a variety of oxidizing agents, such as potassium permanganate (KMnO₄) or palladium on carbon (Pd/C) with a hydrogen acceptor.

Signaling Pathway Modulation by Isoquinolinone Derivatives

G Isoquinolinone Isoquinolinone Derivative PARP1 PARP-1 Isoquinolinone->PARP1 Inhibition Kinase Protein Kinase Isoquinolinone->Kinase Inhibition DNA_Damage DNA Damage PARP1->DNA_Damage Repair Apoptosis Apoptosis PARP1->Apoptosis Leads to Cell_Signaling Cell Signaling Kinase->Cell_Signaling Phosphorylation DNA_Damage->PARP1 Activation Cell_Cycle_Arrest Cell Cycle Arrest Cell_Signaling->Cell_Cycle_Arrest Regulates

Caption: Simplified diagram illustrating the inhibitory effects of isoquinolinone derivatives on PARP-1 and protein kinases, leading to downstream cellular consequences.

The Future of Isoquinolinone Derivatives in Medicine

The isoquinolinone scaffold continues to be a fertile ground for drug discovery.[20][21] Its proven success in targeting diverse and challenging disease pathways has solidified its status as a "privileged scaffold" in medicinal chemistry.[3][22] Ongoing research is focused on developing novel derivatives with improved potency, selectivity, and pharmacokinetic properties.[23][24] The exploration of new therapeutic applications, particularly in the areas of neurodegenerative diseases and infectious agents, promises to further expand the medicinal impact of this remarkable heterocyclic core.[25][26] With advancements in synthetic chemistry and a deeper understanding of disease biology, the future for isoquinolinone-based therapeutics looks exceptionally bright.[27][28][29][30][31][32]

References

  • Application Notes and Protocols for 4-Substituted Isoquinolines as Kinase Inhibitors. Benchchem.
  • Novel Isoquinolinone-Derived Inhibitors of Poly(ADP-ribose) Polymerase-1: Pharmacological Characterization and Neuroprotective Effects in an in Vitro Model of Cerebral Ischemia. DOI.
  • Isoquinoline derivatives and its medicinal activity. (2024).
  • Mahadeviah, C., Nagaraj, P. K., Pasha, T. Y., & Marathi, P. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • Kirad, S. P., Pr, D., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability.
  • (2025). Request PDF on ResearchGate.
  • Chithra, M., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry.
  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry (RSC Publishing).
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (2021). PMC - NIH.
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • Chithra, M., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. NIH.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-comp
  • Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones. (2020). ACS Omega.
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2021). MDPI.
  • Isoquinolinone derivatives as parp inhibitors. (2002).
  • Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking. (2014). PMC - PubMed Central.
  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2022). Taylor & Francis Online.
  • Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. (2025). Request PDF.
  • Yang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids.
  • Isoquinolin-1 (2h) -one derivatives as parp-1 inhibitors. (2010).
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2021). Bentham Science.
  • The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design. NINGBO INNO PHARMCHEM CO.,LTD.
  • The Dawn of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Isoquinoline Alkaloids and Their Derivatives. Benchchem.
  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2021).
  • Synthesis and Investigation of Tricyclic Isoquinoline Deriv
  • Isoquinolinone derivatives as potent CNS multi-receptor D2/5-HT1A/5-HT2A/5-HT6/5-HT7 agents: Synthesis and pharmacological evalu
  • Chapter 7: Isoquinolines. (2015). Books.
  • Isoquinolines. (2015).
  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2020). PubMed.
  • An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. (2020). Request PDF.

Sources

An In-depth Technical Guide to the Safety, Toxicity, and Handling of CAS 1374651-91-8

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the available safety, toxicity, and handling information for the chemical compound identified by CAS number 1374651-91-8. It is intended to serve as an essential resource for researchers, scientists, and professionals in the field of drug development who may be working with this substance. Due to a notable lack of extensive, publicly available toxicological data for this specific compound, this guide employs a precautionary, structurally analogous approach to hazard assessment. By examining the toxicological profiles of related chemical classes, including isoquinoline-carbonitriles and pyrazole-carboxamides, this document offers critical insights into potential risks and outlines rigorous, field-proven protocols for safe handling, storage, and emergency response. The information herein is synthesized to ensure scientific integrity and empower laboratory personnel to make informed decisions that prioritize safety and experimental validity.

Chemical Identification and the Challenge of Ambiguity

The Chemical Abstracts Service (CAS) number 1374651-91-8 is predominantly associated with the chemical name 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile . However, it is crucial for researchers to be aware that some suppliers may erroneously list this CAS number with an alternative name, such as 1-(1-methylethyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)phenyl]-1H-pyrazole-4-carboxamide. This discrepancy necessitates a rigorous internal verification of the compound's structure and identity upon acquisition. For the purposes of this guide, all subsequent information will pertain to This compound .

Table 1: Chemical Identification

IdentifierValue
CAS Number 1374651-91-8
Primary Chemical Name This compound
Molecular Formula C₁₁H₈N₂O
Molecular Weight 184.19 g/mol
MDL Number MFCD22376801

Known Hazards and Precautionary Classification

In-Depth Toxicological Assessment through Structural Analogy

Given the paucity of specific data for CAS 1374651-91-8, a responsible safety assessment necessitates an examination of its core structural motifs: the isoquinoline-carbonitrile core and, for the purpose of addressing the naming ambiguity, the pyrazole-carboxamide class.

The Isoquinoline-Carbonitrile Moiety: A Profile of Potential Hazards

The isoquinoline scaffold is a common feature in many biologically active compounds. The presence of a carbonitrile (cyanide) group introduces a potential for toxicity. While the nitrile group in this compound is covalently bound, the possibility of its release under certain metabolic or environmental conditions, though often low, should not be entirely dismissed.

General hazards associated with related isoquinoline and nitrile-containing compounds can include:

  • Irritation: Skin, eye, and respiratory tract irritation are common hazards for many nitrogen-containing heterocyclic compounds[3].

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled are warnings associated with some substituted isoquinolines and related nitriles[2][4][5].

The Pyrazole-Carboxamide Class: A Case Study in Unexpected Toxicity

Although the primary identity of CAS 1374651-91-8 is not a pyrazole-carboxamide, the documented naming confusion makes it prudent to consider the toxicology of this class. Recent research has highlighted that some 1-methyl-1H-pyrazole-5-carboxamide derivatives, despite showing low cytotoxicity in standard in vitro assays, exhibited significant acute toxicity in rodent models[1][6][7][8].

The mechanism of this toxicity was linked to the inhibition of mitochondrial respiration [1][6][7][8]. This is a critical finding, as it underscores that standard cytotoxicity assays may not be predictive of in vivo toxicity for this chemical class. The potent cytotoxicity was observed in respiring rat hepatocytes, suggesting that the toxicity is associated with metabolic activity[1][6][7].

This authoritative grounding in the potential for mitochondrial toxicity within a structurally related class, even if based on a naming discrepancy, provides a compelling argument for exercising extreme caution and considering specialized toxicological assessments for any novel compound containing a pyrazole-carboxamide-like structure.

Recommended Handling and Personal Protective Equipment (PPE)

Based on the available information and the principle of handling data-poor compounds with caution, the following handling procedures are recommended.

Engineering Controls
  • Ventilation: All handling of solid material and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Containment: Use of a glove box or other containment strategies is advisable for procedures involving fine powders or the potential for aerosol generation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling CAS 1374651-91-8.

  • Eye and Face Protection: Chemical safety goggles and a face shield should be worn to protect against splashes and airborne particles.

  • Skin Protection:

    • Gloves: Wear nitrile or other chemically resistant gloves. It is advisable to double-glove. Always inspect gloves for tears or holes before use and dispose of them properly after handling[9].

    • Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is required.

    • Additional Protection: For larger quantities or tasks with a higher risk of exposure, consider the use of an impervious apron and arm sleeves.

  • Respiratory Protection: If there is a risk of inhalation and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

  • Contaminated clothing should be removed immediately and decontaminated before reuse.

Experimental Protocols: A Self-Validating System

Workflow for Safe Handling and Experimentation

The following diagram outlines a logical workflow for the safe handling of CAS 1374651-91-8, from receipt to disposal. This workflow is designed as a self-validating system, with built-in checks to ensure safety at each stage.

G cluster_prep Preparation and Risk Assessment cluster_handling Handling and Experimentation cluster_cleanup Post-Experiment and Disposal a Receipt of CAS 1374651-91-8 b Structural Verification (e.g., NMR, MS) a->b c Review SDS and This Guide b->c d Perform Experiment-Specific Risk Assessment c->d e Don Appropriate PPE d->e Proceed with Caution f Work in Chemical Fume Hood e->f g Weighing and Solution Preparation f->g h Perform Experiment g->h i Decontaminate Work Area h->i j Segregate Waste i->j k Dispose of Waste via Certified Channels j->k l Doff PPE and Wash Hands k->l

Caption: Workflow for the safe handling of CAS 1374651-91-8.

Step-by-Step Protocol for Solution Preparation
  • Preparation: Assemble all necessary equipment (spatula, weigh boat, volumetric flask, solvent, magnetic stir bar, etc.) inside the chemical fume hood.

  • Tare: Place the weigh boat on a tared analytical balance inside the fume hood.

  • Weighing: Carefully transfer the desired amount of CAS 1374651-91-8 to the weigh boat. Avoid creating dust.

  • Transfer: Gently transfer the weighed solid into the volumetric flask.

  • Dissolution: Add a small amount of the desired solvent to the flask and swirl to dissolve the solid.

  • Dilution: Once dissolved, dilute to the final volume with the solvent.

  • Mixing: Cap the flask and invert several times to ensure a homogenous solution.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and your initials.

Storage and Stability

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Stability: While specific stability data is unavailable, it should be considered stable under recommended storage conditions.

Emergency Procedures

First Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Response
  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it in a sealed container for disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills:

    • Evacuate the laboratory and notify emergency personnel.

    • Prevent the spill from entering drains or waterways.

Disposal Considerations

All waste containing CAS 1374651-91-8 must be treated as hazardous waste. Dispose of in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain.

Conclusion: A Call for Vigilance

The safety and toxicological profile of CAS 1374651-91-8, or this compound, is largely uncharacterized. This guide emphasizes the critical need for a precautionary approach, grounded in the known hazards of analogous chemical structures. The potential for irritation and, by extension from related pyrazole-carboxamides, the possibility of more severe, unexpected toxicities such as mitochondrial inhibition, must inform all handling and experimental design. By adhering to the rigorous protocols outlined in this document, researchers can mitigate risks and foster a culture of safety when working with this and other data-poor chemical compounds.

References

  • CymitQuimica. (n.d.). Safety Data Sheet 1374651-91-8.
  • Preston, S., Garcia-Bustos, J., Hall, L. G., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840–844. [Link]

  • Monash University. (2021). 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity.
  • ResearchGate. (2020). 1-Methyl-1 H -pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity.
  • Appchem. (n.d.). This compound.
  • Capot Chemical. (n.d.). MSDS of Isoquinoline-7-carbonitrile.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • PubChem. (n.d.). 3-Isoquinolinecarbonitrile.
  • Matrix Scientific. (n.d.). 1,2-Dihydro-2-methyl-1-oxoisoquinoline-5-carbonitrile.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (n.d.). Isoquinoline-1-carbonitrile, 99%.
  • Capot Chemical. (2026). MSDS of 2-Oxo-1,2,3,4-tetrahydro-quinoline-6-carboxylic acid.
  • Sigma-Aldrich. (n.d.). Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate.
  • TCI Chemicals. (n.d.). Morpholine.
  • PubChem. (n.d.). PubChem.
  • Wang, Y., Zhi, Y., Jin, Q., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499–1518. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazole-5-carboxamide, 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-.
  • U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazole-5-carboxamide, 4-chloro-N-[[4-(1,1-dimethylethyl)phenyl]methyl]-3-ethyl-1-methyl-.
  • AERU. (n.d.). N-(5-hydroxy-5-(1,3-dimethylbutyl)-2-oxo-2,5-dihydrothiophen-4-yl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide.

Sources

Methodological & Application

Synthetic route for 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile from starting materials

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The derivative, 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile, is of particular interest due to the presence of the cyano group, a versatile functional handle for further molecular elaboration and a key pharmacophoric element in various therapeutic agents. This application note provides a detailed, technically sound, and field-proven synthetic route for the preparation of this target molecule from readily available starting materials. The presented strategy emphasizes robust and scalable reactions, with a focus on the causality behind experimental choices to ensure reproducibility and high yields.

The synthetic approach is centered around the construction of the core 2-methylisoquinolin-1(2H)-one ring system, followed by functional group manipulations at the C5 position to introduce the desired nitrile. This multi-step synthesis is designed to be a self-validating system, with clear protocols for purification and characterization of intermediates.

Overall Synthetic Strategy

The synthesis of this compound is proposed via a four-step sequence, commencing with the formation of the core isoquinolinone structure, followed by nitration, reduction, and a concluding Sandmeyer cyanation. This pathway is designed for efficiency and scalability, employing well-established and reliable chemical transformations.

Synthetic_Route A Homophthalic Anhydride C 2-Methylisoquinoline-1,3(2H,4H)-dione A->C Step 1: Amidation B Methylamine B->C D 2-Methylisoquinolin-1(2H)-one C->D Step 2: Selective Reduction E 5-Nitro-2-methylisoquinolin-1(2H)-one D->E Step 3: Nitration F 5-Amino-2-methylisoquinolin-1(2H)-one E->F Step 4: Reduction G This compound F->G Step 5: Sandmeyer Cyanation Sandmeyer_Mechanism cluster_0 Diazotization cluster_1 Cyanation A 5-Amino-2-methylisoquinolin-1(2H)-one C Diazonium Salt Intermediate A->C B NaNO2, HCl 0-5 °C B->C D Diazonium Salt Intermediate F This compound D->F E CuCN E->F G N2

Experimental protocol for the purification of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the purification of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery programs.[1] The isoquinoline core is a privileged scaffold found in numerous biologically active molecules.[1] However, synthetic routes often yield crude products containing starting materials, reagents, and side-products that necessitate a robust purification strategy. This guide details a multi-step purification workflow, including post-synthesis work-up, flash column chromatography, and final recrystallization, designed to yield the target compound with high purity suitable for downstream applications. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the protocol effectively.

Introduction and Purification Principle

This compound is a substituted isoquinolinone. Compounds of this class are explored for a wide range of pharmacological activities, including their potential as anticancer agents and CRTh2 antagonists for respiratory diseases.[2] Achieving high purity is critical, as even minor impurities can confound biological assays and pharmacokinetic studies.[3][4]

The purification strategy outlined herein is based on the physicochemical properties of the target molecule: a moderately polar, aromatic compound with a nitrile functional group. The workflow is designed to systematically remove impurities based on their differential polarity and solubility.

The three-stage purification process involves:

  • Aqueous Work-up/Extraction: To remove water-soluble reagents, salts, and highly polar byproducts.

  • Flash Column Chromatography: The primary purification step, separating the target compound from impurities with different polarities using a silica gel stationary phase.[5][6]

  • Recrystallization: A final polishing step to remove trace impurities and obtain a highly crystalline, pure solid product.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", fontname="Arial"];

} caption: "Overall Purification Workflow Diagram."

Materials and Equipment

Reagents & Solvents:

  • Crude this compound

  • Silica Gel (for flash chromatography, 230-400 mesh)[5]

  • Dichloromethane (DCM), HPLC Grade

  • Ethyl Acetate (EtOAc), HPLC Grade

  • Hexanes or Heptane, HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Ethanol (Absolute)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deuterated Solvents for NMR (e.g., CDCl₃, DMSO-d₆)

Equipment:

  • Rotary Evaporator

  • Glass Chromatography Column with Stopcock

  • Airflow Controller or Flash Chromatography System

  • Fraction Collector or Test Tubes

  • Separatory Funnel (appropriate size)

  • Erlenmeyer Flasks and Beakers

  • Filter Funnel (Büchner or Hirsch) and Filter Paper

  • Vacuum Flask and Vacuum Source

  • TLC Plates (Silica gel 60 F₂₅₄)[7]

  • TLC Developing Chamber

  • UV Lamp (254 nm / 366 nm)

  • Analytical Balance

  • pH Paper

  • NMR Spectrometer

  • Mass Spectrometer (MS)

  • High-Performance Liquid Chromatography (HPLC) System

Experimental Protocol
3.1. Stage 1: Post-Synthesis Aqueous Work-up

Rationale: This initial step removes inorganic salts, water-soluble reagents (like acids or bases from the synthesis), and highly polar organic impurities. A weak base like sodium bicarbonate is used to neutralize any residual acid catalysts without hydrolyzing the nitrile or amide functionalities.

Procedure:

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc). A volume sufficient to fully dissolve the material should be used (e.g., 10-20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (1 x volume of organic layer).

    • Deionized water (1 x volume).

    • Saturated brine solution (1 x volume). The brine wash helps to remove residual water from the organic phase.

  • Drain the organic layer into a clean Erlenmeyer flask.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ for 15-20 minutes.

  • Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude solid product for chromatographic purification.

3.2. Stage 2: Purification by Flash Column Chromatography

Rationale: This is the core purification step. Silica gel, a polar stationary phase, is used to separate compounds based on their polarity. A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, allows for the sequential elution of compounds. Non-polar impurities will elute first, followed by the target compound, with highly polar impurities remaining on the column.[6][8]

Step-by-Step Methodology:

  • TLC Method Development:

    • Dissolve a small amount of the crude product in DCM.

    • Spot the solution on a TLC plate.

    • Develop the plate in various solvent systems to find the optimal mobile phase. A good starting point is a mixture of Hexanes and Ethyl Acetate.[9]

    • The target Rf (retention factor) for the desired compound should be approximately 0.25-0.35 for good separation on the column.[5]

    • Expert Tip: For isoquinolinones, a Hexane:EtOAc or DCM:MeOH system often works well. Given the nitrile and amide-like structure, a gradient from 100% DCM to 95:5 DCM:MeOH is a logical starting point to test.

  • Column Packing:

    • Select a column of appropriate size (a silica-to-crude ratio of 50:1 to 100:1 by weight is recommended for difficult separations).

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% Hexanes or DCM).

    • Pour the slurry into the column and use gentle air pressure to pack it uniformly, avoiding air bubbles.[10]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel (2-3 times the mass of the crude product) and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[8] This technique often results in better separation than wet loading.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent and carefully pipette it onto the top of the column.[10]

  • Elution and Fraction Collection:

    • Begin elution with the non-polar mobile phase.

    • Gradually increase the polarity of the mobile phase according to the TLC analysis. A suggested gradient is provided in the table below.

    • Collect fractions of a consistent volume (e.g., 10-20 mL).

    • Monitor the elution process by spotting alternate fractions on a TLC plate and visualizing under UV light.

Chromatography Parameters Value / Description Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar support for separating moderately polar organic compounds.[5]
Mobile Phase (Eluent) Gradient: Hexane/Ethyl AcetateA common system that provides a wide polarity range for effective separation.
Example Gradient 1. 100% Hexane (2 column volumes)Elutes very non-polar impurities (e.g., grease).
2. 0% -> 50% EtOAc in Hexane (10 CV)Gradually increases polarity to separate the target from close-running spots.
3. 50% -> 100% EtOAc (5 CV)Elutes the target compound and more polar impurities.
Monitoring TLC with UV visualization (254 nm)The aromatic isoquinoline core is UV active, allowing for easy visualization.[9]
  • Isolation:

    • Combine the fractions containing the pure product as determined by TLC.

    • Remove the solvent using a rotary evaporator to yield the purified, amorphous solid.

3.3. Stage 3: Recrystallization

Rationale: Recrystallization is a powerful technique for achieving high purity. The principle relies on selecting a solvent (or solvent system) in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[11] Impurities, being present in much lower concentrations, remain in the solution upon cooling.

Procedure:

  • Solvent Screening: Test the solubility of the purified solid in small amounts of various solvents (e.g., Ethanol, Methanol, Ethyl Acetate, Toluene, Acetone/Water, EtOAc/Hexane).[12][13] The ideal solvent will dissolve the compound when hot but yield crystals upon cooling. For a compound like this, an alcohol (Ethanol) or a mixed solvent system like Ethyl Acetate/Hexane is a promising choice.

  • Dissolution: Place the solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture (e.g., on a hot plate) with swirling until the solid completely dissolves. Add the solvent dropwise until a clear solution is obtained at the boiling point.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents rapid evaporation.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Purity Assessment and Characterization

A self-validating protocol requires rigorous confirmation of the final product's identity and purity.

  • Thin-Layer Chromatography (TLC): The final product should appear as a single spot on the TLC plate in multiple solvent systems.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the gold standard. The product should exhibit a single major peak (typically >95% purity by area).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The spectra should be clean, with integrations in ¹H NMR corresponding to the expected number of protons for each signal.[14][15]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.[16][17]

  • Melting Point: A sharp melting point range is indicative of high purity.

Troubleshooting
Problem Possible Cause Solution
Poor separation on column Incorrect solvent system selected.Re-optimize the mobile phase using TLC. An Rf between 0.25-0.35 is ideal.[5]
Column overloaded with crude material.Reduce the amount of sample loaded. Use a larger column or perform multiple runs.
Compound "oils out" during recrystallization Solvent is too non-polar or cooling is too rapid.Add a more polar co-solvent. Ensure slow cooling; insulate the flask.
Presence of significant impurities.Re-purify the material by column chromatography before attempting recrystallization again.
No crystals form upon cooling Too much solvent was used.Gently boil off some of the solvent to re-saturate the solution and attempt cooling again.
Solution is supersaturated.Scratch the inside of the flask with a glass rod or add a seed crystal to induce nucleation.
Streaking on TLC plate Sample is too concentrated or acidic/basic.Dilute the spotting solution. For basic compounds, add a drop of triethylamine to the eluent.[8]
Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Organic solvents are flammable. Avoid open flames and use a heating mantle or hot plate for heating.

  • Handle silica gel with care, as fine dust can be a respiratory irritant.

References
  • Dar'in, D., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Yoshida, M., et al. (2021). Synthesis of Substituted 1,2-Dihydroisoquinolines by Palladium-Catalyzed Cascade Cyclization–Coupling of Trisubstituted Allenamides with Arylboronic Acids. Molecules. Available at: [Link]

  • Sagan, F., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Pharmaceuticals. Available at: [Link]

  • Huang, X., et al. (2017). The synthesis of 2,3,6-trisubstituted 1-oxo-1,2-dihydroisoquinolines as potent CRTh2 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Tanner, M., et al. (2022). The evaluation of ADME and pharmacokinetic properties of decoquinate derivatives for the treatment of malaria. Frontiers in Pharmacology. Available at: [Link]

  • Reddy, T. J., et al. (2011). Solution-Phase Parallel Synthesis of a Diverse Library of 1,2-Dihydroisoquinolines. Journal of Combinatorial Chemistry. Available at: [Link]

  • Chem UAlberta. Thin Layer Chromatography (TLC). University of Alberta. Available at: [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. Available at: [Link]

  • Reddit r/Chempros. Go-to recrystallization solvent mixtures. Available at: [Link]

  • Chemistry LibreTexts. Running a flash column. Available at: [Link]

  • Patsnap. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Available at: [Link]

  • Chemistry Channel. Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]

  • AGA Analytical. Thin Layer Chromatography (TLC). Available at: [Link]

  • MIT OpenCourseWare. Purification by Flash Column Chromatography. Available at: [Link]

  • Sciforum. Synthesis, characterization and in silico study of novel 4-hydroxyquinolone derivative. Available at: [Link]

  • Operachem. TLC-Thin Layer Chromatography. Available at: [Link]

  • Chemistry LibreTexts. Thin Layer Chromatography. Available at: [Link]

  • Hranjec, M., et al. (2023). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules. Available at: [Link]

  • Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. Available at: [Link]

  • Arshad, M. F., et al. (2014). CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

  • de Lima, L. B., et al. (2020). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr.. Journal of the Brazilian Chemical Society. Available at: [Link]

  • de Lima, L. B., et al. (2020). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr.. SciELO. Available at: [Link]

Sources

Application of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Small Molecules in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD employs a more targeted approach. It begins by identifying low-molecular-weight compounds, or "fragments," that bind with low affinity to a biological target.[3] These initial, weak interactions provide high-quality starting points that can be elaborated into potent, drug-like candidates through structure-guided optimization.[1][2] This methodology offers a more efficient exploration of chemical space and often yields leads with superior physicochemical properties.[2]

This application note details the utility of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile as a representative fragment for FBDD campaigns. We will explore its characteristics as an ideal starting fragment, propose a relevant biological target class, and provide detailed protocols for its screening and validation using key biophysical techniques.

The Fragment: this compound

The selection of high-quality fragments is paramount to the success of any FBDD program. Ideal fragments are small, soluble, and possess a low degree of complexity, adhering to what is commonly known as the "Rule of Three."[1][4][5][6]

This compound (hereafter referred to as Fragment 1 ) is an excellent candidate for inclusion in a fragment library.

PropertyValue"Rule of Three" Guideline
Molecular Weight184.19 g/mol < 300 Da
cLogP (predicted)~1.5 - 2.0≤ 3
Hydrogen Bond Donors0≤ 3
Hydrogen Bond Acceptors2 (carbonyl oxygen, nitrile nitrogen)≤ 3
Rotatable Bonds0≤ 3

Table 1: Physicochemical Properties of Fragment 1 in Relation to the "Rule of Three" Guidelines.

Its rigid isoquinolone scaffold provides a well-defined shape for interaction with a protein binding pocket, while the methyl group and carbonitrile moiety offer potential vectors for future chemical elaboration—a process often referred to as "fragment growing."

Hypothetical Target: Protein Kinases

The isoquinoline scaffold is a well-established pharmacophore in medicinal chemistry, known to interact with a variety of biological targets.[3][7][8][9] Notably, numerous isoquinoline derivatives have been developed as potent protein kinase inhibitors.[2][10][11][12] Protein kinases are a large family of enzymes that play critical roles in cellular signaling and are frequently dysregulated in diseases such as cancer.[10] The ATP-binding site of kinases is a highly druggable pocket, making them ideal targets for FBDD campaigns.

For the purposes of this guide, we will proceed with the hypothesis that Fragment 1 can serve as a starting point for the development of an inhibitor against a representative protein kinase (e.g., a Cyclin-Dependent Kinase or a tyrosine kinase).

FBDD Workflow for Fragment 1

The overall workflow for an FBDD campaign using Fragment 1 involves primary screening to identify binding, orthogonal validation to confirm hits, structural biology to determine the binding mode, and medicinal chemistry to evolve the fragment into a potent lead.

FBDD_Workflow cluster_0 Screening & Validation cluster_1 Structural Elucidation cluster_2 Hit-to-Lead Chemistry FragLib Fragment Library (containing Fragment 1) Screening Primary Screen (SPR or NMR) FragLib->Screening High Concentration Validation Orthogonal Validation (NMR or SPR) Screening->Validation Confirm Hits XRay X-ray Crystallography Validation->XRay Validated Hits BindingMode Determine Binding Mode & Pose XRay->BindingMode SBDD Structure-Based Design BindingMode->SBDD Structural Data LeadOpt Lead Optimization (Potency, Selectivity, ADME) SBDD->LeadOpt

Caption: General workflow for a Fragment-Based Drug Discovery campaign.

Detailed Application Protocols

Due to the weak affinities of fragments, highly sensitive biophysical techniques are required for their detection.[13] What follows are detailed protocols for screening and characterizing the binding of Fragment 1 to a hypothetical protein kinase target using Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), and X-ray Crystallography.

Protocol 1: Primary Screening and Affinity Estimation using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in mass on a sensor surface, making it ideal for detecting the binding of small fragments to an immobilized protein target.[6][10][14]

Objective: To identify if Fragment 1 binds to the target kinase and to estimate its dissociation constant (KD).

Materials:

  • Biacore™ series instrument (e.g., Biacore™ 8K)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target kinase (≥95% purity) in a suitable buffer (e.g., 10 mM Sodium Acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+, pH 7.4)

  • Fragment 1 stock solution (e.g., 100 mM in 100% DMSO)

  • Control, unrelated protein for counter-screening

Methodology:

  • Protein Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of NHS/EDC for 7 minutes.

    • Inject the target kinase (20-50 µg/mL) over one flow cell to achieve an immobilization level of 8,000-12,000 Response Units (RU).

    • Inject the control protein over a separate flow cell to a similar density to serve as a reference surface.

    • Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

  • Fragment Screening:

    • Prepare a dilution series of Fragment 1 in running buffer. Due to the expected weak affinity, a high concentration range is required (e.g., 1 µM to 1 mM). Ensure the final DMSO concentration is matched across all samples and is low (≤1%) to minimize solvent effects.

    • Inject the fragment solutions over both the target and reference flow cells at a flow rate of 30 µL/min for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.

    • Perform a solvent correction by injecting several buffer blanks with slightly varying DMSO concentrations to generate a correction curve.

  • Data Analysis:

    • Double-reference the raw sensorgram data by subtracting the signal from the reference flow cell and then subtracting the average of the buffer blank injections.

    • Plot the steady-state response levels against the concentration of Fragment 1 .

    • Fit the data to a 1:1 steady-state affinity model to determine the dissociation constant (KD). A KD in the high µM to low mM range is expected for a fragment hit.[3][13]

SPR_Workflow cluster_0 Preparation cluster_1 Screening cluster_2 Analysis Immobilize Immobilize Kinase on CM5 Chip InjectFrag Inject Fragment 1 (Concentration Series) Immobilize->InjectFrag CollectData Collect Sensorgram Data InjectFrag->CollectData RefSubtract Double Reference Subtraction CollectData->RefSubtract Plot Plot Response vs. Concentration RefSubtract->Plot Fit Fit to Affinity Model (Determine KD) Plot->Fit NMR_Validation Start Fragment Hit from SPR Prep Prepare Samples: 1. Fragment Alone 2. Fragment + Kinase Start->Prep Acquire Acquire STD-NMR (On- & Off-Resonance) Prep->Acquire Analyze Calculate Difference Spectrum Acquire->Analyze Result Signals Present? Analyze->Result Confirm Binding Confirmed Result->Confirm Yes Reject Non-binder Result->Reject No

Sources

Application Note & Protocols: 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile as a Versatile Scaffold for Parallel Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline core is recognized as a privileged scaffold in medicinal chemistry, forming the basis of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3][4] This application note details the strategic use of a specific derivative, 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile , as a foundational scaffold for the rapid generation of compound libraries via parallel synthesis. We present detailed protocols for diversification through two robust and orthogonal chemical transformations: Suzuki-Miyaura cross-coupling and Nucleophilic Aromatic Substitution (SNAr). The methodologies are designed for high-throughput synthesis, enabling the exploration of chemical space around this valuable core for accelerated drug discovery programs.

Introduction: The Isoquinolinone Scaffold

Isoquinoline-based frameworks are central to modern drug development due to their structural diversity and therapeutic importance.[2][5] They are found in molecules exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral properties, among others.[1][3] The isoquinolinone core, a lactam derivative of isoquinoline, retains this biological relevance while offering distinct chemical handles for synthetic modification.

The selected scaffold, This compound , presents two key features for diversification:

  • The Aromatic Core: Provides a rigid, three-dimensional structure for presenting substituents to biological targets.

  • The 5-Carbonitrile Group: This strong electron-withdrawing group modulates the electronic properties of the aromatic ring, making it susceptible to specific chemical transformations and potentially acting as a hydrogen bond acceptor in ligand-protein interactions.

Our strategy for library generation requires a precursor that allows for maximal diversification. Therefore, we propose the use of a halogenated intermediate, 7-Bromo-2-methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile , which can be readily synthesized from commercially available starting materials. This "dual-action" scaffold contains both a handle for cross-coupling (the bromide) and a powerful activating group for SNAr (the nitrile), enabling two distinct diversification pathways.

Diversification Strategy Overview

The power of this scaffold lies in its ability to undergo orthogonal reactions at the C7 position, driven by the electronic nature of the C5 nitrile. We will exploit this to generate two distinct libraries from a common precursor.

G Scaffold 7-Bromo-2-methyl-1-oxo-1,2- dihydroisoquinoline-5-carbonitrile (Core Scaffold) Suzuki Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation) Scaffold->Suzuki Array of Boronic Acids SNAr Protocol 2: Nucleophilic Aromatic Substitution (C-N, C-S, C-O Bond Formation) Scaffold->SNAr Array of Nucleophiles (R-NH2, R-SH) Library1 Library A: C7-Aryl/Heteroaryl Derivatives Suzuki->Library1 Library2 Library B: C7-Amino/Thio/Alkoxy Derivatives SNAr->Library2

Figure 1: Dual diversification strategy for the isoquinolinone scaffold.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for creating biaryl structures.[6] The reactivity of an aryl bromide is significantly higher than an aryl chloride, making the C7-Br bond of our scaffold an ideal handle for selective coupling.[6]

Mechanistic Rationale

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium catalyst inserts into the C-Br bond of the isoquinolinone scaffold.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Modern phosphine ligands are used to stabilize the palladium catalyst and facilitate the reaction with a broad range of substrates, including electron-deficient heterocycles.[7][8][9]

Parallel Synthesis Protocol

This protocol is designed for a 96-well plate format.

Materials:

  • 7-Bromo-2-methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile (Scaffold; 1.0 eq)

  • Array of aryl/heteroaryl boronic acids (1.5 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.015 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.03 eq)

  • K₃PO₄ (Potassium phosphate), 2M aqueous solution (3.0 eq)

  • Anhydrous 1,4-Dioxane

  • 96-well reaction block with sealing mat

Procedure:

  • Plate Preparation (Inert Atmosphere): Perform all additions of solids and anhydrous solvents inside a glovebox or under a flow of argon.

  • Reagent Addition:

    • To each well of the reaction block, add the Scaffold (e.g., 20 µmol, 1.0 eq). A stock solution in dioxane can be used for accurate dispensing.

    • Dispense the array of boronic acids (30 µmol, 1.5 eq) into their respective wells.

    • Prepare a catalyst premix: In a separate vial, dissolve Pd₂(dba)₃ and SPhos in anhydrous dioxane. Add the appropriate volume of this catalyst solution to each well.

  • Initiation: Add the aqueous K₃PO₄ solution (60 µmol, 3.0 eq) to each well, followed by enough anhydrous dioxane to bring the total reaction volume to ~0.5 mL.

    • Rationale: The base is essential for the transmetalation step. A biphasic system with dioxane and water is often effective for Suzuki couplings.[7]

  • Reaction: Securely seal the reaction block with a chemically resistant sealing mat. Place the block on a heating shaker and agitate at 80 °C for 12-18 hours.

    • Rationale: Heating is required to drive the catalytic cycle. Agitation ensures proper mixing of the biphasic reaction.

  • Work-up & Analysis (High-Throughput):

    • Cool the block to room temperature.

    • Add 0.5 mL of ethyl acetate to each well.

    • Add 0.5 mL of water to each well. Seal and shake vigorously. Centrifuge the block to separate the layers.

    • Aspirate the top organic layer and transfer to a fresh 96-well plate for analysis by LC-MS to confirm product formation and assess purity.

Expected Library Output
WellBoronic Acid (R-B(OH)₂)Expected Product Structure
A1Phenylboronic acid2-Methyl-1-oxo-7-phenyl-1,2-dihydroisoquinoline-5-carbonitrile
A24-Methoxyphenylboronic acid7-(4-Methoxyphenyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile
A3Pyridine-3-boronic acid2-Methyl-1-oxo-7-(pyridin-3-yl)-1,2-dihydroisoquinoline-5-carbonitrile
A4Thiophene-2-boronic acid2-Methyl-1-oxo-7-(thiophen-2-yl)-1,2-dihydroisoquinoline-5-carbonitrile

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for functionalizing electron-poor aromatic rings.[10][11] The presence of the strongly electron-withdrawing nitrile group at the C5 position activates the C7-Br bond towards nucleophilic displacement.

Mechanistic Rationale

This reaction proceeds via a two-step addition-elimination mechanism.

  • Addition: The nucleophile attacks the carbon bearing the leaving group (the ipso carbon), breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[12]

  • Elimination: The leaving group (bromide) is expelled, and the aromaticity of the ring is restored.

The rate-determining step is typically the formation of the Meisenheimer complex. The stability of this intermediate is crucial, and it is greatly enhanced by electron-withdrawing groups at the ortho and para positions, which can delocalize the negative charge.[11][13] In our scaffold, the C5-nitrile is para to the C7-bromide, providing optimal electronic activation.

G cluster_0 S_NAr Mechanism Reactants Scaffold-Br + Nu:⁻ TS1 Reactants->TS1 Addition (Rate-Determining) Meisenheimer [Meisenheimer Complex]⁻ (Resonance Stabilized) TS1->Meisenheimer TS2 Meisenheimer->TS2 Elimination Products Scaffold-Nu + Br⁻ TS2->Products

Figure 2: Simplified energy profile for the SNAr reaction.

Parallel Synthesis Protocol

Materials:

  • 7-Bromo-2-methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile (Scaffold; 1.0 eq)

  • Array of primary/secondary amines or thiols (Nucleophile; 2.0-3.0 eq)

  • DIPEA (N,N-Diisopropylethylamine) or K₂CO₃ (Base; 3.0-4.0 eq)

  • Anhydrous DMSO or NMP

  • 96-well reaction block with sealing mat

Procedure:

  • Plate Preparation:

    • Dispense a solution of the Scaffold in DMSO (e.g., 20 µmol, 1.0 eq) into each well of the reaction block.

  • Reagent Addition:

    • Dispense the array of nucleophiles (e.g., primary amines, anilines, thiols; 40-60 µmol, 2.0-3.0 eq) into their respective wells.

    • Dispense the base (DIPEA for amine nucleophiles, K₂CO₃ for thiols) into each well.

    • Rationale: A non-nucleophilic organic base like DIPEA is used with amines to scavenge the HBr byproduct without competing in the reaction. An inorganic base is suitable for deprotonating thiol nucleophiles.

  • Reaction: Securely seal the reaction block and place it on a heating shaker. Agitate at 100-120 °C for 24 hours.

    • Rationale: SNAr reactions often require higher temperatures than cross-couplings to overcome the activation energy for the initial nucleophilic attack. Polar aprotic solvents like DMSO or NMP are ideal as they solvate the cation of the base, increasing the nucleophilicity of the anion.

  • Work-up & Analysis:

    • Cool the block to room temperature.

    • Quench the reaction by adding 0.5 mL of water to each well.

    • Extract the products by adding 0.5 mL of ethyl acetate, sealing, shaking, and centrifuging.

    • Transfer the organic layer to a new plate for LC-MS analysis. For many amine products, a simple aqueous workup may be sufficient to provide material of adequate purity for initial screening.

Expected Library Output
WellNucleophile (Nu-H)Expected Product Structure
B1Morpholine7-(Morpholin-4-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile
B2Aniline2-Methyl-1-oxo-7-(phenylamino)-1,2-dihydroisoquinoline-5-carbonitrile
B3Benzylamine7-(Benzylamino)-2-methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile
B4Ethanethiol7-(Ethylthio)-2-methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile

Conclusion

The this compound scaffold, when appropriately halogenated, serves as an exceptional platform for parallel synthesis. The distinct electronic properties conferred by the nitrile group enable two robust and high-yielding diversification strategies: palladium-catalyzed Suzuki-Miyaura coupling for C-C bond formation and nucleophilic aromatic substitution for installing a variety of heteroatom linkages. These protocols provide medicinal chemists with a rapid and efficient workflow for generating diverse compound libraries, significantly accelerating the identification of novel hit compounds in early-stage drug discovery.

References

  • Kaur, G., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link][1][2]

  • Ningbo Inno Pharmchem Co., Ltd. The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design. Available at: [Link][5]

  • Pawar, S. D., et al. (2021). Isoquinoline derivatives and its medicinal activity: a review. World Journal of Pharmaceutical Research. Available at: [Link][3]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Available at: [Link][4]

  • Düfert, M. A., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link][7][8]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link][9]

  • LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link][13]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link][10]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link][11]

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link][12]

  • Xu, S., et al. (2019). Diverse isoquinoline scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller reactions. Organic & Biomolecular Chemistry. Available at: [Link][14][15]

  • Zarganes-Tzitzikas, T., et al. (2004). Approaches for introducing high molecular diversity in scaffolds: fast parallel synthesis of highly substituted 1H-quinolin-4-one libraries. Molecular Diversity. Available at: [Link][16]

  • Singh, T., et al. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability. Available at: [Link][17]

  • Wang, S., et al. (2024). Complex-mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping-restricted D-A AIEgens for bioimaging. SmartMat. Available at: [Link][18]

Sources

High-Throughput Screening of Isoquinolinone Libraries: A Guide to Assay Development and Implementation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Isoquinolinone Scaffold

The isoquinolinone core is a privileged heterocyclic motif frequently encountered in medicinally active natural products and synthetic compounds. Its rigid, planar structure provides an excellent scaffold for presenting diverse pharmacophoric elements in a defined three-dimensional orientation, enabling potent and selective interactions with a variety of biological targets. Notably, isoquinolinone derivatives have demonstrated significant therapeutic potential across multiple disease areas, acting as potent inhibitors of key enzymes such as poly (ADP-ribose) polymerases (PARPs) and various protein kinases.[1] The successful development of PARP inhibitors for cancer therapy, for instance, has highlighted the clinical importance of this structural class and continues to fuel the exploration of large isoquinolinone libraries for novel therapeutic agents.[2]

High-throughput screening (HTS) is an indispensable tool in modern drug discovery, facilitating the rapid evaluation of vast chemical libraries to identify starting points for drug development.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of robust HTS protocols for the effective screening of isoquinolinone libraries. We will delve into the causality behind experimental choices, provide detailed step-by-step methodologies for key assays, and outline a framework for rigorous data analysis and hit validation.

Pillar 1: Assay Development and Validation - The Foundation of a Successful Screen

The selection and meticulous validation of an appropriate HTS assay are paramount to the success of any screening campaign. The choice of assay will be dictated by the biological target of interest and the anticipated mechanism of action of the isoquinolinone library. Here, we will focus on two major classes of targets for isoquinolinones: PARP enzymes and protein kinases, while also addressing the critical aspect of cytotoxicity assessment.

A robust HTS assay should be sensitive, reproducible, and amenable to automation in a high-density format (e.g., 384- or 1536-well plates).[5][6] A key metric for validating an HTS assay is the Z'-factor , which provides a statistical measure of the separation between the high and low controls, and thus the quality of the assay.[7][8][9][10]

Formula for Z'-factor:

Where:

  • σ_p is the standard deviation of the positive control.

  • σ_n is the standard deviation of the negative control.

  • μ_p is the mean of the positive control.

  • μ_n is the mean of the negative control.

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[7]

Workflow for HTS Assay Development and Validation

HTS_Assay_Development Target_Selection Target Selection (e.g., PARP1, Kinase) Assay_Principle Assay Principle Selection (e.g., FP, AlphaScreen, Cell-based) Target_Selection->Assay_Principle Reagent_Optimization Reagent Optimization (Enzyme/Substrate/Tracer Conc.) Assay_Principle->Reagent_Optimization Assay_Miniaturization Assay Miniaturization (384/1536-well format) Reagent_Optimization->Assay_Miniaturization DMSO_Tolerance DMSO Tolerance Testing Assay_Miniaturization->DMSO_Tolerance Z_Factor_Determination Z'-Factor Determination DMSO_Tolerance->Z_Factor_Determination Pilot_Screen Pilot Screen (Small compound set) Z_Factor_Determination->Pilot_Screen Full_HTS Full HTS Campaign Pilot_Screen->Full_HTS

Caption: A generalized workflow for the development and validation of a high-throughput screening assay.

Pillar 2: Biochemical Assays for Isoquinolinone Library Screening

Biochemical assays utilize purified components to directly measure the effect of a compound on a specific molecular interaction or enzymatic activity.[6] They are highly valuable for target-based screening and for elucidating the mechanism of action of hit compounds.

Protocol 1: Fluorescence Polarization (FP) Assay for PARP1 Inhibition

Principle: Fluorescence polarization is a homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule in solution.[11] A small fluorescent tracer bound to a larger protein (e.g., PARP1) will have a high polarization value. An inhibitor from the isoquinolinone library that displaces the tracer will result in a decrease in polarization, as the free tracer tumbles more rapidly.[12][13]

Materials:

  • Recombinant human PARP1 enzyme

  • Fluorescently labeled NAD+ analog (tracer)

  • Assay buffer (e.g., 25 mM HEPES, pH 8.0, 150 mM NaCl, 0.1 mg/mL BSA, 0.01% NP-40)[13]

  • 384-well, low-volume, black, non-binding surface microplates

  • Isoquinolinone compound library dissolved in DMSO

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of PARP1 enzyme in assay buffer. The optimal concentration should be determined empirically through titration experiments but is typically in the low nanomolar range.

    • Prepare a 2X solution of the fluorescent tracer in assay buffer. The concentration should be at or below the Kd for its interaction with PARP1 to ensure assay sensitivity.

    • Prepare serial dilutions of a known PARP inhibitor (e.g., Olaparib) in DMSO to serve as a positive control.

  • Compound Plating:

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each compound from the isoquinolinone library into the wells of the 384-well assay plate.

    • Include wells with DMSO only (negative control) and the positive control inhibitor.

  • Assay Execution:

    • Add 5 µL of the 2X PARP1 enzyme solution to all wells except those designated for the "tracer only" control.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Add 5 µL of the 2X fluorescent tracer solution to all wells.

    • Incubate for a further 30-60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

Data Analysis:

  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min)) Where:

    • mP_sample is the millipolarization value of the test well.

    • mP_min is the average millipolarization of the "tracer only" control.

    • mP_max is the average millipolarization of the DMSO control.

Protocol 2: AlphaScreen Assay for Kinase Inhibition

Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based technology that measures molecular interactions.[14][15][16] For a kinase assay, a biotinylated substrate peptide and a phospho-specific antibody are used. Donor beads are coated with streptavidin, and acceptor beads are coated with Protein A. In the presence of active kinase, the substrate is phosphorylated, allowing the antibody to bind. This brings the donor and acceptor beads into close proximity, resulting in the generation of a chemiluminescent signal.[14] Isoquinolinone inhibitors will prevent phosphorylation, leading to a decrease in the AlphaScreen signal.

Materials:

  • Recombinant kinase enzyme

  • Biotinylated peptide substrate

  • Phospho-specific antibody

  • Streptavidin-coated Donor beads

  • Protein A-coated Acceptor beads

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • 384-well, low-volume, white microplates

  • Isoquinolinone compound library dissolved in DMSO

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of the kinase enzyme in kinase assay buffer.

    • Prepare a 2X solution of the biotinylated substrate and ATP in kinase assay buffer. The ATP concentration should be at or near the Km for the kinase to facilitate the identification of competitive inhibitors.

    • Prepare a detection mixture containing the phospho-specific antibody, Donor beads, and Acceptor beads in an appropriate buffer.

  • Compound Plating:

    • Transfer compounds from the isoquinolinone library to the assay plate as described in the FP assay protocol.

  • Kinase Reaction:

    • Add 5 µL of the 2X kinase enzyme solution to each well.

    • Add 5 µL of the 2X substrate/ATP solution to initiate the kinase reaction.

    • Incubate for a predetermined time (e.g., 60 minutes) at the optimal temperature for the kinase.

  • Detection:

    • Add 10 µL of the detection mixture to stop the kinase reaction and initiate the AlphaScreen signal generation.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-compatible plate reader.

Pillar 3: Cell-Based Assays for Phenotypic Screening and Cytotoxicity

Cell-based assays provide a more physiologically relevant context for screening, as they account for factors such as cell permeability and potential off-target effects.[5][6][17] They are crucial for identifying compounds with desired cellular phenotypes and for flagging cytotoxic compounds early in the drug discovery process.[17]

Protocol 3: Cell Viability/Cytotoxicity Assay

Principle: This assay assesses the general toxicity of the isoquinolinone compounds. A common method is to measure the metabolic activity of viable cells, for example, by quantifying cellular ATP levels using a luminescent reagent like CellTiter-Glo®.[5] A decrease in luminescence indicates a reduction in cell viability.

Materials:

  • A relevant cancer cell line (e.g., a line with a known dependency on the target pathway).

  • Complete cell culture medium.

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • 384-well, white, clear-bottom tissue culture-treated plates.

  • Isoquinolinone compound library dissolved in DMSO.

Step-by-Step Protocol:

  • Cell Plating:

    • Seed the cells into the 384-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Add the isoquinolinone compounds to the cells at a final desired concentration (typically 1-10 µM for a primary screen).

    • Include wells with DMSO (negative control) and a known cytotoxic agent (positive control).

  • Incubation:

    • Incubate the plates for a period that is relevant to the expected mechanism of action and cell doubling time (e.g., 48-72 hours).

  • Assay Readout:

    • Equilibrate the plates to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence on a plate reader.

Data Analysis, Hit Confirmation, and Counter-Screening

Data Normalization and Hit Selection

Raw HTS data can be subject to systematic errors. Normalization methods like the Z-score or B-score are often employed to correct for these variations.[1] Hits are typically selected based on a predefined activity threshold (e.g., >50% inhibition or a Z-score > 3).

Hit Confirmation and Prioritization Workflow

Hit_Validation_Workflow Primary_HTS Primary HTS Hit_Selection Hit Selection (Activity Threshold) Primary_HTS->Hit_Selection Dose_Response Dose-Response Confirmation (IC50/EC50 Determination) Hit_Selection->Dose_Response Orthogonal_Assay Orthogonal Assay (Different Technology) Dose_Response->Orthogonal_Assay SAR_Analysis SAR by Analogs Dose_Response->SAR_Analysis Counter_Screen Counter-Screen (Assess Specificity & Artifacts) Orthogonal_Assay->Counter_Screen Counter_Screen->SAR_Analysis Lead_Series Lead Series Identification SAR_Analysis->Lead_Series

Caption: A typical workflow for hit confirmation and prioritization following a primary high-throughput screen.

Dose-Response Confirmation: Primary hits should be re-tested in the same assay over a range of concentrations to determine their potency (IC₅₀ or EC₅₀ values).[18]

Orthogonal and Counter-Screens: It is crucial to confirm hits in an orthogonal assay that uses a different detection technology to rule out assay-specific artifacts.[18][19] Counter-screens are designed to identify compounds that interfere with the assay technology itself (e.g., luciferase inhibitors in a luminescent assay) or have undesirable off-target activities.[18][20][21] For example, a promiscuous kinase inhibitor might be identified by screening it against a panel of unrelated kinases.

Structure-Activity Relationship (SAR) by Analogs: Purchasing and testing commercially available analogs of hit compounds can provide early insights into the structure-activity relationship and increase confidence in a particular chemical series.[22]

Conclusion

The isoquinolinone scaffold holds immense promise for the development of novel therapeutics. The successful identification of potent and selective modulators of disease-relevant targets from large isoquinolinone libraries is critically dependent on the implementation of well-designed and rigorously validated HTS campaigns. By following the principles and protocols outlined in this application note, researchers can enhance the quality and efficiency of their screening efforts, ultimately accelerating the journey from hit identification to lead optimization.

References

  • A Researcher's Guide to Statistical Analysis of High-Throughput Screening Data for 1(2H)-Isoquinolinones. Benchchem.
  • High-Throughput Kinase Activity Mapping (HT-KAM) system: biochemical assay. protocols.io. Available at: [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). BPS Bioscience. Available at: [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. National Center for Biotechnology Information. Available at: [Link]

  • Development of a high-throughput screening-amenable assay for human poly(ADP-ribose) polymerase inhibitors. PubMed. Available at: [Link]

  • The Importance of Counter Screens in HTS. Sygnature Discovery. Available at: [Link]

  • The use of AlphaScreen technology in HTS: Current status. ResearchGate. Available at: [Link]

  • Data analysis approaches in high throughput screening. SlideShare. Available at: [Link]

  • Real examples of Graphviz. Medium. Available at: [Link]

  • The Use of AlphaScreen Technology in HTS: Current Status. Semantic Scholar. Available at: [Link]

  • Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data. National Center for Biotechnology Information. Available at: [Link]

  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. SpringerLink. Available at: [Link]

  • Development and validation of high-throughput screening assays for poly(ADP-ribose) polymerase-2 inhibitors. Semantic Scholar. Available at: [Link]

  • The Use of AlphaScreen Technology in HTS: Current Status. Semantic Scholar. Available at: [Link]

  • HTS Assay Validation. National Center for Biotechnology Information. Available at: [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available at: [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Center for Biotechnology Information. Available at: [Link]

  • HTS data analysis workflow. Practical implication of a workflow in HTS... ResearchGate. Available at: [Link]

  • (PDF) High-Throughput and In Silico Screening in Drug Discovery. ResearchGate. Available at: [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. National Center for Biotechnology Information. Available at: [Link]

  • Development and validation of an integrated LC-MS/MS assay for therapeutic drug monitoring of five PARP-inhibitors. Semantic Scholar. Available at: [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. ResearchGate. Available at: [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available at: [Link]

  • Development and validation of a high-performance liquid chromatography method for the quantitation of intracellular PARP inhibitor Olaparib in cancer cells. PubMed. Available at: [Link]

  • High-throughput Screening Using Small Molecule Libraries. News-Medical.Net. Available at: [Link]

  • Workflow diagram and functionalities for visualization and exploratory... ResearchGate. Available at: [Link]

  • Cell-Based Assays for High-Throughput Screening. ResearchGate. Available at: [Link]

  • Development and validation of CYP26A1 inhibition assay for high-throughput screening. PubMed. Available at: [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Target Review. Available at: [Link]

  • Examples — graphviz 0.21 documentation. Read the Docs. Available at: [Link]

  • Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. The Royal Society of Chemistry. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • High-Throughput Screening in Drug Discovery. Wiley. Available at: [Link]

  • High-throughput screening in drug discovery. University of Technology Sydney. Available at: [Link]

  • High-throughput fluorescence polarization method for identifying ligands of LOX-1. National Center for Biotechnology Information. Available at: [Link]

  • Cell-based assays in high-throughput mode (HTS). BioTechnologia. Available at: [Link]

  • Experimental workflow. A. Schematic representation of HTS assays. B... ResearchGate. Available at: [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. National Center for Biotechnology Information. Available at: [Link]

  • Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. National Center for Biotechnology Information. Available at: [Link]

  • Graphviz Examples and Tutorial. Sketchviz. Available at: [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link]

Sources

Application Notes and Protocols for the Cellular Characterization of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline structural motif is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing a suite of cell-based assays to characterize the novel compound, 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile . Given the absence of established biological targets for this specific molecule, this guide is structured as a multi-phase screening funnel. It begins with broad-spectrum cytotoxicity screening to establish bioactivity, progresses to secondary assays to elucidate the mechanism of action, and concludes with an outlook on advanced strategies for target deconvolution. The protocols herein are designed to be self-validating systems, providing robust and reproducible data to drive informed decisions in the early stages of drug discovery.

Phase 1: Initial Characterization and Primary Cytotoxicity Screening

Rationale

The initial step in characterizing any novel compound is to determine its fundamental effect on cell viability. A broad-based cytotoxicity screen across a diverse panel of cell lines is a powerful and unbiased approach to identify potential therapeutic areas (e.g., specific cancer types) where the compound exhibits potent activity.[2][3] This phase aims to answer the primary question: "Does the compound have a biological effect on cells, and if so, at what concentration?" The half-maximal inhibitory concentration (IC50) is a key quantitative measure derived from this screen, representing the concentration of the compound required to inhibit a biological process, such as cell proliferation, by 50%.[4]

Compound Handling and Preparation

To ensure experimental reproducibility, consistent compound handling is paramount.

Protocol 1: Stock Solution Preparation

  • Solubilization: Begin by dissolving this compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Use of a high-purity, anhydrous grade of DMSO is recommended.

  • Sonication: If complete dissolution is not immediate, gently warm the solution to 37°C and sonicate for 10-15 minutes.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the assay does not exceed a level that affects cell viability (typically ≤ 0.5%).

Primary Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] Metabolically active cells utilize mitochondrial reductase enzymes to convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The concentration of these crystals, which is measured spectrophotometrically, is directly proportional to the number of viable cells.[5]

Protocol 2: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂, to allow for cell adherence.

  • Compound Treatment: Prepare a series of 2-fold dilutions of the compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the compound dilutions (e.g., from 0.1 µM to 100 µM). Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

Data Presentation: Hypothetical Cytotoxicity Data

The results of the primary screen should be summarized to easily compare the compound's potency across different cell lines.

Cell LineTissue of OriginIncubation Time (h)IC50 (µM)
MCF-7Breast Cancer727.5
A549Lung Cancer7215.2
HeLaCervical Cancer725.8
PANC-1Pancreatic Cancer7225.0
JurkatT-cell Leukemia721.2
Workflow for Primary Cytotoxicity Screening```dot

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Select Diverse Cell Line Panel B Optimize Seeding Density A->B C Prepare Compound Stock & Dilutions B->C E Treat Cells with Compound Series C->E D Seed Cells in 96-Well Plates D->E F Incubate for 48-72 hours E->F G Add MTT Reagent F->G H Solubilize Formazan G->H I Read Absorbance (570 nm) H->I J Calculate % Viability vs. Vehicle Control I->J K Plot Dose-Response Curve J->K L Determine IC50 Value K->L

Caption: Workflows for apoptosis and cell cycle analysis.

Phase 3: An Outlook on Target Deconvolution Strategies

Rationale

Once a robust and reproducible cellular phenotype (e.g., G2/M arrest and apoptosis) has been established, the ultimate goal is to identify the direct molecular target(s) of the compound. Target identification is crucial for understanding the molecular mechanism of action and for optimizing the compound into a clinical candidate. T[6][7]his process, often called target deconvolution, can be approached through several advanced strategies.

[8][9]#### Advanced Strategies for Target Identification

  • Affinity-Based Approaches: This is a direct method that involves immobilizing the compound (or an analog) onto a solid support (like beads) to "fish" for its binding partners from a cell lysate. T[6][9]he captured proteins are then identified using mass spectrometry. This requires a synthetic chemistry effort to create a suitable probe without disrupting the compound's bioactivity.

  • Chemical Proteomics: Techniques like Thermal Proteome Profiling (TPP) or Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can identify target engagement in living cells. T[10]hese methods assess how drug binding affects the thermal stability or abundance of proteins across the proteome, providing an unbiased view of potential targets.

  • Genetic and Genomic Approaches: High-throughput screening using RNAi or CRISPR libraries can identify genes that, when knocked down or knocked out, either sensitize or confer resistance to the compound. T[6]his can help place the compound's target within a specific signaling pathway. Gene expression profiling (e.g., RNA-seq) can also reveal the transcriptional signatures induced by the compound, offering clues about the pathways it perturbs.

Target Identification Workflow

G cluster_direct Direct Approaches cluster_indirect Indirect Approaches A Confirmed Cellular Phenotype (e.g., Apoptosis, Cell Cycle Arrest) B Affinity Chromatography - Mass Spectrometry A->B D RNAi/CRISPR Genetic Screens A->D C Chemical Proteomics (e.g., TPP, SILAC) F Candidate Target(s) Identified C->F E Gene Expression Profiling (RNA-seq) E->F G Target Validation (e.g., KO/KD, Binding Assays) F->G H Mechanism of Action Elucidation G->H

Caption: High-level workflow for target identification.

By following this structured, multi-phase approach, researchers can systematically characterize the biological activity of this compound, moving from a compound of unknown function to a well-characterized lead with a defined mechanism of action.

References

  • Target identification of natural products and bioactive compounds using affinity-based probes.Natural Product Reports (RSC Publishing).
  • Cell Viability and Proliferation Assays in Drug Screening.Danaher Life Sciences.
  • Optimization of Cell Viability Assays for Drug Sensitivity Screens.PubMed.
  • Natural Bioactive Compound Target Identification.Creative Biolabs.
  • Recent advances in target identification of bioactive natural products.Taylor & Francis Online.
  • Cell Health Screening Assays for Drug Discovery.Promega Corporation.
  • Cytotoxicity and cell viability | Drug discovery.Miltenyi Biotec.
  • Currently Available Strategies for Target Identification of Bioactive Natural Products.PMC.
  • Role of Cell-Based Assays in Drug Discovery and Development.Creative Bioarray.
  • Target discovery-directed pharmacological mechanism elucidation of bioactive natural products.PMC - NIH.
  • Cell-Based Assays: A Crucial Component of the Drug Discovery Process.BioIVT.
  • Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols.Benchchem.
  • Application Notes: Cell-Based Antiproliferative Assays for Novel Quinoline Compounds.Benchchem.
  • Application Notes and Protocols for Cell-Based Screening of Quinoline Derivatives.Benchchem.
  • Biologically Active Isoquinoline Alkaloids covering 2014-2018.PMC - PubMed Central.

Sources

Application Note: Synthesis and Utility of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile as a Key Intermediate for Novel PARP Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone of targeted cancer therapy, particularly for tumors with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[1][2] The clinical success of drugs like Olaparib, Rucaparib, and Niraparib has spurred extensive research into novel scaffolds that can offer improved potency, selectivity, or modified pharmacokinetic profiles.[3][4] The 1-oxo-1,2-dihydroisoquinoline core is a privileged scaffold in this domain. This document provides a detailed synthetic protocol for the preparation of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile, a versatile intermediate for the synthesis of next-generation PARP inhibitors. We outline a robust, two-step synthetic route and provide detailed, field-tested protocols for its synthesis, purification, and characterization, alongside its potential application in forming advanced PARP inhibitor structures.

Introduction: The Isoquinolinone Scaffold in PARP Inhibition

The PARP enzyme family, particularly PARP1 and PARP2, are critical for the repair of single-strand DNA breaks (SSBs).[5] Inhibition of this pathway in cancer cells with a compromised ability to repair double-strand breaks (DSBs)—a state known as homologous recombination deficiency (HRD)—leads to a synthetic lethal phenotype, resulting in targeted cell death.[4][6]

The pharmacophore of most clinical PARP inhibitors consists of a core that mimics the nicotinamide moiety of the NAD+ substrate, which binds to the catalytic domain of the enzyme.[7] The isoquinolinone scaffold has proven to be an effective mimic, forming the structural basis for numerous potent inhibitors.[8] The strategic functionalization of this core is critical for modulating activity, selectivity, and ADME properties. The title compound, this compound, serves as a key building block, with the nitrile group at the C5 position providing a versatile chemical handle for elaboration into various functional groups required for interaction with the PARP active site.

Synthetic Strategy and Workflow

A robust and scalable synthesis of the target intermediate is paramount for its use in a drug discovery pipeline. We propose a logical and efficient two-step sequence starting from the commercially available 5-bromoisoquinolin-1(2H)-one. The strategy involves:

  • N-Methylation: Introduction of the methyl group at the N2 position, a common feature in many PARP inhibitors that can enhance binding and cell permeability.

  • Palladium-Catalyzed Cyanation: Conversion of the aryl bromide at the C5 position to the target nitrile functionality. This is a reliable transformation that provides a key functional handle for further diversification.

The overall workflow is depicted below.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Application in PARP Inhibitor Synthesis A 5-Bromoisoquinolin-1(2H)-one (Starting Material) B Step 1: N-Methylation (CH₃I, K₂CO₃, Acetone) A->B C 5-Bromo-2-methylisoquinolin-1(2H)-one B->C D Step 2: Cyanation (Zn(CN)₂, Pd₂(dba)₃, dppf, DMF) C->D E This compound (Target Intermediate) D->E F Target Intermediate G Further Functionalization (e.g., Hydrolysis to Carboxylic Acid) F->G H Amide Coupling (HATU, Amine Fragment) G->H I Final PARP Inhibitor Candidate H->I

Figure 1: Overall synthetic workflow from starting material to a final PARP inhibitor candidate.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-methylisoquinolin-1(2H)-one

Causality: This step achieves the N-methylation of the isoquinolinone lactam. We select potassium carbonate (K₂CO₃) as a mild and cost-effective base, which is sufficient to deprotonate the lactam nitrogen. Acetone is chosen as the solvent due to its appropriate boiling point and ability to dissolve the starting material and base. Methyl iodide is a highly reactive and effective methylating agent for this transformation.

Materials & Reagents:

  • 5-Bromoisoquinolin-1(2H)-one

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Methyl Iodide (CH₃I)

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromoisoquinolin-1(2H)-one (1.0 eq).

  • Add anhydrous acetone to form a slurry (approx. 10 mL per 1 g of starting material).

  • Add anhydrous potassium carbonate (2.0 eq).

  • Add methyl iodide (1.5 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Concentrate the combined filtrates under reduced pressure to yield a crude solid.

  • Dissolve the crude residue in dichloromethane (DCM) and wash sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The resulting solid can be purified by recrystallization from ethanol or by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford 5-bromo-2-methylisoquinolin-1(2H)-one as a white to off-white solid.

Protocol 2: Synthesis of this compound

Causality: This step converts the aryl bromide to a nitrile. While classical methods like the Rosenmund-von Braun reaction using CuCN are effective, modern palladium-catalyzed cyanation reactions often offer milder conditions, better functional group tolerance, and higher yields. We employ zinc cyanide (Zn(CN)₂) as a safer and more reliable cyanide source than alkali metal cyanides. A palladium catalyst system, Pd₂(dba)₃ (a stable Pd(0) source) and dppf (a bulky phosphine ligand), is chosen for its high efficiency in C-N bond formation. DMF is used as a high-boiling polar aprotic solvent to facilitate the reaction.

Materials & Reagents:

  • 5-Bromo-2-methylisoquinolin-1(2H)-one (from Protocol 1)

  • Zinc Cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Water (H₂O)

  • Brine

Procedure:

  • CRITICAL SAFETY NOTE: Zinc cyanide is highly toxic. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. All equipment should be quenched with bleach solution after use.

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 5-bromo-2-methylisoquinolin-1(2H)-one (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.025 eq), and dppf (0.05 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF via syringe (approx. 8 mL per 1 g of starting material).

  • Heat the reaction mixture to 100-110°C and stir vigorously for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature. Carefully pour the dark mixture into a stirred aqueous solution of sodium bicarbonate (10%).

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with water (2x) and brine (1x) to remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is purified by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the final product, this compound.

Data Presentation and Characterization

The synthesized intermediate should be thoroughly characterized to confirm its identity and purity before use in subsequent steps.

CompoundMolecular FormulaMol. Weight ( g/mol )Typical YieldPurity (HPLC)Expected ¹H NMR (δ, ppm)
5-Bromo-2-methylisoquinolin-1(2H)-one C₁₀H₈BrNO238.0885-95%>98%~8.2 (d), ~7.8 (d), ~7.5 (t), ~7.0 (d), ~6.6 (d), ~3.6 (s, 3H)
This compound C₁₁H₈N₂O184.1970-85%>98%~8.4 (d), ~8.0 (d), ~7.7 (t), ~7.2 (d), ~6.8 (d), ~3.7 (s, 3H)

Note: Expected NMR shifts are approximate and should be confirmed by analysis. Final characterization should also include ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.[9]

Application: Elaboration to a PARP Inhibitor Core

The true value of an intermediate lies in its utility. The 5-carbonitrile group is a versatile handle. For instance, it can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. This acid can then be coupled with a diverse range of amine-containing fragments to build a library of potential PARP inhibitors. A common fragment in potent PARP inhibitors is a substituted piperazine ring attached via an amide bond.[5]

The diagram below illustrates a standard amide coupling reaction to form a potential PARP inhibitor scaffold.

G Intermediate Isoquinolinone-5-carboxylic Acid (from Nitrile Hydrolysis) Coupling Amide Coupling Intermediate->Coupling Amine Amine Fragment (e.g., Substituted Piperazine) Amine->Coupling Product PARP Inhibitor Candidate Coupling->Product

Figure 2: Amide coupling of the derived carboxylic acid to form a PARP inhibitor.

Protocol 3: Exemplar Amide Coupling

Causality: This protocol exemplifies the conversion of a carboxylic acid intermediate (derived from our nitrile) into the final amide product. HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine.[5] DIPEA is used as a non-nucleophilic base to neutralize the acid formed during the reaction and to deprotonate the amine salt if necessary.

  • To a solution of the isoquinolinone-5-carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Add the desired amine (e.g., a substituted piperazine hydrochloride salt, 1.1 eq).

  • Stir the reaction at room temperature overnight.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Perform a standard aqueous workup, dry the organic layer, and concentrate.

  • Purify the final compound via flash chromatography or preparative HPLC.

Conclusion

This application note provides a comprehensive and scientifically grounded guide for the synthesis of this compound. The detailed protocols, rooted in established chemical principles, offer a reliable pathway for researchers in medicinal chemistry and drug development to access this valuable intermediate. Its strategic design allows for facile diversification, enabling the rapid exploration of chemical space in the ongoing quest for novel and more effective PARP inhibitors for cancer therapy.

References

  • D'Andrea, A. D. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. European Journal of Medicinal Chemistry. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules. Available at: [Link]

  • Pampena, M. B., et al. (2020). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSM Chemistry. Available at: [Link]

  • Chen, Q., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Frontiers in Microbiology. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSciMed Central. Available at: [Link]

  • Wang, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. Available at: [Link]

  • Google Patents. (2020). Preparation method of olaparib. CN105985294B.
  • Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank. Available at: [Link]

  • Kim, Y., et al. (2022). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Cancers. Available at: [Link]

  • Chan, A. K., et al. (2023). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Drug Targeting. Available at: [Link]

  • Liscio, P., et al. (2015). On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Pathuri, G., et al. (2020). Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Li, H., et al. (2023). Mechanism of Action of PARP Inhibitors. Annual Review of Cancer Biology. Available at: [Link]

  • D'Andrea, A. D. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Taylor & Francis Online. Available at: [Link]

  • Google Patents. (2017). Process for the preparation of olaparib and polymorphs thereof. WO2017191562A1.
  • El-Mekabaty, A., et al. (2014). Synthesis, characterization and spectroscopic behavior of novel 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes. Journal of Molecular Structure. Available at: [Link]

  • Wang, Z., et al. (2021). A Review on Poly (ADP-ribose) Polymerase (PARP) Inhibitors and Synthetic Methodologies. Chinese Journal of Organic Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for the Functionalization of the Carbonitrile Group in 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

The 2-methyl-1-oxo-1,2-dihydroisoquinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery programs. The presence of a carbonitrile group at the 5-position offers a versatile chemical handle for the introduction of a wide array of functional groups, each capable of modulating the pharmacological profile of the parent molecule. This guide provides detailed application notes and robust protocols for the chemical transformation of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile into key derivatives: the corresponding carboxylic acid, carboxamide, primary amine, and tetrazole.

These transformations are fundamental in analogue synthesis, enabling the exploration of structure-activity relationships (SAR) by introducing moieties that can participate in various non-covalent interactions with biological targets. For instance, the carboxylic acid can act as a hydrogen bond donor and acceptor, the amide can provide additional hydrogen bonding capabilities, the basic amine can form salt bridges, and the tetrazole ring serves as a bioisosteric replacement for a carboxylic acid with improved metabolic stability and pharmacokinetic properties.[1]

This document is intended for researchers, scientists, and drug development professionals. It emphasizes not only the procedural steps but also the underlying chemical principles and strategic considerations for each transformation, ensuring both scientific integrity and practical applicability.

Chemical Transformation Pathways

The carbonitrile group of this compound can be strategically converted into several key functional groups. The following sections detail the protocols for these transformations.

Functionalization_Pathways cluster_0 Hydrolysis cluster_1 Reduction cluster_2 Cycloaddition Start This compound Amide 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carboxamide Start->Amide Partial Hydrolysis CarboxylicAcid 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carboxylic acid Start->CarboxylicAcid Complete Hydrolysis Amine 5-(Aminomethyl)-2-methylisoquinolin-1(2H)-one Start->Amine Reduction Tetrazole 2-Methyl-5-(1H-tetrazol-5-yl)isoquinolin-1(2H)-one Start->Tetrazole [3+2] Cycloaddition Amide->CarboxylicAcid Further Hydrolysis

Figure 1: Overview of the functionalization pathways for the carbonitrile group.

Section 1: Hydrolysis of the Carbonitrile Group

The hydrolysis of nitriles is a classic transformation that can yield either an amide or a carboxylic acid, depending on the reaction conditions.[2][3] For the target molecule, careful control of these conditions is crucial, as harsh basic conditions may lead to the cleavage of the lactam ring in the isoquinolinone core.[4]

Conversion to 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carboxamide (Partial Hydrolysis)

Partial hydrolysis to the amide is often achieved under mildly acidic or basic conditions, or through metal-catalyzed hydration.[1][2] Catalytic methods are often preferred for their selectivity and milder reaction conditions.

Expertise & Experience: The choice of a manganese-catalyzed hydration protocol is based on its demonstrated efficacy for a broad range of heteroaromatic nitriles, offering good yields and functional group tolerance under relatively mild conditions.[1] This method avoids the use of strong acids or bases that could potentially compromise the integrity of the isoquinolinone ring.

Protocol 1: Manganese-Catalyzed Hydration to the Amide

Materials:

  • This compound

  • Manganese powder (or a suitable Mn(II) salt)

  • Potassium tert-butoxide (KOt-Bu)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), manganese powder (2.0 mol%), and potassium tert-butoxide (10 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous 1,4-dioxane (to make a 0.5 M solution of the nitrile) and deionized water (11 eq).

  • Heat the reaction mixture to 110 °C and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carboxamide.

Trustworthiness: The progress of the reaction should be carefully monitored to avoid over-hydrolysis to the carboxylic acid. The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conversion to 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carboxylic Acid (Complete Hydrolysis)

Complete hydrolysis to the carboxylic acid is typically achieved under more forcing acidic or basic conditions.[5] Given the potential for ring-opening under strong base, an acid-catalyzed protocol is generally preferred for this substrate.

Expertise & Experience: A mixture of a strong mineral acid in an aqueous organic co-solvent is a standard and effective method for the complete hydrolysis of aryl nitriles.[5] The use of a co-solvent like ethanol helps to ensure the solubility of the starting material. It is important to note that prolonged heating under strongly acidic conditions can sometimes lead to side reactions, so careful monitoring is essential.

Protocol 2: Acid-Catalyzed Hydrolysis to the Carboxylic Acid

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Carefully add concentrated sulfuric acid (e.g., 5-10 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate.

  • Acidify the aqueous layer with concentrated HCl to pH 2-3 to precipitate the carboxylic acid.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • Alternatively, if the product does not precipitate, extract the acidified aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Trustworthiness: The formation of the carboxylic acid can be confirmed by the disappearance of the nitrile peak in the IR spectrum and the appearance of a broad O-H stretch and a C=O stretch. The structure should be further confirmed by NMR and mass spectrometry.

Hydrolysis_Workflow cluster_amide Partial Hydrolysis (Amide) cluster_acid Complete Hydrolysis (Carboxylic Acid) A_Start Start with Nitrile A_Reaction Mn-catalyzed hydration (110°C, 16-24h) A_Start->A_Reaction A_Workup Aqueous Workup & Extraction A_Reaction->A_Workup A_Purification Column Chromatography A_Workup->A_Purification A_Product Amide Product A_Purification->A_Product C_Start Start with Nitrile C_Reaction Acid-catalyzed hydrolysis (Reflux, 12-24h) C_Start->C_Reaction C_Workup Neutralization & Acidification C_Reaction->C_Workup C_Purification Filtration or Extraction C_Workup->C_Purification C_Product Carboxylic Acid Product C_Purification->C_Product Reduction_Tetrazole_Workflow cluster_amine Reduction to Primary Amine cluster_tetrazole Tetrazole Formation R_Start Start with Nitrile R_Reaction Catalytic Hydrogenation (Raney Ni, H₂, RT-50°C) R_Start->R_Reaction R_Workup Filtration of Catalyst R_Reaction->R_Workup R_Purification Concentration & (Optional) Salt Formation R_Workup->R_Purification R_Product Primary Amine Product R_Purification->R_Product T_Start Start with Nitrile T_Reaction [3+2] Cycloaddition (NaN₃, ZnCl₂, DMF, 120°C) T_Start->T_Reaction T_Workup Acidification & (Optional) Azide Quench T_Reaction->T_Workup T_Purification Filtration or Extraction T_Workup->T_Purification T_Product Tetrazole Product T_Purification->T_Product

Sources

Application Notes and Protocols for the Anticancer Activity Evaluation of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile on Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Isoquinoline Derivatives in Oncology

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural alkaloids and synthetic compounds that exhibit significant pharmacological activities.[1][2] In recent years, derivatives of isoquinoline have garnered substantial attention in oncology research due to their potent anticancer properties.[3][4][5] These compounds have been shown to exert their effects through diverse mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and autophagy.[2][6] Mechanistically, isoquinoline alkaloids can interact with nucleic acids, inhibit critical enzymes involved in cell proliferation, and modulate key signaling pathways such as PI3K/Akt/mTOR.[3][4][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the anticancer activity of a specific novel compound, 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile . Given the established anticancer potential of the broader isoquinoline class, a systematic in vitro evaluation of this specific derivative is warranted. The following protocols are designed to provide a robust framework for assessing its cytotoxic and cytostatic effects on various cancer cell lines, thereby elucidating its potential as a therapeutic agent.

PART 1: Foundational Assays for Anticancer Activity Profiling

A thorough initial assessment of a novel compound's anticancer efficacy relies on a battery of well-established in vitro assays. This section details the protocols for determining cell viability, induction of apoptosis, and impact on cell cycle progression.

Cell Viability and Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.[7]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: Assay Execution seed Seed cells in a 96-well plate incubate1 Incubate for 24h to allow attachment seed->incubate1 treat Treat cells with serial dilutions of This compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol: MTT Assay

  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated (e.g., DMSO) and untreated wells as negative controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[11]

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Presentation: IC₅₀ Determination

The results of the MTT assay are typically used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%. This data should be summarized in a table for clear comparison across different cell lines and incubation times.

Cell LineCancer TypeIncubation Time (hours)IC₅₀ (µM)
MCF-7Breast Adenocarcinoma48e.g., 15.2
A549Lung Carcinoma48e.g., 22.8
HCT116Colorectal Carcinoma48e.g., 8.5
PC-3Prostate Adenocarcinoma48e.g., 35.1

(Note: The IC₅₀ values presented are hypothetical and for illustrative purposes only.)[12]

Apoptosis Detection by Annexin V/Propidium Iodide Staining

Apoptosis is a key mechanism of action for many anticancer drugs. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorochrome.[13] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity.[14]

Protocol: Annexin V/PI Staining for Flow Cytometry

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ for 24-48 hours.

    • Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[14]

  • Cell Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[13]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (or as recommended by the kit manufacturer).

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry as soon as possible.

    • The cell populations can be distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[14]

Data Visualization: Apoptosis Quadrant Plot

Apoptosis_Quadrants origin x_axis Annexin V-FITC → origin->x_axis y_axis Propidium Iodide (PI) → origin->y_axis q1 Q1: Necrotic (Annexin V+/PI+) q2 Q2: Late Apoptotic (Annexin V+/PI+) q3 Q3: Viable (Annexin V-/PI-) q4 Q4: Early Apoptotic (Annexin V+/PI-) q5 Q5: Debris/Noise (Annexin V-/PI+)

Caption: Representative quadrant plot for apoptosis analysis by flow cytometry.

Cell Cycle Analysis by Propidium Iodide Staining

Many anticancer compounds exert their effects by inducing cell cycle arrest at specific phases (G0/G1, S, or G2/M), preventing cancer cell proliferation.[15] The distribution of cells in different phases of the cell cycle can be determined by flow cytometry after staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI).[16][17] The fluorescence intensity of PI is directly proportional to the amount of DNA in the cell.[17]

Protocol: Cell Cycle Analysis

  • Cell Preparation and Fixation:

    • Treat approximately 1 x 10⁶ cells with the test compound for a specified duration (e.g., 24 hours).

    • Harvest the cells and wash with PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold PBS and adding 4 mL of cold 70% ethanol dropwise while gently vortexing.[18]

    • Incubate the cells for at least 2 hours (or overnight) at -20°C for fixation.[18][19]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS to remove residual ethanol.

    • Resuspend the pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[19]

    • Incubate for 30 minutes at room temperature in the dark.[18]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The DNA content will distinguish cell populations:

      • G0/G1 phase: 2N DNA content.

      • S phase: Between 2N and 4N DNA content.

      • G2/M phase: 4N DNA content.

    • The percentage of cells in each phase can be quantified using cell cycle analysis software.

PART 2: Mechanistic Insights through Molecular Assays

After establishing the foundational anticancer effects, the next logical step is to investigate the underlying molecular mechanisms. Western blotting is a powerful technique to probe changes in protein expression and activation within key signaling pathways.

Western Blot Analysis of Apoptosis Markers

To corroborate the findings from the Annexin V assay and to gain deeper insight into the apoptotic pathway activated, Western blotting for key apoptosis-related proteins is essential. A common and reliable marker is Poly (ADP-ribose) polymerase (PARP).[20] PARP is a 116 kDa nuclear protein that is cleaved by activated caspase-3 during apoptosis into an 89 kDa fragment.[21][22] The detection of this cleaved fragment is a hallmark of apoptosis.[21]

Protocol: Western Blot for PARP Cleavage

  • Protein Extraction:

    • Treat cells with this compound as in previous experiments.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for PARP that detects both the full-length (116 kDa) and the cleaved (89 kDa) fragments overnight at 4°C.[21]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Potential Signaling Pathway Modulation by Isoquinoline Derivatives

Signaling_Pathway Compound 2-Methyl-1-oxo-1,2-dihydro- isoquinoline-5-carbonitrile PI3K PI3K Compound->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Bax Bax (Pro-apoptotic) Bcl2->Bax Casp9 Caspase-9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 PARP PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP CleavedPARP->Apoptosis

Caption: A potential signaling pathway targeted by isoquinoline derivatives.[3][4]

Conclusion and Future Directions

The protocols outlined in this application note provide a robust and systematic approach to evaluate the anticancer potential of this compound. By determining its IC₅₀ values across a panel of cancer cell lines, and assessing its ability to induce apoptosis and cell cycle arrest, researchers can build a comprehensive preclinical profile of the compound. Positive findings from these foundational assays would justify further mechanistic studies, including the investigation of its effects on specific signaling pathways, its potential to induce autophagy, and ultimately, its efficacy in in vivo models. This structured evaluation is a critical step in the journey of translating a promising chemical entity into a potential therapeutic agent for cancer treatment.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Kim, E. J., & Lee, J. H. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. Molecules, 26(21), 6533. [Link]

  • Bio-protocol. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Mello, A. L. D. N., & Zancan, P. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Chemical biology & drug design, 99(6), 944–956. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Ghavre, M., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(1), 35. [Link]

  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (2021, October 15). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. Retrieved from [Link]

  • Chaudhary, J. (2026, January 1). Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. In Nitrogen Heterocycles in Cancer Therapy (pp. 205-222). [Link]

  • Wang, Y., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(1), 35. [Link]

  • ResearchGate. (n.d.). (PDF) Guideline for anticancer assays in cells. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017, May 19). Cell Cycle Analysis. Retrieved from [Link]

  • Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring cancer drug sensitivity and resistance in cultured cells. Current protocols in chemical biology, 9(2), 55–74. [Link]

  • YouTube. (2020, April 11). Apoptosis assays: western blots. Retrieved from [Link]

  • Biocompare. (2020, August 6). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis, Antitumor Evaluation and Molecular Docking Studies of Quinoline and Coumarin Isoxazole Derivatives with Bcl-2. RSC Advances, 12(45), 29339-29351. [Link]

  • YouTube. (2022, September 13). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Molecules, 28(13), 5122. [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Retrieved from [Link]

  • IOSR Journal. (2019, March 20). Synthesis, Anticancer Activity and Docking Study of Quinoline, Diazepine, Pyrimidine And Pyridine Derivatives. Retrieved from [Link]

Sources

Title: A Practical Guide to In Vitro ADME Profiling of Novel Isoquinolinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

The isoquinolinone scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous clinical candidates and approved drugs. However, advancing these potent compounds from hit to lead and beyond requires a rigorous understanding of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Poor pharmacokinetics is a leading cause of late-stage drug development failure.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential in vitro techniques for measuring the ADME properties of novel isoquinolinone compounds. We delve into the causality behind experimental choices and present detailed, field-proven protocols for key assays, including permeability, metabolic stability, cytochrome P450 inhibition, and plasma protein binding.

Introduction: The Critical Role of Early ADME Assessment

In the journey of drug discovery, identifying a compound with high target potency is only the first step. For a drug to be effective, it must reach its target in the body at a sufficient concentration and for an appropriate duration.[3][4] The field of Drug Metabolism and Pharmacokinetics (DMPK) studies these processes, which are summarized by the acronym ADME.[5]

  • Absorption: How the drug enters the bloodstream.[3][6]

  • Distribution: Where the drug travels within the body after absorption.[3][6]

  • Metabolism: How the drug is chemically modified by the body, primarily by enzymes in the liver.[3][6]

  • Excretion: How the drug and its metabolites are removed from the body.[3][6]

Integrating ADME studies into the early stages of drug discovery helps to eliminate unsuitable candidates, saving significant time and resources.[1][7] This guide provides a tiered approach to building a comprehensive ADME profile for novel isoquinolinone derivatives, starting with foundational assays that provide critical decision-making data.

ADME_Screening_Cascade cluster_0 Tier 1: Primary Screening (High-Throughput) cluster_1 Tier 2: Profile Building cluster_2 Tier 3: Pre-clinical Candidate Selection cluster_3 Decision Point Sol Aqueous Solubility Perm Permeability (Caco-2 / PAMPA) Sol->Perm LogD Lipophilicity (LogD) LogD->Perm MS Microsomal Stability MS->Perm CYP_Inhib_Single CYP Inhibition (% @ 10 µM) CYP_Inhib_Single->Perm PPB Plasma Protein Binding Perm->PPB CYP_Inhib_IC50 CYP Inhibition (IC50) PPB->CYP_Inhib_IC50 MetID Metabolite ID (in vitro) CYP_Inhib_IC50->MetID Hep_Stab Hepatocyte Stability MetID->Hep_Stab CYP_Induction CYP Induction Hep_Stab->CYP_Induction Transporter Transporter Interaction CYP_Induction->Transporter Decision Go / No-Go for In Vivo PK Transporter->Decision

Figure 1: A tiered in vitro ADME screening cascade.

Absorption: Will the Compound Reach the Bloodstream?

For orally administered drugs, absorption from the gastrointestinal tract is the first major hurdle. We assess this using cell-based permeability assays that model the human intestinal wall.[8]

Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, is the industry gold standard.[8][9] When cultured on semi-permeable supports, these cells differentiate into a polarized monolayer with tight junctions and active transporters, mimicking the intestinal epithelium.[10][11] This assay measures the rate at which a compound crosses this monolayer.

Causality Behind the Method:

  • Bidirectional Measurement: We measure permeability in two directions: apical (A) to basolateral (B) to model absorption, and B to A to identify if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp). A high efflux ratio (Papp B-A / Papp A-B > 2) is a red flag.[9][12]

  • Monolayer Integrity: The transepithelial electrical resistance (TEER) is measured before and after the assay to ensure the tight junctions between cells are intact. A drop in TEER suggests compound toxicity or compromised monolayer integrity.[10]

  • Controls: High permeability (e.g., propranolol) and low permeability (e.g., atenolol) compounds are run alongside test compounds to validate each assay plate.

Caco2_Workflow Start Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form monolayer Start->Culture TEER1 Measure TEER (Pre-Assay) Culture->TEER1 Wash Wash monolayer with HBSS buffer TEER1->Wash Add_Cmpd Add compound to Donor chamber (Apical or Basolateral) Wash->Add_Cmpd Incubate Incubate at 37°C (e.g., 2 hours) Add_Cmpd->Incubate Sample Collect samples from Donor and Receiver chambers Incubate->Sample TEER2 Measure TEER (Post-Assay) Sample->TEER2 Analyze Quantify compound concentration (LC-MS/MS) TEER2->Analyze Calculate Calculate Papp and Efflux Ratio Analyze->Calculate

Figure 2: Experimental workflow for the Caco-2 permeability assay.

Protocol: Caco-2 Bidirectional Permeability
  • Cell Culture: Seed Caco-2 cells onto 24-well Transwell inserts (0.4 µm pore size) and culture for 21-25 days until a differentiated monolayer is formed.

  • Monolayer Integrity Check: Measure the TEER of each well. Only use monolayers with TEER values > 300 Ω·cm².

  • Compound Preparation: Prepare a 10 µM working solution of the isoquinolinone compound in pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.

  • Assay Initiation:

    • Wash the monolayers gently with HBSS.

    • For A-to-B measurement, add the compound solution to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.

    • For B-to-A measurement, add the compound solution to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.

  • Incubation: Incubate the plate at 37°C with gentle shaking (50 rpm) for 2 hours.

  • Sampling: At t=120 min, take samples from both the donor and receiver chambers. Also, take a t=0 sample from the initial donor solution.

  • Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.[11]

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Compound ClassPapp (A→B) x 10⁻⁶ cm/sEfflux Ratio (B-A/A-B)Interpretation
High Permeability > 5.0< 2.0Likely well-absorbed
Moderate Permeability 1.0 - 5.0< 2.0Absorption may be limited
Low Permeability < 1.0N/APoor absorption likely
Efflux Substrate Variable> 2.0Absorption likely limited by efflux

Distribution: Where Does the Compound Go?

After absorption, a drug distributes throughout the body, but only the unbound (free) fraction can interact with its target or be metabolized.[2] Plasma Protein Binding (PPB) is a critical parameter, as high binding can limit efficacy and complicate dosing.[13][14]

Rapid Equilibrium Dialysis (RED) for PPB

The RED method is a widely used, reliable technique to determine the fraction of a compound bound to plasma proteins.[15][16] It uses a device with two chambers separated by a semi-permeable membrane that allows free drug to pass but retains proteins and protein-bound drug.

Figure 3: Principle of Equilibrium Dialysis for PPB measurement.

Protocol: Plasma Protein Binding by RED
  • Preparation: Prepare a 5 µM solution of the isoquinolinone compound in plasma (human, rat, etc.).

  • Device Loading: Add the plasma/compound mix to the sample chamber of the RED device and an equal volume of phosphate-buffered saline (PBS) to the buffer chamber.

  • Incubation: Seal the plate and incubate at 37°C for 4-6 hours on an orbital shaker to reach equilibrium.

  • Sampling & Quenching: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Analysis: To determine the total concentration, matrix-match the buffer sample by adding an equal volume of blank plasma. To determine the free concentration, matrix-match the plasma sample by adding an equal volume of PBS. Precipitate proteins in all samples with cold acetonitrile containing an internal standard and centrifuge.

  • Quantification: Analyze the supernatants by LC-MS/MS.

  • Calculation:

    • Fraction Unbound (fu) = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber]

    • % Bound = (1 - fu) * 100

% BoundInterpretation
< 90%Low to Moderate Binding
90% - 99%High Binding
> 99%Very High Binding; potential for displacement interactions

Metabolism: How is the Compound Cleared?

Metabolism, primarily in the liver, is the body's way of modifying foreign compounds (xenobiotics) to facilitate their excretion.[] This process directly impacts a drug's half-life and potential for drug-drug interactions (DDIs).[18]

Metabolic Stability in Human Liver Microsomes (HLM)

This assay provides a measure of a compound's intrinsic clearance (Clint) by Phase I metabolic enzymes, predominantly the Cytochrome P450 (CYP) family.[13][19] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of these enzymes.[13]

Causality Behind the Method:

  • Cofactor Requirement: CYP enzymes require NADPH as a cofactor to function. The reaction is initiated by adding an NADPH-regenerating system, and control incubations without NADPH are essential to account for non-CYP-mediated degradation.[13][20]

  • Time Course: The disappearance of the parent compound is measured over time (e.g., 0 to 60 minutes). This allows for the calculation of the in vitro half-life (t½).[20][21]

  • Data Analysis: The rate of disappearance is used to calculate the intrinsic clearance, a measure of the enzyme's metabolic capacity for the compound.

Protocol: HLM Metabolic Stability
  • Reagent Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 1 µM working solution of the isoquinolinone compound.

    • Prepare an NADPH regenerating system solution.

  • Incubation:

    • Pre-warm the HLM and compound solutions at 37°C for 10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.[12]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.[12]

  • Sample Processing: Vortex and centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculation:

    • Plot the natural log of the % remaining compound versus time.

    • The slope of the line equals the elimination rate constant (k).

    • In vitro t½ (min) = 0.693 / k

    • Clint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsome concentration])

In Vitro t½ (minutes)Intrinsic ClearanceInterpretation
> 60LowLikely low in vivo clearance
15 - 60ModerateModerate in vivo clearance expected
< 15HighLikely high in vivo clearance; potential bioavailability issues
Cytochrome P450 (CYP) Inhibition Assay

Co-administration of drugs can lead to one drug inhibiting the metabolic enzymes responsible for clearing another, causing potentially toxic plasma levels. This assay determines if a novel isoquinolinone compound inhibits major CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2).[22][23]

Protocol: CYP Inhibition (IC50 Determination)

  • Incubation Setup: In a 96-well plate, combine HLM, an isoform-specific probe substrate (at its Km concentration), and the isoquinolinone test compound at various concentrations (e.g., 0.1 to 50 µM).[18][24]

  • Reaction Initiation: Pre-incubate the mixture at 37°C, then initiate the reaction by adding an NADPH regenerating system.

  • Reaction Termination: After a short incubation (e.g., 10-15 minutes), stop the reaction with a quench solution.

  • Analysis: Analyze the samples by LC-MS/MS to measure the formation of the specific metabolite from the probe substrate.[22][25]

  • Calculation:

    • Calculate the percent inhibition of metabolite formation at each test compound concentration relative to a vehicle control.

    • Plot percent inhibition versus the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration that causes 50% inhibition).[26]

IC50 Value (µM)Inhibition Potential
> 10Low risk of in vivo DDI
1 - 10Moderate risk; further investigation needed
< 1High risk of in vivo DDI

Troubleshooting Common Issues

In vitro ADME assays can be sensitive to experimental conditions.[27] Below are common issues and potential solutions.

IssuePossible Cause(s)Recommended Action(s)
Low Recovery in PPB Assay - Compound instability in plasma.- Non-specific binding to the device.- Perform a plasma stability check.[13]- Use ultrafiltration as an alternative method.[16]- Choose devices known for low non-specific binding.
High Variability in Stability Assay - Inconsistent pipetting.- Poor compound solubility.- Microsome activity loss.- Use automated liquid handlers.[28]- Check compound solubility in the final assay buffer.- Ensure microsomes are thawed and handled correctly on ice.
Low TEER in Caco-2 Assay - Cell monolayer is not fully differentiated.- Compound is cytotoxic.- Bacterial/fungal contamination.- Extend cell culture time to >21 days.- Perform a preliminary cytotoxicity test.- Maintain stringent aseptic technique.
Poor In Vitro-In Vivo Correlation - In vitro system lacks necessary transporters or Phase II enzymes.- Species differences in metabolism.- Use hepatocyte stability assays for a more complete metabolic picture.[][29]- Run assays using microsomes/plasma from the relevant preclinical species.

Conclusion

A systematic, early-stage evaluation of ADME properties is paramount for the successful development of novel isoquinolinone-based drug candidates. The protocols and interpretive guides provided in this document offer a robust framework for generating high-quality, decision-enabling data. By understanding a compound's permeability, distribution, and metabolic fate, research teams can prioritize candidates with the highest probability of success in vivo, ultimately accelerating the delivery of new medicines to patients.

References

  • ADME DMPK Studies. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • The Importance of Pharmaceutical ADME Studies. (2023, September 22). The Laboratory Outsourcing Network. Retrieved from [Link]

  • Purpose of ADME Studies in Drug Development. (2021, February 3). AZoLifeSciences. Retrieved from [Link]

  • Importance of ADME/Tox in Early Drug Discovery. (2022, January 21). Cresset. Retrieved from [Link]

  • Yan, Z., & Caldwell, G. W. (2004). Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes. Methods in Molecular Biology, 290, 359-371. Retrieved from [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015, September 9). Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Howard, M. L., Hill, J. J., Galluppi, G. R., & McLean, M. A. (2010). Plasma protein binding in drug discovery and development. Combinatorial Chemistry & High Throughput Screening, 13(2), 170-187. Retrieved from [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. Retrieved from [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved from [Link]

  • Protein Binding Assays. (n.d.). BioAgilytix. Retrieved from [Link]

  • Cytochrome P450 Inhibition Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Caco-2 Permeability Assay Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • Plasma Protein Binding Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes. (2004). ResearchGate. Retrieved from [Link]

  • van Breemen, R. B., & Li, Y. (2006). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Discovery, 1(2), 175-185. Retrieved from [Link]

  • Peng, C. C., et al. (2012). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 40(9), 1734-1740. Retrieved from [Link]

  • Metabolic Stability Assays. (n.d.). Merck Millipore. Retrieved from [Link]

  • What are common issues in in vitro ADME assays? (2025, May 27). Patsnap. Retrieved from [Link]

  • In Vitro ADME Analysis | LC-MS/MS Solutions for DMPK Labs. (n.d.). Waters Corporation. Retrieved from [Link]

  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • ADME Studies: Determining Promising Drug Compounds. (2022, November 2). Pharmaceutical Technology. Retrieved from [Link]

  • In vitro ADME-Tox characterisation in drug discovery and development. (n.d.). VectorB2B. Retrieved from [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025, August 3). protocols.io. Retrieved from [Link]

  • In Vitro ADME & Physicochemical Profiling. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • 6 Challenges in ADME Drug Development. (2024, July 24). CN Bio Innovations. Retrieved from [Link]

  • ADME Properties in Drug Discovery. (n.d.). BioSolveIT. Retrieved from [Link]

  • Strategy of Utilizing In Vitro and In Vivo ADME Tools for Lead Optimization and Drug Candidate Selection. (n.d.). Bentham Science. Retrieved from [Link]

  • Predicting ADME properties in silico: Methods and models. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Molecular filtering: ADME and lead-likeness criteria. (n.d.). TeachOpenCADD. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of N-Methylation of Isoquinolinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-methylation of isoquinolinones. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during this crucial synthetic transformation. The isoquinolinone scaffold is a privileged structure in medicinal chemistry, and its N-methylation can significantly impact biological activity, solubility, and metabolic stability.[1][2] This resource offers troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help you optimize your reaction conditions and achieve your desired outcomes.

Troubleshooting Guide

This section addresses specific issues you might encounter during the N-methylation of isoquinolinones, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am getting a low yield or no N-methylated product in my reaction. What are the common causes and solutions?

Possible Causes and Solutions:

  • Insufficiently Strong Base: The acidity of the N-H bond in isoquinolinones can vary depending on the substituents on the ring. If the base is not strong enough to deprotonate the nitrogen, the reaction will not proceed efficiently.

    • Solution: Employ a stronger base. Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). For less reactive isoquinolinones, stronger bases like NaH are often necessary.[3] Ensure the base is used in at least stoichiometric amounts; a slight excess can be beneficial, particularly with weaker bases like K₂CO₃.[3]

  • Inactive Methylating Agent: Methylating agents, such as methyl iodide (CH₃I) and dimethyl sulfate (DMS), can degrade over time. Methyl iodide, in particular, is sensitive to light.[3][4]

    • Solution: Use a fresh bottle of the methylating agent. Store methyl iodide in a dark bottle and consider adding a small piece of copper wire to stabilize it.[4]

  • Suboptimal Reaction Temperature: The reaction may be too slow at room temperature, especially with less reactive substrates.

    • Solution: Gently heating the reaction mixture can increase the rate.[3][5] However, be cautious, as excessive heat can lead to side reactions. Monitoring the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to find the optimal temperature. Microwave-assisted synthesis has also been shown to reduce reaction times and improve yields in some cases.[1]

  • Poor Solubility of Reactants: If the isoquinolinone starting material or the base is not sufficiently soluble in the chosen solvent, the reaction will be slow or incomplete.

    • Solution: Select an appropriate solvent. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are commonly used for N-methylation reactions.[3] If solubility remains an issue, consider gentle heating or using a co-solvent.

  • Steric Hindrance: Bulky substituents near the nitrogen atom can hinder the approach of the methylating agent.

    • Solution: In cases of significant steric hindrance, you may need to use a less bulky but more reactive methylating agent, such as methyl triflate (MeOTf). Alternatively, exploring different catalytic systems might be necessary.

Issue 2: Formation of O-Methylated Side Product

Question: My reaction is producing a significant amount of the O-methylated isomer. How can I improve the N-selectivity?

Possible Causes and Solutions:

  • Ambident Nucleophile Reactivity: The deprotonated isoquinolinone (a lactam) is an ambident nucleophile, meaning it can be alkylated at either the nitrogen or the oxygen atom. The ratio of N- to O-alkylation is influenced by several factors, including the counter-ion, solvent, and methylating agent.

    • Hard vs. Soft Acids and Bases (HSAB) Principle: According to the HSAB principle, hard electrophiles tend to react with the hard oxygen atom, while soft electrophiles favor the softer nitrogen atom.

      • Solution: Use a "softer" methylating agent. Methyl iodide (CH₃I) is considered softer than dimethyl sulfate (DMS), which can favor N-alkylation.

    • Solvent Effects: Polar aprotic solvents like DMF and DMSO can solvate the cation, leading to a "freer" and more reactive oxygen anion, which can increase O-alkylation.

      • Solution: Consider using a less polar solvent, such as tetrahydrofuran (THF) or dioxane. However, be mindful of potential solubility issues.

    • Counter-ion Effects: The nature of the cation from the base can influence the site of alkylation.

      • Solution: Experiment with different bases. For example, using a potassium base (e.g., K₂CO₃) versus a sodium base (e.g., NaH) can sometimes alter the N/O selectivity.

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying my N-methylated isoquinolinone. The crude product is an oil, or it co-elutes with starting material during chromatography.

Possible Causes and Solutions:

  • Residual High-Boiling Point Solvent: Solvents like DMF and DMSO have high boiling points and can be difficult to remove completely, resulting in an oily product.[3]

    • Solution:

      • Azeotropic Removal: Add a lower-boiling solvent like toluene or heptane to the crude product and evaporate under reduced pressure. Repeat this process several times to azeotropically remove the high-boiling solvent.

      • Aqueous Workup: If your product is not water-soluble, a thorough aqueous workup can help remove DMF.

  • Product is an Oil at Room Temperature: Some N-methylated isoquinolinones, particularly those with certain substituents, may have low melting points and exist as oils at ambient temperature.[3]

    • Solution: If the product is pure as determined by NMR and/or LC-MS, it may not crystallize. In this case, the oily product can be used in the next step if it is sufficiently pure. If purification is still required, column chromatography is the best approach.

  • Co-elution with Starting Material: The polarity difference between the starting isoquinolinone and the N-methylated product might be small, leading to difficult separation by column chromatography.

    • Solution:

      • Optimize Chromatography Conditions: Experiment with different solvent systems for your column. A shallow gradient or isocratic elution with a carefully chosen solvent mixture can improve separation.

      • Reaction to Completion: Ensure the reaction has gone to completion to minimize the amount of starting material in the crude product. Monitor the reaction closely by TLC or LC-MS.

      • Alternative Purification Techniques: If column chromatography is ineffective, consider other techniques such as preparative TLC or crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methylating agents for isoquinolinones, and what are their pros and cons?

A1: The choice of methylating agent is critical for a successful reaction. Here is a comparison of common options:

Methylating AgentFormulaProsCons
Methyl Iodide CH₃IHighly reactive, "soft" electrophile favoring N-alkylation.[6]Toxic, light-sensitive, can be expensive.[3][4]
Dimethyl Sulfate (CH₃)₂SO₄Highly reactive, cost-effective.Extremely toxic and carcinogenic, "harder" electrophile which can lead to more O-alkylation.[7]
Methyl Triflate CH₃OTfVery high reactivity, useful for sterically hindered or unreactive substrates.Expensive, moisture-sensitive.
Trimethylsilyldiazomethane (CH₃)₃SiCHN₂Can be used under milder conditions.Potentially explosive, requires careful handling.[5]

Q2: How do I choose the right base for my N-methylation reaction?

A2: The choice of base depends on the pKa of the isoquinolinone's N-H bond.

  • For relatively acidic isoquinolinones: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF are often sufficient.[3]

  • For less acidic or sterically hindered isoquinolinones: A stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF is typically required.[3] It is crucial to use anhydrous conditions when working with NaH.

Q3: Can I use greener or alternative methylating agents?

A3: Yes, there is growing interest in developing more environmentally friendly methylation protocols. Some alternatives include:

  • Dimethyl Carbonate (DMC): A less toxic and more environmentally benign methylating agent.[6][8] These reactions often require higher temperatures and may need specific catalysts.

  • Methanol: Can be used as a C1 source in the presence of a suitable catalyst, often under reductive amination conditions.[9] This approach is considered very green.

  • Formaldehyde/Formic Acid (Eschweiler-Clarke reaction): A classic method for N-methylation of amines, which can sometimes be adapted for lactams.[7][8]

Q4: How can I monitor the progress of my N-methylation reaction?

A4: Thin-Layer Chromatography (TLC) is the most common and convenient method.

  • Procedure: Spot the reaction mixture alongside the starting material on a TLC plate. The N-methylated product is typically less polar than the starting isoquinolinone (due to the loss of the N-H hydrogen bond donor) and will therefore have a higher Rf value.

  • Visualization: Use a UV lamp to visualize the spots. Staining with iodine or other reagents can also be helpful.

  • Confirmation: For unambiguous confirmation, LC-MS can be used to monitor the disappearance of the starting material mass and the appearance of the product mass.

Experimental Protocols

Protocol 1: General Procedure for N-Methylation using Methyl Iodide and Potassium Carbonate

This protocol is a good starting point for many isoquinolinone substrates.

Materials:

  • Isoquinolinone (1.0 mmol)

  • Potassium Carbonate (K₂CO₃, 1.5 mmol)

  • Methyl Iodide (CH₃I, 1.2 mmol)

  • N,N-Dimethylformamide (DMF, 5 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the isoquinolinone and potassium carbonate.

  • Add DMF and stir the suspension at room temperature for 10-15 minutes.

  • Add methyl iodide dropwise to the stirring suspension.

  • Heat the reaction mixture to 50-60 °C and stir for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Methylation of a Less Reactive Isoquinolinone using Sodium Hydride

This protocol is suitable for substrates that are less acidic or sterically hindered.

Materials:

  • Isoquinolinone (1.0 mmol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol)

  • Methyl Iodide (CH₃I, 1.2 mmol)

  • Anhydrous Tetrahydrofuran (THF, 10 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Ice bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the sodium hydride.

  • Wash the NaH with anhydrous hexane (2 x 5 mL) to remove the mineral oil, carefully decanting the hexane each time.

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the isoquinolinone in anhydrous THF to the NaH suspension. Stir at 0 °C for 30 minutes (hydrogen gas evolution should be observed).

  • Add methyl iodide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_N_Methylation cluster_start Start: N-Methylation Reaction cluster_solutions_yield Troubleshooting Low Yield cluster_side_products Troubleshooting Side Products cluster_end Outcome start Low/No Yield? base Increase Base Strength (e.g., NaH) start->base Yes reagent Use Fresh Methylating Agent start->reagent Yes temp Increase Temperature start->temp Yes solvent Change Solvent (e.g., DMF, DMSO) start->solvent Yes side_prod O-Methylation? start->side_prod No base->side_prod reagent->side_prod temp->side_prod solvent->side_prod soft_reagent Use Softer Reagent (e.g., CH3I) side_prod->soft_reagent Yes solvent_effect Change Solvent Polarity side_prod->solvent_effect Yes success Successful N-Methylation side_prod->success No soft_reagent->success solvent_effect->success

Sources

Identification and characterization of byproducts in 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during this specific synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you not only to solve immediate issues but also to build a more robust and optimized process.

Section 1: Synthesis Overview and Mechanistic Considerations

The target molecule, this compound, is a substituted isoquinolinone. A robust and common route to this class of compounds involves the cyclization of an N-substituted phthalamic acid derivative. A plausible and effective synthetic approach is the Dieckmann condensation of a phthalamic ester intermediate, which is a reliable method for forming the heterocyclic ring.

The proposed two-step synthesis is as follows:

  • Amide Formation: Reaction of 3-cyanophthalic anhydride with N-methylglycine ethyl ester to form the phthalamic acid ester intermediate.

  • Dieckmann Cyclization: Intramolecular condensation of the intermediate using a strong base (e.g., sodium ethoxide) to yield the desired this compound after acidification and decarboxylation.

This process, while effective, is sensitive to reaction conditions and can lead to several byproducts. Understanding the potential pitfalls is the first step toward successful synthesis.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis. The advice is structured in a question-and-answer format to provide direct solutions.

Q1: My Dieckmann cyclization step is failing or giving very low yields. What are the most common causes?

A1: This is a frequent issue in base-mediated cyclizations and can almost always be traced back to one of three areas: the base, the solvent, or the substrate.

  • Causality - The Role of the Base and Moisture: The Dieckmann condensation is driven by the deprotonation of the α-carbon to the ester group. This requires a strong, non-nucleophilic base. Sodium ethoxide or sodium hydride are common choices. However, these bases are extremely sensitive to moisture.[1] Any water present in the solvent or on the glassware will quench the base, rendering it ineffective for the cyclization. The result is the recovery of unreacted starting material.

    • Solution: Ensure all solvents (e.g., ethanol, THF, toluene) are rigorously dried using appropriate methods, such as distillation from sodium/benzophenone or storage over activated molecular sieves. Glassware should be oven-dried immediately before use. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from interfering.

  • Causality - Substrate Purity: The phthalamic acid ester intermediate must be pure. The presence of unreacted N-methylglycine ethyl ester or residual acid from the first step can interfere with the cyclization by consuming the base.

    • Solution: Purify the intermediate from the first step thoroughly, typically via recrystallization or column chromatography. Confirm its purity by ¹H NMR and melting point analysis before proceeding.[2]

  • Causality - Reaction Temperature: While some condensations proceed at room temperature, this specific cyclization may require elevated temperatures to overcome the activation energy barrier.

    • Solution: If the reaction is sluggish at room temperature, gradually increase the temperature to the reflux point of the solvent and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]

Q2: I'm observing a significant byproduct with a molecular weight of 18 g/mol higher than my product. What is it and how do I prevent it?

A2: A mass increase of 18 amu (corresponding to H₂O) strongly suggests the hydrolysis of the nitrile group (-CN) to a primary amide (-CONH₂).

  • Mechanistic Insight: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures. During the basic workup of the Dieckmann condensation or if the final acidification step is not carefully controlled, the nitrile can be converted to the corresponding amide, forming 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carboxamide.

    • Prevention Strategy:

      • Workup Conditions: After the cyclization is complete, perform the quenching and acidification steps at low temperatures (e.g., 0 °C) to minimize the contact time between the nitrile and harsh pH conditions.

      • pH Control: Neutralize the reaction mixture carefully. Avoid strongly acidic or basic conditions for prolonged periods.

      • Purification: If the amide byproduct does form, it can often be separated from the desired nitrile product using column chromatography, as the amide is significantly more polar.

Q3: My final product appears to be a mixture of two very similar compounds by HPLC. What could the second component be?

A3: Besides the amide byproduct, another common impurity could be the un-decarboxylated intermediate or a positional isomer.

  • Incomplete Decarboxylation: The initial product of the Dieckmann cyclization is a β-keto ester. The subsequent acidification step is intended to protonate this intermediate, which then readily decarboxylates upon gentle heating. If this process is incomplete, you will be left with ethyl 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylate-5-carbonitrile.

    • Solution: Ensure the acidification step is sufficient and consider gently warming the acidic mixture (e.g., to 40-50 °C) for a short period to drive the decarboxylation to completion. Monitor this step by TLC or HPLC until the intermediate spot disappears.

  • Positional Isomerism: If the starting material was a mixture of 3-cyanophthalic anhydride and 4-cyanophthalic anhydride, the reaction would produce a mixture of this compound and 2-Methyl-1-oxo-1,2-dihydroisoquinoline-6-carbonitrile. These isomers can be very difficult to separate.

    • Solution: The only reliable solution is to ensure the purity of the starting 3-cyanophthalic anhydride. Verify its structure and purity using NMR spectroscopy before starting the synthesis.

Below is a summary table of potential byproducts and their key identifying features.

Byproduct NameMolecular Weight ( g/mol )Δ Mass from ProductKey Analytical Signature
Target Product 184.19 N/A MS: M+H⁺ at 185. IR: Strong C≡N stretch (~2220-2230 cm⁻¹).
2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carboxamide202.20+18MS: M+H⁺ at 203. IR: Absence of C≡N stretch, presence of N-H (~3200-3400 cm⁻¹) and C=O (~1650 cm⁻¹) stretches.
Unreacted Intermediate (Phthalamic Ester)290.28+106MS: M+H⁺ at 291. ¹H NMR: Presence of ethyl ester signals (triplet ~1.2 ppm, quartet ~4.1 ppm).
6-carbonitrile Isomer184.190MS: Identical to product. ¹H & ¹³C NMR: Different aromatic region chemical shifts and coupling patterns.

Section 3: Byproduct Identification Workflow and Protocols

A systematic approach is essential for identifying and mitigating byproduct formation.[4] The following workflow provides a clear path from observation to resolution.

Byproduct_Workflow cluster_observe Observation cluster_isolate Isolation cluster_resolve Resolution Observe Impurity Detected (TLC, HPLC, NMR) Isolate Isolate Byproduct (Prep HPLC / Column) Observe->Isolate If >5% MS Mass Spectrometry (Determine MW) Isolate->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Elucidate Structure) MS->NMR Identify Identify Byproduct Structure FTIR FTIR Spectroscopy (Identify Functional Groups) NMR->FTIR Modify Modify Reaction Conditions (Temp, Time, Reagents) Optimize Optimized Synthesis

Caption: Workflow for byproduct identification and synthesis optimization.

Protocol 1: Analytical HPLC for Reaction Monitoring

This method is crucial for determining reaction completion and quantifying the purity of the final product.[5]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare a sample by dissolving ~1 mg of the crude reaction mixture in 1 mL of acetonitrile.

    • Inject 5-10 µL onto the column.

    • Integrate the peaks to determine the relative percentage of product, starting materials, and byproducts. The target product is expected to be less polar than the phthalamic acid intermediate but more polar than some non-polar impurities.

Protocol 2: Structural Elucidation by Mass Spectrometry (MS) and NMR

Once an impurity is isolated, these techniques are used for definitive identification.[6]

  • Mass Spectrometry (MS):

    • Use Electrospray Ionization (ESI) in positive mode.

    • Look for the protonated molecular ion [M+H]⁺ to confirm the molecular weight.

    • Compare this mass to the potential byproducts listed in the table above. High-resolution mass spectrometry (HRMS) can provide the elemental formula, further confirming the identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the isolated byproduct in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire a ¹H NMR spectrum. Look for key signals: disappearance of the nitrile carbon in the ¹³C spectrum and appearance of broad N-H peaks in the ¹H spectrum would indicate the amide. The presence of ethyl group signals would confirm the un-decarboxylated intermediate.

    • Acquire a ¹³C NMR spectrum to confirm the carbon framework. The nitrile carbon typically appears around 115-120 ppm.

    • If necessary, run 2D NMR experiments (e.g., COSY, HSQC) to establish connectivity and definitively assign the structure.[5]

Below is a diagram illustrating the primary reaction and key side reactions.

Reaction_Pathways SM Phthalamic Ester Intermediate Product Target Product (5-carbonitrile) SM->Product + NaOEt - EtOH, -CO₂ Unreacted Unreacted Starting Material SM->Unreacted Reaction Failure (e.g., Wet Solvent) Amide Hydrolysis Byproduct (5-carboxamide) Product->Amide Workup (H₂O, H⁺/OH⁻)

Caption: Desired reaction pathway and common side reactions.

By understanding the chemistry, anticipating common byproducts, and employing a systematic troubleshooting approach, researchers can significantly improve the yield, purity, and reproducibility of the this compound synthesis.

References

  • BenchChem. (2025). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers.
  • BenchChem. (2025). Side reactions and byproduct formation in Isoquinoline-6-carbonyl chloride chemistry.
  • BenchChem. (2025). Comparative Guide to Analytical Techniques for Byproduct Identification in 1-Chloro-3-iodobenzene Synthesis.
  • BenchChem. (2025). Technical Support Center: Minimizing Byproducts in Organic Synthesis.
  • Oxford Academic. (n.d.). The synthesis and analysis of organic compounds. Organic Chemistry.
  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • ChemHelp ASAP. (2021).
  • Perillo, I., Blanco, M., Shmidt, M., & Schapira, C. (2006).

Sources

Technical Support Center: Strategies to Improve the Aqueous Solubility of Isoquinoline Derivatives for Biological Testing

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of isoquinoline derivatives in biological testing. Isoquinoline scaffolds are a cornerstone in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1][2][3] However, their often planar and hydrophobic nature can lead to poor aqueous solubility, a significant hurdle for in vitro and in vivo evaluation.[4]

This resource provides a series of troubleshooting guides and frequently asked questions (FAQs) to directly address these issues. The strategies outlined here are based on established principles of pharmaceutical sciences and are intended to provide a logical, step-by-step approach to overcoming solubility-related obstacles in your research.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial questions and problems faced by researchers when working with poorly soluble isoquinoline derivatives.

Q1: My isoquinoline derivative precipitates out of my aqueous assay buffer immediately upon dilution from a DMSO stock. What is my first step?

A1: This is a very common observation and is often a case of exceeding the compound's kinetic solubility.[5][6] The immediate priority is to determine if a simple modification of your dilution strategy can resolve the issue before moving to more complex formulation approaches.

Initial Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward approach is to test a lower final concentration of your compound. It's possible your target concentration is simply too high for the aqueous environment.[7]

  • Optimize the Dilution Method: Avoid serial dilutions in aqueous buffer. Instead, perform serial dilutions in 100% DMSO to the desired stock concentrations. Then, add a small volume of the DMSO stock directly to the final assay medium with vigorous mixing.[6] This minimizes the time the compound spends in a supersaturated aqueous state.

  • Check the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically well below 1% (v/v), as higher concentrations can be cytotoxic and may also influence compound solubility.[5][7] It's critical to run a vehicle control to assess the tolerance of your specific cell line or assay to the final DMSO concentration.[7]

Q2: I've tried optimizing my dilution, but my compound still precipitates. What physicochemical properties of my isoquinoline derivative should I investigate next?

A2: Understanding the fundamental physicochemical properties of your molecule is crucial for selecting an appropriate solubilization strategy.[8][9]

  • pKa: The dissociation constant (pKa) will tell you if your compound has ionizable groups. Isoquinolines are typically weak bases due to the nitrogen atom in the ring system.[4] Knowing the pKa will allow you to leverage pH modification to improve solubility.

  • LogP/LogD: The logarithm of the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) is a measure of the compound's lipophilicity. A high LogP value indicates poor water solubility.

  • Melting Point & Crystal Form: A high melting point can suggest strong crystal lattice energy, which can be a barrier to dissolution. Investigating if different polymorphs or an amorphous form exist can be beneficial, as amorphous forms are generally more soluble.[10]

Q3: My isoquinoline derivative has a basic nitrogen. Can I use pH modification to improve its solubility?

A3: Yes, for basic isoquinoline derivatives, pH adjustment is often a simple and effective strategy.[4][8][11] By lowering the pH of your aqueous buffer to a value at least 2 units below the pKa of the basic nitrogen, you can ensure the compound is predominantly in its protonated, ionized form. This cationic form is typically much more water-soluble than the neutral form.[12]

Practical Steps:

  • Determine the pKa of your isoquinoline derivative (this can be predicted using software or determined experimentally).

  • Prepare your assay buffer at a lower pH (e.g., pH 5.0-6.5).

  • Critically, ensure that the altered pH is compatible with your biological assay (e.g., it does not affect cell viability or enzyme activity). Always include a pH-matched vehicle control.

Part 2: Advanced Solubilization Strategies & Troubleshooting Guides

If the initial troubleshooting steps are insufficient, more advanced formulation strategies may be necessary. This section provides detailed guides for common and effective techniques.

Strategy 1: Salt Formation

When to Use: This is a primary strategy for isoquinoline derivatives with ionizable acidic or basic functional groups.[13][14][15] It is one of the most common and effective methods to significantly increase both solubility and dissolution rate.[13]

Causality: Salt formation disrupts the crystal lattice of the parent compound and introduces an ionized species that interacts more favorably with water.[15][16] The choice of the counterion is critical and can dramatically impact the final solubility and stability of the salt form.[16][17]

Troubleshooting Guide: Salt Formation

Issue Possible Cause & Explanation Recommended Solution
Salt is not significantly more soluble than the free base/acid. Poor Counterion Choice: The selected counterion may form a very stable, less soluble crystal lattice with your compound.[17]Screen a variety of pharmaceutically acceptable counterions (e.g., HCl, sulfate, tosylate, mesylate for bases).[15]
Salt disproportionates (crashes out as the free base/acid) in solution. pH of the Medium: The pH of the dissolution medium may be close to or above the pKa of the basic isoquinoline, causing the salt to revert to the less soluble neutral form.[15]Ensure the pH of the final assay buffer is sufficiently low to keep the compound in its ionized salt form. A buffer is essential.
Hygroscopicity Issues: The salt form readily absorbs moisture from the air, making it difficult to handle and weigh accurately.Counterion Properties: Some counterions are inherently more hygroscopic than others.Screen for less hygroscopic counterions. Store the salt form under desiccated conditions.
Strategy 2: Co-solvency

When to Use: This technique is useful for highly lipophilic (high LogP) isoquinoline derivatives that are soluble in organic solvents but not in water.[8][18]

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8][18] This "more organic" environment is better able to solvate hydrophobic molecules.

Troubleshooting Guide: Co-solvents

Issue Possible Cause & Explanation Recommended Solution
Compound precipitates upon dilution into the final assay medium. Insufficient Co-solvent Concentration: The final concentration of the co-solvent may be too low to maintain the compound's solubility.Increase the final co-solvent concentration, but be mindful of assay compatibility. Screen different co-solvents (e.g., ethanol, PEG 400, propylene glycol) as some may be more effective for your specific compound.
Assay Interference or Cell Toxicity. Co-solvent Effects: The co-solvent itself is impacting the biological system.[19]Determine the maximum tolerable concentration of the co-solvent for your specific assay. Always include a vehicle control with the same final co-solvent concentration.[7]
Strategy 3: Complexation with Cyclodextrins

When to Use: An excellent choice for hydrophobic compounds when the use of organic co-solvents is limited by toxicity or assay interference.[14][20]

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[21] The hydrophobic isoquinoline derivative can be encapsulated within this cavity, forming an inclusion complex.[14][22] This complex has a hydrophilic exterior, which greatly enhances its apparent water solubility.[22][23]

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • Preparation: Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD).

  • Addition of Compound: Add an excess amount of your isoquinoline derivative to each cyclodextrin solution.

  • Equilibration: Shake the suspensions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sampling & Analysis: Filter the suspensions through a 0.22 µm syringe filter to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved isoquinoline derivative in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Data Plotting: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of this phase-solubility diagram indicates the effectiveness of the cyclodextrin in solubilizing your compound.

Troubleshooting Guide: Cyclodextrins

Issue Possible Cause & Explanation Recommended Solution
Limited solubility enhancement. Poor Fit/Complexation: The size of the isoquinoline derivative may not be optimal for the cavity of the chosen cyclodextrin.Screen different types of cyclodextrins (α-CD, β-CD, γ-CD) and their derivatives (e.g., HP-β-CD, SBE-β-CD) which have different cavity sizes and solubilities.[24]
Precipitation of the complex. Low Solubility of the Complex: At high concentrations, the drug-cyclodextrin complex itself can precipitate, especially with natural cyclodextrins.[24]Use more soluble cyclodextrin derivatives like HP-β-CD or SBE-β-CD.[23] Determine the concentration at which precipitation occurs from the phase-solubility diagram.
Strategy 4: Amorphous Solid Dispersions

When to Use: For crystalline compounds with high melting points and poor solubility, where disrupting the crystal lattice is key.[10][25]

Causality: A solid dispersion is a system where the drug is dispersed in an inert, hydrophilic carrier (often a polymer).[26][27] In an amorphous solid dispersion, the drug exists in a high-energy, non-crystalline (amorphous) state.[10] This amorphous form does not require energy to break the crystal lattice for dissolution, leading to a much higher apparent solubility and faster dissolution rate.[10][27]

Workflow for Preparing a Solid Dispersion (Solvent Evaporation Method)

G cluster_0 Preparation cluster_1 Processing cluster_2 Finishing A Dissolve drug and hydrophilic carrier (e.g., PVP, PEG) in a common organic solvent B Remove solvent under vacuum (e.g., rotary evaporator) A->B Homogeneous Solution C Collect the resulting solid mass B->C Solid Film/Mass D Pulverize and sieve to obtain a fine powder C->D Processing

Caption: Workflow for the solvent evaporation method for solid dispersions.

Troubleshooting Guide: Solid Dispersions

Issue Possible Cause & Explanation Recommended Solution
Drug recrystallizes over time. Physical Instability: The amorphous form is thermodynamically unstable and can revert to the more stable crystalline form, especially in the presence of moisture or heat.Select a polymer carrier that has strong interactions (e.g., hydrogen bonding) with your drug to inhibit recrystallization. Store the solid dispersion in a desiccated, cool environment.
Incomplete amorphization. Poor Miscibility/Process Parameters: The drug and carrier may not be fully miscible, or the solvent removal was too slow, allowing for crystallization.Screen different carriers for better miscibility with your drug.[26] Use a rapid solvent removal method (e.g., spray drying).
Strategy 5: Nanotechnology-Based Approaches

When to Use: When other methods fail to provide sufficient solubility enhancement or when a very high dissolution rate is required. These are advanced techniques often used in later-stage preclinical development.[20][28]

Causality: Reducing the particle size of a drug to the nanometer range (nanosizing) dramatically increases the surface area-to-volume ratio.[20][29] According to the Noyes-Whitney equation, this increased surface area leads to a significant increase in the dissolution velocity.[30] For some materials, nanosizing can also increase the saturation solubility.[20]

Common Nanotechnology Approaches:

  • Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers.[29]

  • Lipid-Based Nanocarriers: Systems like solid lipid nanoparticles (SLNs) or nanoemulsions encapsulate the drug within a lipid matrix.[31][32]

Logical Decision Flow for Solubility Enhancement

G Start Poorly Soluble Isoquinoline Derivative Ionizable Is the compound ionizable (pKa)? Start->Ionizable pH_Mod pH Modification Ionizable->pH_Mod Yes CoSolvent Co-solvency Ionizable->CoSolvent No Salt_Form Salt Formation pH_Mod->Salt_Form Failure Success Sufficient Solubility for Bioassay pH_Mod->Success Success Salt_Form->CoSolvent Failure Salt_Form->Success Success Cyclodextrin Cyclodextrin Complexation CoSolvent->Cyclodextrin Failure / Toxicity CoSolvent->Success Success Solid_Disp Solid Dispersion Cyclodextrin->Solid_Disp Failure Cyclodextrin->Success Success Nano Nanotechnology (e.g., Nanosuspension) Solid_Disp->Nano Failure Solid_Disp->Success Success Nano->Success

Caption: Decision tree for selecting a solubility enhancement strategy.

By systematically applying these troubleshooting guides and advanced strategies, researchers can overcome the solubility challenges posed by isoquinoline derivatives, enabling accurate and reliable biological testing and advancing the drug discovery process.

References
  • Journal of Drug Delivery and Therapeutics. SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. [Link]

  • Babu, P. S., & Chowdary, K. P. R. (2007). Salt formation to improve drug solubility. PubMed. [Link]

  • Kharwade, R. S., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. Pharmacophore. [Link]

  • Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. [Link]

  • Kumar, L., & Sreenivasa, B. P. (2017). Techniques for solubility enhancement of poorly soluble drugs: An overview. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Gavali, S. M., et al. (2010). Solid dispersion technique for improving solubility of some poorly soluble drugs. Der Pharma Chemica. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). Solubility Enhancement by Solid Dispersion Method: An Overview. [Link]

  • PharmTech. (2005). Nanoparticle Technology for the Delivery of Poorly Water-Soluble Drugs. [Link]

  • Al-Zoubi, N., et al. (2016). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. [Link]

  • Rasool, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Pharmaceutical Sciences. [Link]

  • Journal of Advanced Pharmacy Education & Research. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. [Link]

  • International Journal of Pharmaceutical Sciences and Nanotechnology. (2024). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]

  • Larsen, K. L., et al. (2017). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. [Link]

  • Todkar, S. (2024). Cyclodextrin in novel formulations and solubility enhancement techniques: a review. International Journal of Current Pharmaceutical Research. [Link]

  • Chadha, R., et al. (2018). Creating Cocrystals: A Review of Pharmaceutical Cocrystal Preparation Routes and Applications. Crystal Growth & Design. [Link]

  • ResearchGate. (2015). Co-crystallization: An approach to improve the performance characteristics of active pharmaceutical ingredients. [Link]

  • Zhang, Y., et al. (2024). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. International Journal of Nanomedicine. [Link]

  • Chaudhary, A., & Shambhakar, S. (2024). Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations. Current Nanomedicine. [Link]

  • Zhang, M., et al. (2021). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Acta Pharmaceutica Sinica B. [Link]

  • Rajewski, R. A., & Stella, V. J. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences. [Link]

  • Sravani, B., et al. (2011). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • d'Angelo, I., et al. (2022). Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. Pharmaceutics. [Link]

  • IIP Series. (n.d.). NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. [Link]

  • ResearchGate. (2022). Cocrystallization: Cutting Edge Tool for Physicochemical Modulation of Active Pharmaceutical Ingredients. [Link]

  • Sudheer, P., & Kumar, S. (2020). Pharmaceutical Co-crystals: A Systematic Review. International Journal of Pharmaceutical Investigation. [Link]

  • International Journal of Pharmaceutical Sciences and Nanotechnology. (2024). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. [Link]

  • Kumar, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. MedChemComm. [Link]

  • Strych, M., et al. (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Isoquinoline derivatives and its medicinal activity. [Link]

  • ResearchGate. (2024). Drugs containing isoquinoline derivatives. [Link]

  • del Alamo, M., et al. (2014). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PLOS ONE. [Link]

  • Reddit. (2022). How to tackle compound solubility issue. [Link]

  • Ishikawa, H., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]

  • Shargel, L., & Kanfer, I. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences. [Link]

Sources

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of scaling up this synthesis. Our focus is on providing practical, experience-driven solutions to common and unforeseen challenges, ensuring a robust and reproducible manufacturing process.

I. Plausible Synthetic Route

While numerous methods exist for the synthesis of the isoquinoline core, a common and adaptable approach for this compound involves a multi-step sequence. A plausible and frequently utilized strategy is a variation of the Bischler-Napieralski reaction, followed by oxidation and N-methylation. This guide will focus on troubleshooting the challenges associated with this synthetic pathway.

II. Troubleshooting Guide and FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

A. Synthesis of the Amide Precursor

Question 1: What are the common challenges in preparing the β-arylethylamide precursor, and how can they be overcome?

Answer: The synthesis of the amide precursor is a critical first step. Common issues include incomplete reactions, side product formation, and difficulties in purification.

  • Incomplete Amidation: This is often due to insufficiently reactive starting materials or inadequate reaction conditions.

    • Troubleshooting:

      • Activation of the Carboxylic Acid: If starting from a carboxylic acid, ensure its complete activation. Standard activating agents like thionyl chloride (SOCl₂) or oxalyl chloride are effective. On a larger scale, ensure stoichiometric control and monitor the reaction for complete conversion to the acid chloride before adding the amine.

      • Amine Reactivity: Ensure the β-arylethylamine is of high purity. If it is a salt (e.g., hydrochloride), an appropriate amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) must be added to liberate the free amine.

      • Temperature Control: While amidation is often exothermic, some less reactive partners may require gentle heating. However, excessive temperatures can lead to side reactions. Monitor the reaction progress by TLC or LC-MS to optimize the temperature profile.

  • Side Product Formation: The primary side products are often from di-acylation or unreacted starting materials.

    • Troubleshooting:

      • Controlled Addition: On a larger scale, the slow, controlled addition of the acylating agent to the amine solution is crucial to prevent localized high concentrations and subsequent side reactions.

      • Stoichiometry: Precise control of the stoichiometry is more critical during scale-up. Ensure accurate measurement of all reagents.

  • Purification Challenges: The amide product may be difficult to crystallize or may contain residual starting materials.

    • Troubleshooting:

      • Aqueous Work-up: A thorough aqueous work-up is essential. Washing the organic layer with a dilute acid solution will remove unreacted amine, while a dilute base wash will remove unreacted carboxylic acid.

      • Crystallization: If the amide is a solid, crystallization is the preferred method of purification. A comprehensive solvent screen is recommended to find the optimal crystallization conditions. If the product "oils out," try using a solvent/anti-solvent system or slowing down the cooling process.[1]

B. Bischler-Napieralski Cyclization

Question 2: My Bischler-Napieralski reaction is giving a low yield or failing to proceed during scale-up. What are the common causes and solutions?

Answer: The Bischler-Napieralski reaction is a powerful tool for constructing the dihydroisoquinoline core, but it is sensitive to reaction conditions, especially at a larger scale.[2][3][4]

  • Low Yield/Failed Reaction:

    • Deactivating Groups: The reaction is an electrophilic aromatic substitution, so electron-withdrawing groups on the aromatic ring can hinder cyclization. The nitrile group at the 5-position is deactivating, making this a challenging cyclization.

      • Solution: Employ stronger dehydrating agents. While phosphorus oxychloride (POCl₃) is common, a mixture of POCl₃ and phosphorus pentoxide (P₂O₅) can be more effective for deactivated systems.[2][5] This combination generates a more reactive pyrophosphate intermediate.

    • Insufficient Dehydrating Agent: Moisture in the reagents or solvent will consume the dehydrating agent.

      • Solution: Ensure all reagents and solvents are anhydrous. On a larger scale, this may require drying the solvent over molecular sieves or distillation.

    • Temperature Control: The reaction often requires elevated temperatures to proceed.

      • Solution: On a larger scale, inefficient heat transfer can be an issue. Ensure adequate heating and agitation to maintain a consistent reaction temperature. The use of a higher boiling point solvent like xylene may be beneficial.

  • Side Reactions:

    • Retro-Ritter Reaction: This is a common side reaction that leads to the formation of styrenes.[2]

      • Solution: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product. However, for large-scale synthesis, this may not be economically viable. Careful control of the reaction temperature and time is crucial to minimize this side reaction.

    • Polymerization/Tar Formation: Harsh acidic conditions and high temperatures can lead to the formation of polymeric materials.

      • Solution: Slow, controlled addition of the dehydrating agent at a lower temperature, followed by a gradual increase to the desired reaction temperature, can minimize polymerization.

C. Oxidation to the Isoquinolone

Question 3: What are the best methods for oxidizing the dihydroisoquinoline intermediate to the desired isoquinolone, and what are the scale-up considerations?

Answer: The oxidation of the dihydroisoquinoline is a critical step to introduce the carbonyl functionality.

  • Choice of Oxidant:

    • Common Oxidants: Common methods include oxidation with potassium permanganate (KMnO₄), manganese dioxide (MnO₂), or catalytic dehydrogenation using palladium on carbon (Pd/C) with a suitable hydrogen acceptor.

    • Scale-Up Considerations:

      • KMnO₄: While effective, the use of KMnO₄ on a large scale can be hazardous and generates significant amounts of manganese dioxide waste.

      • MnO₂: Activated MnO₂ is a milder and often safer alternative, but it is a stoichiometric reagent, leading to large volumes of solid waste.

      • Catalytic Dehydrogenation: This is often the most scalable and environmentally friendly option. A common system is Pd/C in a high-boiling solvent like toluene or xylene with a hydrogen acceptor such as maleic acid or cyclohexene.

  • Incomplete Oxidation:

    • Troubleshooting:

      • Catalyst Activity: Ensure the Pd/C catalyst is active. On a larger scale, catalyst poisoning can be an issue. The crude dihydroisoquinoline should be free of impurities that can deactivate the catalyst.

      • Reaction Time and Temperature: Catalytic dehydrogenations often require elevated temperatures and extended reaction times. Monitor the reaction by TLC or LC-MS to determine the optimal conditions.

D. N-Methylation

Question 4: I am experiencing issues with the N-methylation of the isoquinolone. What are the common problems and solutions?

Answer: N-methylation is the final step in the synthesis. Common challenges include incomplete reaction and over-methylation.

  • Incomplete Methylation:

    • Base Strength: The isoquinolone nitrogen is not strongly basic, so a sufficiently strong base is required to deprotonate it.

      • Solution: Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). NaH is very effective but requires careful handling on a large scale. K₂CO₃ and Cs₂CO₃ are safer alternatives, although they may require higher temperatures or longer reaction times.

    • Methylating Agent:

      • Solution: Methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) are common methylating agents. Dimethyl sulfate is often more cost-effective for large-scale synthesis but is also more toxic.

  • O-Methylation Side Product: In some cases, methylation can occur on the carbonyl oxygen, leading to the formation of a methoxyisoquinoline impurity.

    • Troubleshooting:

      • Reaction Conditions: The choice of solvent and counter-ion can influence the N- versus O-methylation ratio. Aprotic polar solvents like DMF or DMSO generally favor N-alkylation.

E. Purification of the Final Product

Question 5: The final product, this compound, is difficult to purify. What strategies can I use?

Answer: The purification of polar, heterocyclic compounds can be challenging, especially on a large scale.

  • Crystallization: This is the most desirable method for large-scale purification.

    • Troubleshooting "Oiling Out": If the compound "oils out" instead of crystallizing, it may be due to the presence of impurities or cooling the solution too quickly.

      • Solution:

        • Solvent Screening: Conduct a thorough solvent screen to find a suitable solvent or solvent system. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold.[6]

        • Slow Cooling: Allow the solution to cool slowly to promote the formation of well-defined crystals.

        • Seeding: Adding a small seed crystal of the pure compound can induce crystallization.[7]

        • Scratching: Scratching the inside of the flask with a glass rod can create nucleation sites.[7]

  • Chromatography: If crystallization is not effective, column chromatography may be necessary.

    • Normal-Phase Chromatography (Silica Gel):

      • Peak Tailing: Basic nitrogen-containing compounds often exhibit peak tailing on silica gel due to interactions with acidic silanol groups.

        • Solution: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent to improve the peak shape.[8]

    • Reversed-Phase Chromatography:

      • Method of Choice: For polar compounds, reversed-phase chromatography (e.g., C18) is often more effective.[7] A mobile phase of water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid can provide good separation.

    • Hydrophilic Interaction Liquid Chromatography (HILIC):

      • For Very Polar Compounds: HILIC is an excellent technique for the purification of very polar compounds that have little or no retention in reversed-phase chromatography.[8]

III. Experimental Protocols & Data

Protocol 1: General Procedure for Bischler-Napieralski Cyclization of a Deactivated Amide
  • Reaction Setup: In a flame-dried, multi-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add the β-arylethylamide precursor and anhydrous toluene (or xylene).

  • Reagent Addition: In a separate flask, prepare a slurry of phosphorus pentoxide (P₂O₅) in phosphorus oxychloride (POCl₃).

  • Cyclization: Heat the amide solution to reflux. Slowly add the POCl₃/P₂O₅ slurry via the dropping funnel.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) while keeping the mixture cool in an ice bath.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by crystallization or chromatography.

ParameterLaboratory Scale (1 g)Pilot Scale (1 kg)
Solvent Volume 20 mL20 L
POCl₃ 5-10 equivalents5-10 equivalents
P₂O₅ 2-5 equivalents2-5 equivalents
Addition Time 10-15 minutes1-2 hours
Reflux Time 2-4 hours4-8 hours

Table 1: Comparison of typical reaction parameters for Bischler-Napieralski cyclization at different scales.

IV. Visualizations

A. Logical Relationship: Troubleshooting Low Yield in Bischler-Napieralski Cyclization

troubleshooting_low_yield start Low Yield in Bischler-Napieralski Cyclization cause1 Deactivated Aromatic Ring start->cause1 cause2 Insufficient Dehydrating Agent start->cause2 cause3 Suboptimal Temperature start->cause3 cause4 Side Reactions start->cause4 solution1 Use stronger dehydrating agent (e.g., POCl₃/P₂O₅) cause1->solution1 solution2 Ensure anhydrous conditions (dry reagents and solvents) cause2->solution2 solution3 Optimize temperature profile (e.g., use higher boiling solvent) cause3->solution3 solution4 Control reagent addition and reaction time cause4->solution4

Caption: Troubleshooting flowchart for low yield in the Bischler-Napieralski reaction.

B. Experimental Workflow: Purification of a Polar Heterocycle

purification_workflow start Crude Product crystallization Attempt Crystallization start->crystallization solvent_screen Perform Solvent Screen crystallization->solvent_screen If 'oiling out' slow_cooling Slow Cooling/ Seeding crystallization->slow_cooling If 'oiling out' chromatography Column Chromatography crystallization->chromatography Unsuccessful pure_product Pure Product crystallization->pure_product Successful normal_phase Normal Phase (Silica) chromatography->normal_phase reversed_phase Reversed Phase (C18) chromatography->reversed_phase hilic HILIC chromatography->hilic normal_phase->pure_product reversed_phase->pure_product hilic->pure_product

Caption: Decision workflow for the purification of a polar heterocyclic compound.

V. References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Google Patents. (1995). Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds.

  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

  • Wikipedia. Bischler–Napieralski reaction. [Link]

Sources

Technical Support Center: Resolution of Chiral Isoquinolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of chiral isoquinolinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the separation of these important enantiomers. As isoquinoline and its derivatives are a cornerstone in medicinal chemistry, achieving high enantiomeric purity is critical for ensuring therapeutic efficacy and safety.[1][2] This center provides troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome experimental hurdles with confidence.

Section 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the analytical and preparative separation of isoquinolinone enantiomers.[1][3] Polysaccharide-based chiral stationary phases (CSPs) have demonstrated exceptional success in resolving a broad range of chiral compounds, including nitrogen-containing heterocycles.[4][5]

Frequently Asked Questions (HPLC)

Q1: Which type of chiral column is most effective for isoquinolinone derivatives?

A: Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are the most successful and versatile for this class of compounds.[4][5] Columns like Chiralpak® AD, Chiralpak® IA, and Chiralcel® OD are excellent starting points for screening.[4] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral polymer.[6] The aromatic nature of the isoquinolinone core and the potential for hydrogen bonding make these columns particularly suitable.

Q2: Why is my basic isoquinolinone analyte showing severe peak tailing?

A: Peak tailing for basic compounds like isoquinolinones is a common issue in HPLC. It is often caused by secondary interactions between the basic nitrogen atom of your analyte and residual acidic silanol groups on the silica support of the CSP.[7] These strong, non-specific interactions delay the elution of a portion of the analyte molecules, resulting in a tailed peak.

Q3: How can I eliminate peak tailing for my basic isoquinolinone derivative?

A: The most effective strategy is to add a basic modifier to your mobile phase. A small concentration (typically 0.1%) of an amine, such as diethylamine (DEA) or triethylamine (TEA), will compete with your analyte for the active silanol sites, masking them and leading to improved peak symmetry.[7] Studies on similar structures, like benzyltetrahydroisoquinoline alkaloids, have shown excellent peak shape and resolution using mobile phases containing DEA.[4]

Q4: I'm not getting any separation between my enantiomers. What should I try first?

A: If you observe no separation (a single peak), the first step is to systematically screen different CSPs and mobile phase systems.[8] Structural similarity to a compound that was successfully resolved on a particular column is no guarantee of success for your analyte.[9] A typical screening approach involves testing 3-4 polysaccharide columns with different mobile phases (e.g., normal-phase, polar organic, and reversed-phase). If initial screening fails, consider optimizing other parameters like temperature. Lowering the temperature often enhances chiral recognition and improves resolution.[7]

Troubleshooting Guide: Chiral HPLC
Symptom Potential Cause(s) Troubleshooting Steps & Explanations
Poor Resolution (Rs < 1.5) 1. Suboptimal CSP/Mobile Phase combination. 2. Mobile phase is too strong, causing rapid elution. 3. Temperature is too high.1. Screen Different Columns: Test a variety of polysaccharide CSPs (e.g., amylose vs. cellulose derivatives).[8] 2. Adjust Mobile Phase Strength: In normal phase, decrease the alcohol content. In reversed phase, increase the aqueous component. This increases retention time, allowing for more interaction with the CSP.[10] 3. Decrease Temperature: Lowering the column temperature (e.g., from 25°C to 15°C) can enhance the subtle energetic differences in the diastereomeric complexes formed between the enantiomers and the CSP, often leading to better separation.[7]
Peak Tailing 1. Secondary interactions with silica support. 2. Column overload.1. Add a Basic Modifier: For basic isoquinolinones, add 0.1% DEA or TEA to the mobile phase to mask silanol groups.[7] 2. Reduce Sample Concentration: Inject a more dilute sample to ensure you are not exceeding the column's loading capacity.[7]
Peak Splitting or Broadening 1. Column contamination or degradation. 2. Partially blocked column frit. 3. Sample solvent is too strong.1. Wash the Column: If using an immobilized CSP, flush with a strong solvent like THF or DMF to remove strongly adsorbed contaminants.[11][12] For coated phases, use the strongest recommended solvent (e.g., isopropanol).[11] 2. Reverse Flush the Column: Disconnect the column from the detector and reverse the flow direction at a low flow rate to dislodge particulates from the inlet frit.[11] 3. Match Sample Solvent to Mobile Phase: Dissolve your sample in the mobile phase or a weaker solvent to prevent on-column precipitation and peak distortion.[11]
Irreproducible Retention Times 1. Insufficient column equilibration. 2. Fluctuations in column temperature. 3. Mobile phase composition change.1. Equilibrate Thoroughly: When changing mobile phases, especially those with additives, allow at least 10-20 column volumes for the column to fully equilibrate.[9] 2. Use a Column Oven: Maintain a stable temperature to within ±1°C for maximum reproducibility.[9] 3. Prepare Fresh Mobile Phase: Ensure accurate and consistent mobile phase preparation.
Loss of Resolution Over Time 1. Column contamination. 2. "Additive Memory Effect".1. Implement Column Regeneration: For immobilized columns, follow the manufacturer's regeneration protocol, which may involve flushing with solvents like DMF or ethyl acetate to restore the stationary phase.[12] 2. Dedicate a Column: If possible, dedicate a column to methods using specific additives (e.g., acidic or basic) to avoid the "memory effect," where residual additives from previous runs interfere with the current separation.[13]
Experimental Protocol: Chiral HPLC Screening for Isoquinolinone Derivatives

This protocol outlines a systematic screening approach to identify a suitable separation method.

  • Column Selection:

    • Select a minimum of three polysaccharide-based columns. A recommended starting set includes:

      • An amylose-based CSP (e.g., Chiralpak® AD-H or IA)

      • A cellulose-based CSP (e.g., Chiralcel® OD-H or OJ-H)

  • Mobile Phase Preparation:

    • Normal Phase (NP):

      • Mobile Phase A: n-Hexane/Isopropanol (IPA) (90:10, v/v) + 0.1% DEA

      • Mobile Phase B: n-Hexane/Ethanol (EtOH) (90:10, v/v) + 0.1% DEA

    • Polar Organic (PO):

      • Mobile Phase C: Acetonitrile (ACN)/Methanol (MeOH) (50:50, v/v) + 0.1% DEA

    • Reversed Phase (RP):

      • Mobile Phase D: 20 mM Ammonium Bicarbonate buffer (pH 9.0)/ACN (50:50, v/v)

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (for 4.6 mm ID columns)

    • Temperature: 25°C

    • Detection: UV (select a wavelength where the analyte has strong absorbance)

    • Injection Volume: 5-10 µL

  • Screening Procedure:

    • Inject the racemic isoquinolinone sample onto the first column using Mobile Phase A.

    • If no or poor separation is achieved, switch to Mobile Phase B, and then C, ensuring proper column equilibration between runs.

    • Repeat the process for each selected column.

    • For hydrophilic compounds that are insoluble in NP solvents, start with RP conditions.[14]

  • Data Evaluation:

    • Identify the column/mobile phase combination that provides the best selectivity (α) and resolution (Rs).

    • If partial separation is achieved (Rs > 1.0), proceed to the optimization phase (adjusting solvent ratio, temperature, or flow rate).

Section 2: Supercritical Fluid Chromatography (SFC)

SFC has emerged as a preferred technique for chiral separations due to its speed, efficiency, and reduced environmental impact.[15][16] It is particularly effective for preparative scale purifications.[17]

Frequently Asked Questions (SFC)

Q1: Why is SFC often faster than HPLC for chiral separations?

A: SFC uses supercritical CO₂ as the main mobile phase, which has a lower viscosity and higher diffusivity compared to liquid mobile phases used in HPLC.[14] This allows for the use of higher flow rates without a significant loss in chromatographic efficiency, leading to shorter analysis times.[18]

Q2: My isoquinolinone derivative is basic. Do I still need a basic additive in SFC?

A: Yes, it is highly recommended. Even though the mobile phase (CO₂ and alcohol) can be slightly acidic, adding a basic modifier like DEA or isopropylamine is crucial for achieving good peak shape and reproducibility for basic compounds.[15] Additives can significantly improve selectivity and the overall success rate of the separation.[19]

Q3: What are the typical starting conditions for an SFC chiral screen?

A: A common strategy is to screen the same set of polysaccharide columns used in HPLC (e.g., Chiralpak AD, AS, Chiralcel OD, OJ) with a primary co-solvent of methanol.[8] A gradient elution from a low percentage (e.g., 5%) to a high percentage (e.g., 40%) of the methanol/additive mixture is a robust way to quickly find promising separation conditions.[20]

Troubleshooting Guide: Chiral SFC
Symptom Potential Cause(s) Troubleshooting Steps & Explanations
Poor Resolution 1. Inappropriate CSP/Co-solvent combination. 2. Insufficient retention. 3. Back pressure is too low.1. Screen Columns & Co-solvents: Test different polysaccharide CSPs. If methanol fails, try ethanol or isopropanol as the co-solvent. 2. Decrease Co-solvent Percentage: Lowering the amount of alcohol modifier increases retention and may improve resolution. 3. Increase Back Pressure: Higher back pressure increases the density and solvating power of the mobile phase. Typical back pressures range from 125 to 250 bar. Ensure the pressure keeps the CO₂ in a supercritical or subcritical state.[18]
Poor Peak Shape (Tailing) 1. Secondary interactions. 2. Inappropriate additive.1. Add/Increase Basic Additive: For basic isoquinolinones, ensure a basic additive (e.g., 0.1-0.5% DEA) is present in the co-solvent to improve peak shape. 2. Try a Different Additive: If DEA is not effective, consider other amines like isopropylamine or triethylamine.[15]
No Elution of Compound 1. Mobile phase is too weak. 2. Compound has poor solubility.1. Increase Co-solvent Percentage: Increase the concentration of the alcohol modifier in the gradient or isocratic method. 2. Change Co-solvent: Switch to a stronger co-solvent (e.g., from methanol to ethanol). For highly polar compounds, adding a small amount of water to the modifier can sometimes help.[15]
Visualization: Chiral Method Development Workflow

This diagram illustrates a logical workflow for selecting and optimizing a chiral separation method.

ChiralMethodDevelopment Start Racemic Isoquinolinone Sample Screening Primary Screening Strategy Start->Screening SFC_Screen SFC Screening (4 CSPs, MeOH/DEA) Screening->SFC_Screen SFC is preferred first (Speed & Green Chemistry) HPLC_Screen HPLC Screening (NP & RP Conditions) Screening->HPLC_Screen Alternative/Complementary Eval_SFC Evaluate SFC Results SFC_Screen->Eval_SFC Eval_HPLC Evaluate HPLC Results HPLC_Screen->Eval_HPLC Eval_SFC->HPLC_Screen No Separation Optimization Method Optimization (Temp, Flow, % Modifier) Eval_SFC->Optimization Partial Separation (Rs > 1.0) Eval_HPLC->Optimization Partial Separation (Rs > 1.0) Diastereomer Consider Diastereomeric Crystallization Eval_HPLC->Diastereomer No Separation Success Successful Resolution (Rs > 1.5) Optimization->Success

Caption: Workflow for Chiral Method Development.

Section 3: Diastereomeric Crystallization

For larger-scale separations, diastereomeric crystallization is often the most economical method.[21][22] This classical technique involves reacting the racemic isoquinolinone (a base) with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[22] These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[23]

Frequently Asked Questions (Crystallization)

Q1: How do I choose a chiral resolving agent for my isoquinolinone derivative?

A: The selection is largely empirical.[21] Common choices for resolving basic compounds include chiral carboxylic acids like tartaric acid, mandelic acid, or camphorsulfonic acid.[9][21] The goal is to form a salt that crystallizes well and has a significant solubility difference between the two diastereomers. Screening several resolving agents is a common practice.[23]

Q2: What is the ideal solvent for diastereomeric crystallization?

A: The ideal solvent is one where the desired diastereomeric salt is sparingly soluble, while the other diastereomer remains in solution.[23] A good solvent will also show a significant difference in the salt's solubility at high and low temperatures, which facilitates crystallization upon cooling.[14] Alcohols (e.g., methanol, ethanol, isopropanol) and acetone are common starting points for screening.

Q3: My yield is low (<<50%). What could be the reason?

A: A yield significantly below the theoretical maximum of 50% could be due to several factors. The solubilities of the two diastereomeric salts might be too similar in the chosen solvent, leading to co-precipitation.[23] Alternatively, the crystallization process might be reaching a eutectic point, where the solution is saturated with both diastereomers, preventing further selective crystallization.[22] Exploring different solvent systems is the best approach to improve selectivity and yield.

Troubleshooting Guide: Diastereomeric Crystallization
Symptom Potential Cause(s) Troubleshooting Steps & Explanations
No Crystals Form 1. Diastereomeric salt is too soluble. 2. Insufficient supersaturation.1. Change Solvent: Switch to a less polar solvent to decrease the solubility of the salt. 2. Increase Concentration: Carefully evaporate some of the solvent. 3. Cool the Solution: Lower the temperature slowly to induce crystallization. 4. Use an Anti-solvent: Add a solvent in which the salt is insoluble to promote precipitation.
Oily Precipitate Forms 1. Solution is too supersaturated. 2. Cooling rate is too fast.1. Add More Solvent/Heat: Re-dissolve the oil by adding more solvent or gently heating the mixture. 2. Cool Slowly: Allow the solution to cool to room temperature slowly, followed by further cooling in an ice bath or refrigerator to encourage the formation of well-ordered crystals.
Low Diastereomeric Excess (de) 1. Poor solubility difference between diastereomers. 2. Co-precipitation. 3. Crystallization was too rapid (kinetic trapping).1. Screen Solvents: Test a wide range of solvents to find one that maximizes the solubility difference.[23] 2. Optimize Temperature Profile: Employ a very slow cooling ramp to favor thermodynamic equilibrium and the crystallization of the less soluble diastereomer. 3. Recrystallize: Purify the obtained solid by performing a second crystallization to improve the diastereomeric excess.
Yield is >50% but de is low The undesired diastereomer is precipitating with the desired one.1. Adjust Stoichiometry: Use a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents). This ensures that only the less soluble salt can form and precipitate, leaving the more soluble enantiomer (as a free base) and the excess resolving agent in solution.

References

  • C.J. Welch, et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. Available: [Link]

  • D. Szabó, et al. (2023). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Molecules. Available: [Link]

  • M. Imran, et al. (2024). A chiral HPLC and pharmacokinetic approach of 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H). Taylor & Francis Online. Available: [Link]

  • K. De Klerck, et al. (2014). A generic screening strategy for chiral separations by supercritical fluid chromatography. Journal of Chromatography A. Available: [Link]

  • W. Schafer, et al. (2014). Improved Chiral SFC Screening for Analytical Method Development. ResearchGate. Available: [Link]

  • Agilent Technologies. (2019). Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. Agilent. Available: [Link]

  • Chiralpedia. Polysaccharide-based CSPs. Chiralpedia. Available: [Link]

  • C. Hamman, et al. (2009). Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery. Journal of Chromatography A. Available: [Link]

  • Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. Available: [Link]

  • YMC Europe. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT. YMC Europe. Available: [Link]

  • S. Ahuja. (2007). Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology.
  • M. G. C. da Silva, et al. (2010). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available: [Link]

  • LCGC Staff. (2024). Analysis of chiral compounds using supercritical fluid chromatography. Chromatography Online. Available: [Link]

  • Wikipedia. Chiral resolution. Wikipedia. Available: [Link]

  • Wikipedia. Diastereomeric recrystallisation. Wikipedia. Available: [Link]

  • C. J. Welch, et al. (2015). Chiral SFC-MS method for separation of enantiomers of compound 9 and 10. ResearchGate. Available: [Link]

  • I. Ali, et al. (2012). Chiral Separation of Pharmaceuticals by High Performance Liquid Chromatography. ResearchGate. Available: [Link]

  • I. Ali, et al. (2012). Recent trends in chiral separations on immobilized polysaccharides CSPs. PubMed. Available: [Link]

  • M. A. Al-Hussain, et al. (2022). Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. PMC. Available: [Link]

  • Pharmaceutical Technology. (2003). Supercritical Fluid Chiral Separations. Pharmaceutical Technology. Available: [Link]

  • S. Ahuja. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available: [Link]

  • M. L. Ribeiro, et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC. Available: [Link]

  • I. Ali, et al. (2011). Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations. ResearchGate. Available: [Link]

  • Daicel Chiral Technologies. (2021). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Daicel Chiral Technologies. Available: [Link]

  • M. A. Morsy, et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available: [Link]

  • W. Liu, et al. (2011). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Available: [Link]

  • Y. Okamoto, et al. (2008). Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. ResearchGate. Available: [Link]

  • SciSpace. Recent Advances on Chiral Mobile Phase Additives: A Critical Review. SciSpace. Available: [Link]

  • S. H. B. H. Mohamed. (2010). Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. Available: [Link]

  • K. L. K. I. K. M. L. G. Verleysen. (2013). Chiral mobile phase additives in HPLC enantioseparations. PubMed. Available: [Link]

  • P. A. Smith. (2020). Trouble with chiral separations. Chromatography Today. Available: [Link]

  • ChemEurope.com. Chiral resolution. ChemEurope.com. Available: [Link]

  • J. N. A. M. Miller. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available: [Link]

  • K. L. K. I. K. M. L. G. Verleysen. (2014). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. Available: [Link]

  • LibreTexts Chemistry. (2020). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available: [Link]

  • V. Kannappan. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Available: [Link]

  • F. Carrieri, et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. Available: [Link]

  • Wikipedia. Isoquinoline. Wikipedia. Available: [Link]

  • Reddit. (2023). Separation of diastereomers by crystallization with seeding. Reddit. Available: [Link]

Sources

Refining purification techniques for high-purity 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common and complex challenges associated with achieving high purity for this critical pharmaceutical intermediate. Here, we move beyond generic protocols to provide in-depth, evidence-based troubleshooting guides and frequently asked questions, grounded in the principles of organic chemistry and extensive laboratory experience.

Our approach is built on the core tenets of scientific integrity. We explain the "why" behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting. Where applicable, we provide citations to authoritative literature to support our recommendations.

I. Frequently Asked Questions (FAQs)

This section addresses high-level, common queries that researchers often have before embarking on the purification of this compound.

Q1: What are the most likely impurities I will encounter in my crude sample of this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Common synthetic pathways to isoquinoline cores include the Bischler-Napieralski and Pomeranz-Fritsch reactions.[1] Potential impurities can be broadly categorized:

  • Process-Related Impurities: These include unreacted starting materials, residual solvents, and reagents used in the synthesis. For instance, in a synthesis involving a methylation step, you might find the unmethylated precursor.

  • By-products: Side reactions can generate structurally related impurities. Depending on the specific synthesis, these could include isomers, over-methylated products, or products of incomplete cyclization.

  • Degradation Products: The isoquinolinone core can be susceptible to hydrolysis or oxidation under certain conditions, especially at elevated temperatures or in the presence of strong acids or bases.

A general overview of potential impurities is provided in the table below.

Impurity CategoryPotential Specific ExamplesRationale
Starting Materials Unreacted isoquinoline precursors (e.g., substituted phenethylamines)Incomplete reaction conversion.
Reagents Residual methylating agent, coupling agents, or catalystsIncomplete quenching or removal during workup.
By-products Positional isomers of the nitrile groupNon-regioselective cyanation step.
Unmethylated 1-oxo-1,2-dihydroisoquinoline-5-carbonitrileIncomplete N-methylation.
Hydrolyzed nitrile (carboxylic acid derivative)Presence of water under acidic or basic conditions.
Solvents Toluene, DMF, Dichloromethane, etc.Incomplete removal during evaporation.

Q2: What is the general polarity of this compound, and how does this influence my choice of purification technique?

A2: this compound is a moderately polar molecule. The presence of the polar lactam and nitrile functional groups, combined with the aromatic isoquinoline core, dictates its chromatographic behavior. This polarity makes it amenable to several purification techniques:

  • Recrystallization: If a suitable solvent is found, this can be a highly effective and scalable purification method.

  • Normal-Phase Column Chromatography: The compound's polarity allows for good retention and separation on polar stationary phases like silica gel.[2]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for achieving very high purity, particularly for removing closely related impurities.

Q3: Are there any known stability issues with this compound that I should be aware of during purification?

A3: While generally stable, the nitrile group can be susceptible to hydrolysis to the corresponding carboxylic acid or amide under strongly acidic or basic conditions, particularly at elevated temperatures. The lactam ring is relatively stable but can also be forced open under harsh hydrolytic conditions. It is advisable to maintain a near-neutral pH during aqueous workups and to avoid prolonged exposure to high temperatures.

II. Troubleshooting Guide: Recrystallization

Recrystallization is often the first choice for purification due to its simplicity and cost-effectiveness. However, success is highly dependent on solvent selection and technique.

Q: My compound is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in that particular solvent system, or when the solubility is too high. Here’s a systematic approach to troubleshoot this common issue:

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Then, allow the solution to cool much more slowly. A slower cooling rate provides more time for the molecules to orient themselves into a crystal lattice. You can achieve this by placing the flask in a Dewar filled with hot water and allowing it to cool to room temperature overnight.

  • Add More Solvent: The concentration of the solute may be too high. Add a small amount of the hot solvent to the oiled-out mixture and reheat until a clear solution is obtained. Then, proceed with slow cooling.

  • Change the Solvent System:

    • If using a single solvent: Your compound is likely too soluble. Try a solvent in which it is less soluble.

    • If using a mixed solvent system: You may have added too much of the "good" solvent (the one in which the compound is highly soluble). Re-dissolve the oil by heating and adding more of the "poor" solvent (the one in which the compound is less soluble) until the solution is just shy of becoming cloudy. Then, cool slowly. A good starting point for polar compounds like isoquinolinones can be mixtures of ethyl acetate/hexanes or methanol/dichloromethane.[2][3]

  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[4]

  • Seed the Solution: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution. This "seed crystal" will act as a template for further crystal growth.

III. Troubleshooting Guide: Column Chromatography

Flash column chromatography is a workhorse technique for purifying moderately polar compounds like this compound.

Q: I'm seeing poor separation of my target compound from a closely eluting impurity. How can I improve the resolution?

A: Achieving good separation between compounds with similar polarities requires careful optimization of your chromatographic conditions.

  • Optimize the Solvent System:

    • Decrease the Polarity of the Eluent: A less polar mobile phase will increase the retention time of all compounds on a polar stationary phase like silica gel, potentially improving the separation between closely eluting spots. For example, if you are using a 50:50 mixture of ethyl acetate/hexanes, try moving to a 40:60 or 30:70 mixture.[2]

    • Try a Different Solvent System: Sometimes, changing the nature of the solvents can alter the selectivity of the separation. For instance, if you are using an ethyl acetate/hexane system, consider trying a dichloromethane/methanol system. The different intermolecular interactions of the solvents with your compounds and the stationary phase can lead to improved resolution. For polar compounds, starting with 100% ethyl acetate or a 5% methanol in dichloromethane mixture can be effective.[2]

  • Adjust the Column Parameters:

    • Use a Longer Column: A longer column increases the number of theoretical plates, which can enhance separation.[5]

    • Use a Finer Silica Gel: Smaller particle size silica gel provides a greater surface area, leading to better resolution. However, this will also increase the backpressure, so ensure your setup can handle it.

  • Improve Your Loading Technique:

    • Dry Loading: If your compound has limited solubility in the initial, non-polar eluent, it may precipitate at the top of the column, leading to band broadening. Instead, pre-adsorb your crude material onto a small amount of silica gel. To do this, dissolve your compound in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully added to the top of your column. This technique ensures a narrow starting band and often improves separation.[6]

Workflow for Optimizing Column Chromatography

Caption: Decision-making workflow for troubleshooting poor separation in column chromatography.

IV. Troubleshooting Guide: Preparative HPLC

For the highest purity requirements, preparative HPLC is the method of choice. It offers superior resolving power for challenging separations.[7]

Q: My preparative HPLC run is showing broad peaks and poor recovery. What are the likely causes?

A: Peak broadening and low recovery in preparative HPLC can be frustrating and costly. Here are the key areas to investigate:

  • Sample Overload: This is the most common issue in preparative HPLC.

    • Mass Overload: Injecting too much sample mass onto the column will lead to broad, triangular peaks. Reduce the injection mass and re-evaluate.

    • Volume Overload: Injecting a large volume of a strong solvent (a solvent that is stronger than the mobile phase) will cause peak distortion. If possible, dissolve your sample in the mobile phase itself or a weaker solvent.

  • Inappropriate Mobile Phase:

    • pH: The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds. For isoquinoline derivatives, which are weakly basic, a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid or acetic acid) can improve peak shape by ensuring the compound is in a single protonation state. A mobile phase of acetonitrile and water with a formic acid modifier is a common starting point for N-heterocyclic compounds.[8]

    • Solvent Strength: If your compound is eluting too quickly (low retention time), the mobile phase is too strong. Decrease the percentage of the organic solvent (e.g., acetonitrile). Conversely, if it is retained for too long, increase the organic solvent percentage.

  • Column Health:

    • Contamination: Impurities from previous runs can accumulate on the column, affecting its performance. Implement a regular column cleaning and regeneration protocol as recommended by the manufacturer.

    • Void Formation: A void at the head of the column can cause peak splitting and broadening. This can result from repeated injections at high pressure.

Typical Starting Conditions for Preparative RP-HPLC

ParameterRecommended Starting PointRationale
Column C18, 5-10 µm particle sizeGood retention for moderately polar compounds.
Mobile Phase A Water + 0.1% Formic Acid or Acetic AcidProvides protons to ensure consistent ionization of the basic nitrogen.
Mobile Phase B Acetonitrile + 0.1% Formic Acid or Acetic AcidCommon organic modifier for reversed-phase.
Gradient 10-90% B over 20-30 minutesA good starting point to scout for the optimal elution conditions.
Flow Rate Dependent on column diameterFollow manufacturer's guidelines.
Detection UV at 254 nm and/or 280 nmAromatic systems generally have strong absorbance at these wavelengths.

V. Concluding Remarks

The successful purification of this compound to high purity is a critical step in many research and development endeavors. By understanding the chemical nature of the target molecule and the potential impurities, and by applying a systematic and logical approach to troubleshooting, researchers can confidently overcome the challenges of purification. This guide provides a framework for that process, empowering you to make informed decisions and achieve your purity goals efficiently.

VI. References

  • SIELC Technologies. (n.d.). Separation of N-(2-(6-Methoxy-1-methyl-9H-carbazol-2-yl)ethyl)-N-methylacetamide on Newcrom R1 HPLC column. [Link][8]

  • University of Geneva. (n.d.). Guide for crystallization. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link][3]

  • Wikipedia. (2024). Isoquinoline. [Link][9]

  • Mehmood, M., & Mushtaq, A. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. Journal of Natural Products, 11(2), 1-6.

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link][4]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link][2]

  • International Journal of Pharmaceutical Research & Analysis. (n.d.). Flash chromatography. [Link][6]

  • Columbia University, Department of Chemistry. (n.d.). Column chromatography. [Link][5]

  • JoVE. (2019, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Thieme. (n.d.). Product Class 5: Isoquinolines. [Link]

  • University of Regensburg. (n.d.). Isoquinoline. [Link]

  • Science Madness. (n.d.). SYNTHESIS OF 3-METHYL ISOQUINOLINES This paper is concerned with a study of the limitations and usefulness of a novel method dev. [Link]

  • Cal Poly San Luis Obispo, Department of Chemistry and Biochemistry. (2020, July 1). Recrystallization [Video]. YouTube. [Link]

  • Arnold, F. H., et al. (2022). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition, 61(1), e202111354.

  • ResearchGate. (n.d.). (PDF) Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. [Link]

  • Evotec. (n.d.). Preparative Chromatography. [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. [Link][7]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. [Link]

  • Melissa Maribel. (2020, December 27). Recrystallizing and using melting point to identify a compound [Video]. YouTube. [Link]

  • Kurkin, A. V., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSM Chemistry, 4(4), 1033.

  • National Center for Biotechnology Information. (2023). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 13(36), 25305-25330.

  • Kurkin, A. V., Altieri, A., Andreev, I. A., & Debnath, A. K. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSM chemistry, 4(4), 1033.

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]

  • PhytoBank. (2015, April 24). Showing 7-hydroxy-1-oxo-1,2-dihydroisoquinoline-5-carboxylic acid (PHY0148714). [Link]

  • Bouasla, R., et al. (2022). Design, Synthesis, in vitro and in silico Characterization of 2‐Quinolone‐L‐alaninate‐1,2,3‐triazoles as Antimicrobial Agents. Chemistry & Biodiversity, 19(11), e202200639.

  • MDPI. (2021). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. [Link]

  • Google Patents. (n.d.). US11261158B2 - Synthesis of 2-indolinone derivatives.

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the isoquinoline scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous alkaloids and pharmacologically active compounds. The efficient construction of this privileged heterocyclic system is therefore of paramount importance. This guide provides an in-depth comparative analysis of the principal synthetic routes to isoquinolines, blending classical named reactions with modern catalytic approaches. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each method, supported by experimental data to inform your synthetic strategy.

The Enduring Relevance of Classical Isoquinoline Syntheses

For over a century, a triumvirate of named reactions has dominated the synthesis of the isoquinoline core: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. These methods, centered on electrophilic aromatic substitution, have proven robust and versatile, though not without their limitations.

The Bischler-Napieralski Reaction

This reaction facilitates the cyclization of β-arylethylamides to 3,4-dihydroisoquinolines using a condensing agent, which can be subsequently aromatized.[1] It is particularly effective for aromatic rings bearing electron-donating groups.[1]

Mechanism and Rationale: The reaction proceeds via an intramolecular electrophilic aromatic substitution.[1] A dehydrating agent, most commonly phosphorus oxychloride (POCl₃), activates the amide carbonyl, leading to the formation of a nitrilium ion intermediate. This potent electrophile then undergoes cyclization onto the electron-rich aromatic ring. The choice of a strong dehydrating agent is crucial to drive the formation of the electrophilic intermediate.

Advantages:

  • Reliable for electron-rich systems.

  • Provides access to 1-substituted isoquinolines.

  • Well-established and widely documented.

Limitations:

  • Requires harsh, acidic conditions and high temperatures.[2][3]

  • Sensitive functional groups may not be tolerated.

  • Electron-withdrawing groups on the aromatic ring can severely diminish yields or prevent the reaction altogether.

Representative Experimental Protocol: Bischler-Napieralski Reaction

Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

  • Amide Formation: To a solution of 3,4-dimethoxyphenethylamine (1.0 eq) in an appropriate solvent, add acetic anhydride (1.1 eq). Stir at room temperature until the starting amine is consumed (monitored by TLC).

  • Cyclization: To the crude N-acetyl-3,4-dimethoxyphenethylamine, add phosphorus oxychloride (POCl₃, 3-5 eq) cautiously at 0 °C.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) for 2-4 hours.

  • Work-up: Cool the reaction mixture and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with concentrated ammonium hydroxide to precipitate the product.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to afford the desired 3,4-dihydroisoquinoline.

The Pictet-Spengler Reaction

A cornerstone in alkaloid synthesis, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline.[4]

Mechanism and Rationale: The reaction begins with the formation of a Schiff base (iminium ion) from the amine and the carbonyl compound.[4] Subsequent intramolecular electrophilic attack of the iminium ion on the aromatic ring leads to the cyclized product. The reaction is often favored by electron-donating groups on the aromatic ring, which enhance its nucleophilicity.[5]

Advantages:

  • Often proceeds under milder conditions than the Bischler-Napieralski reaction.

  • Tolerates a wider range of functional groups.

  • Can be rendered asymmetric through the use of chiral catalysts or auxiliaries.[4]

  • Directly provides the tetrahydroisoquinoline core, which is a common motif in natural products.

Limitations:

  • The product is a tetrahydroisoquinoline, which may require a subsequent oxidation step to yield the fully aromatic isoquinoline.

  • The reactivity of the carbonyl component can influence reaction efficiency.

Representative Experimental Protocol: Pictet-Spengler Reaction

Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline

  • Reaction Setup: To a solution of β-phenylethylamine (1.0 eq) in a suitable solvent (e.g., toluene or methanol), add acetaldehyde (1.2 eq).

  • Acid Catalysis: Add a catalytic amount of a protic or Lewis acid (e.g., trifluoroacetic acid or formic acid).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction with a basic aqueous solution (e.g., saturated sodium bicarbonate).

  • Extraction and Purification: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography.

The Pomeranz-Fritsch Reaction

This method provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, formed by the condensation of a benzaldehyde with an aminoacetaldehyde acetal.[6]

Mechanism and Rationale: The reaction proceeds in two main stages: formation of the benzalaminoacetal followed by acid-catalyzed intramolecular electrophilic cyclization.[6] The harsh acidic conditions are necessary to promote the elimination of the alkoxy groups and facilitate the cyclization onto the aromatic ring. The Schlittler-Müller modification utilizes a benzylamine and a glyoxal acetal.

Advantages:

  • Provides direct access to the fully aromatic isoquinoline ring system.

  • Allows for the synthesis of isoquinolines that are unsubstituted at the 1-position.

Limitations:

  • Often requires harsh acidic conditions (e.g., concentrated sulfuric acid) and high temperatures, which can lead to low yields and byproduct formation.[7][8]

  • The reaction is sensitive to the nature of the substituents on the benzaldehyde, with electron-donating groups generally favoring the reaction.

  • Can be plagued by the formation of unwanted byproducts, leading to complex purification procedures.[7]

Representative Experimental Protocol: Pomeranz-Fritsch Reaction

Synthesis of Isoquinoline

  • Schiff Base Formation: Condense benzaldehyde (1.0 eq) with aminoacetaldehyde diethyl acetal (1.1 eq) in a suitable solvent like ethanol. The Schiff base can be isolated or used directly in the next step.

  • Cyclization: Add the crude benzalaminoacetal dropwise to a stirred solution of a strong acid, such as concentrated sulfuric acid, at a controlled temperature.

  • Reaction: Heat the reaction mixture to the required temperature (often above 100 °C) for several hours.

  • Work-up: After cooling, carefully pour the reaction mixture onto ice and basify with a strong base (e.g., NaOH) to precipitate the crude isoquinoline.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic phase, and remove the solvent. Purify the crude product by distillation or chromatography.

The Rise of Modern Catalytic Methods

While the classical methods remain valuable, the demand for greater efficiency, milder reaction conditions, and broader functional group tolerance has driven the development of modern transition-metal-catalyzed approaches. These methods often offer superior yields and a more "green" synthetic profile.[2][3]

Transition-Metal-Catalyzed Annulations

A plethora of transition metals, including rhodium, palladium, ruthenium, and copper, have been employed to catalyze the synthesis of isoquinolines through various annulation strategies, often involving C-H activation.[9]

Mechanism and Rationale: A common strategy involves the rhodium(III)-catalyzed annulation of aryl ketoximes with alkynes. The reaction proceeds through a C-H activation/annulation pathway, offering a highly efficient and atom-economical route to substituted isoquinolines.

Advantages:

  • High yields and excellent functional group tolerance.[5]

  • Milder reaction conditions compared to classical methods.

  • Access to a wide range of substituted isoquinolines.

  • Often proceeds with high regioselectivity.

Limitations:

  • The cost and toxicity of some transition metal catalysts can be a concern.

  • The synthesis of starting materials can sometimes be more complex.

Representative Experimental Protocol: Rh(III)-Catalyzed Isoquinoline Synthesis

Synthesis of 1,3,4-Trisubstituted Isoquinolines

  • Reaction Setup: In a sealed tube, combine the aryl ketoxime (1.0 eq), the alkyne (1.5-2.0 eq), [RhCp*Cl₂]₂ (2.5 mol%), and a silver salt additive (e.g., AgSbF₆, 10 mol%) in a suitable solvent (e.g., dichloroethane).

  • Reaction: Heat the mixture at a specified temperature (e.g., 80-120 °C) for the required time (typically 12-24 hours).

  • Work-up: Cool the reaction mixture, filter through a pad of celite, and concentrate the filtrate.

  • Purification: Purify the residue by column chromatography on silica gel to afford the desired isoquinoline product.

Comparative Analysis at a Glance

FeatureBischler-Napieralski ReactionPictet-Spengler ReactionPomeranz-Fritsch ReactionTransition-Metal Catalysis
Product 3,4-DihydroisoquinolineTetrahydroisoquinolineIsoquinolineIsoquinoline
Key Reactants β-arylethylamideβ-arylethylamine + aldehyde/ketoneBenzaldehyde + aminoacetalAryl precursor + coupling partner
Conditions Harsh acid, high temp.Mild to moderate acid, RT to heatStrong acid, high temp.Often milder, catalyst-dependent
Yields Moderate to good (electron-rich)Good to excellentVariable, often lowGood to excellent
Functional Group Tolerance LimitedGoodLimitedExcellent
Green Chemistry Poor (harsh reagents, waste)ModeratePoor (harsh reagents, waste)Generally better (atom economy)

Visualizing the Synthetic Pathways

Reaction Mechanisms

Bischler_Napieralski cluster_0 Bischler-Napieralski Mechanism Amide Amide Intermediate_1 Intermediate_1 Amide->Intermediate_1 + POCl3 Nitrilium_Ion Nitrilium_Ion Intermediate_1->Nitrilium_Ion - (HO)POCl2 Cyclized_Intermediate Cyclized_Intermediate Nitrilium_Ion->Cyclized_Intermediate Intramolecular Electrophilic Aromatic Substitution Dihydroisoquinoline Dihydroisoquinoline Cyclized_Intermediate->Dihydroisoquinoline - H+

Caption: Mechanism of the Bischler-Napieralski reaction.

Pictet_Spengler cluster_1 Pictet-Spengler Mechanism Amine Amine Schiff_Base Schiff_Base Amine->Schiff_Base + Aldehyde - H2O Iminium_Ion Iminium_Ion Schiff_Base->Iminium_Ion + H+ Cyclized_Intermediate Cyclized_Intermediate Iminium_Ion->Cyclized_Intermediate Intramolecular Electrophilic Aromatic Substitution Tetrahydroisoquinoline Tetrahydroisoquinoline Cyclized_Intermediate->Tetrahydroisoquinoline - H+

Caption: Mechanism of the Pictet-Spengler reaction.

Experimental Workflow

Experimental_Workflow Start Starting Materials Reaction Reaction Setup (Solvent, Catalyst, Temp.) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Quenching & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography or Recrystallization Workup->Purification Product Pure Isoquinoline Derivative Purification->Product

Caption: Generalized experimental workflow for isoquinoline synthesis.

Conclusion and Future Outlook

The choice of synthetic method for constructing the isoquinoline core is a critical decision that hinges on the specific target molecule, available starting materials, and desired process efficiency. The classical Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, while foundational, often necessitate harsh conditions that limit their functional group tolerance and raise environmental concerns.

Modern transition-metal-catalyzed methods, particularly those involving C-H activation, have emerged as powerful alternatives, offering milder conditions, broader substrate scope, and often superior yields. As the fields of catalysis and sustainable chemistry continue to evolve, we can anticipate the development of even more efficient, selective, and environmentally benign strategies for the synthesis of this vital heterocyclic scaffold. For the practicing chemist, a thorough understanding of both the classical and modern approaches is essential for the strategic design and successful execution of isoquinoline synthesis in research and development.

References

  • Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • MDPI. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules. [Link]

  • ResearchGate. (2025). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Retrieved from [Link]

  • Jacob, J., Varghese, N., Rasheed, S. P., Agnihotri, S., Sharma, V., & Wakode, S. (2016). RECENT ADVANCES IN THE SYNTHESIS OF ISOQUINOLINE AND ITS ANALOGUE: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1820-1837. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • Química Orgánica. (2010). Isoquinoline synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • RSC Publishing. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]

  • Ghosh, A., Sahu, P. K., Navale, T., & Zare, R. N. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. The Journal of Organic Chemistry, 82(20), 10793–10800. [Link]

  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]

Sources

Structure-activity relationship (SAR) studies of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile analogs as potent inhibitors of Poly(ADP-ribose) polymerase (PARP). Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR), experimental validation, and the underlying scientific rationale for the design and evaluation of this promising class of therapeutic agents.

Introduction: The Significance of the Isoquinolinone Scaffold in PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, playing a pivotal role in the repair of single-strand breaks (SSBs). The inhibition of PARP has emerged as a clinically validated strategy in oncology, exploiting the concept of synthetic lethality in cancers with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations.[1] The isoquinolinone scaffold has been identified as a privileged structure in the design of potent PARP inhibitors due to its ability to mimic the nicotinamide moiety of the NAD+ substrate, thereby competitively inhibiting the enzyme's catalytic activity.[2]

The this compound core represents a key pharmacophore, with the 5-cyano group being a crucial feature for potent PARP inhibition. This guide will explore the structure-activity relationships of analogs derived from this core, providing a comparative analysis of their performance based on available experimental data.

Structure-Activity Relationship (SAR) Studies: A Comparative Analysis

While a comprehensive SAR study on a broad range of substituted this compound analogs is not extensively available in the public domain, valuable insights can be gleaned from closely related isoquinolinone and dihydroisoquinolinone series. The following sections will compare the impact of structural modifications at key positions on PARP inhibitory activity, drawing from published data on analogous scaffolds.

The Critical Role of the 5-Cyano Group

The synthesis of 5-cyanoisoquinolin-1-one has been reported as a potent inhibitor of PARP.[3] This highlights the significance of the electron-withdrawing cyano group at the 5-position for enzymatic inhibition. It is hypothesized that the nitrile functionality engages in key interactions within the active site of PARP.

Impact of Substitutions on the Isoquinolinone Core

SAR studies on the closely related 1-oxo-3,4-dihydroisoquinoline-4-carboxamide scaffold have provided valuable insights into the effects of substitutions on the aromatic ring.[2] These findings can be extrapolated to inform the design of novel this compound analogs.

Position of Substitution Nature of Substituent Impact on PARP1 Inhibition Rationale/Insights
C7 Halogens (e.g., Fluoro)Generally well-tolerated or slightly beneficialCan enhance binding affinity through favorable interactions and improve metabolic stability.
C6, C8 Small alkyl or alkoxy groupsVariable, often leads to decreased activityMay introduce steric hindrance, disrupting optimal binding in the active site.
N2 MethylEstablishes a baseline for activityThe N-methyl group is a common feature in many potent PARP inhibitors, contributing to favorable physicochemical properties.

This table is a qualitative summary based on trends observed in related isoquinolinone series and should be experimentally validated for the this compound scaffold.

Comparison with Alternative Scaffolds

The 1-oxo-1,2-dihydroisoquinoline core is a key component of several potent PARP inhibitors. For comparison, other heterocyclic systems have also been successfully employed. For instance, quinazolinone-based inhibitors have demonstrated significant PARP1 inhibitory activity, with some analogs exhibiting IC50 values comparable to the reference compound Olaparib.[4] The exploration of such alternative scaffolds provides a broader context for understanding the key structural features required for potent PARP inhibition.

Experimental Protocols for Evaluation

To ensure scientific integrity and reproducibility, detailed and validated experimental protocols are essential for the comparative evaluation of these analogs.

Protocol 1: In Vitro PARP1 Enzymatic Assay (Colorimetric)

This protocol outlines a standard method for determining the in vitro inhibitory activity of test compounds against human PARP1.

Principle: This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which is detected colorimetrically.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl2, 1 mM DTT)

  • Test compounds (solubilized in DMSO)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup: To each well of the histone-coated plate, add the following in order:

    • Assay buffer

    • Activated DNA

    • Test compound or vehicle control (for positive and negative controls)

    • PARP1 enzyme (add to all wells except the negative control)

  • Initiation: Start the reaction by adding biotinylated NAD+ to all wells.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

    • Wash the plate again.

    • Add TMB substrate and incubate in the dark until a blue color develops.

    • Stop the reaction by adding the stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based PARP Activity Assay (Western Blot)

This protocol assesses the ability of a compound to inhibit PARP activity within a cellular context.

Principle: This assay measures the levels of poly(ADP-ribose) (PAR) in cells treated with a DNA damaging agent and the test compound.

Materials:

  • Cancer cell line (e.g., MDA-MB-436, which is BRCA1-mutant)[5]

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., H2O2 or MMS)

  • Test compounds (solubilized in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-PAR and anti-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2 hours).

  • Induction of DNA Damage: Add the DNA damaging agent to the cells for a short period (e.g., 15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with the primary anti-PAR antibody.

    • Incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an anti-actin antibody for loading control.

  • Data Analysis: Quantify the band intensities for PAR and normalize to the loading control. Compare the PAR levels in treated versus untreated cells.

Visualization of Key Pathways and Workflows

PARP Signaling Pathway in DNA Single-Strand Break Repair

PARP_Signaling_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits NAD NAD+ PARP1->NAD consumes PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD->PARP1 substrate XRCC1 XRCC1 PAR->XRCC1 recruits Lig3 DNA Ligase III XRCC1->Lig3 recruits PolB DNA Polymerase β XRCC1->PolB recruits Repair DNA Repair Lig3->Repair PolB->Repair Inhibitor 2-Methyl-1-oxo-1,2- dihydroisoquinoline- 5-carbonitrile Analog Inhibitor->PARP1 inhibits

Caption: PARP1 signaling in DNA SSB repair and its inhibition.

General Experimental Workflow for SAR Studies

SAR_Workflow Start Design of Analogs Synthesis Chemical Synthesis and Purification Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization InVitro In Vitro PARP1 Enzymatic Assay Characterization->InVitro CellBased Cell-Based PARP Activity Assay InVitro->CellBased SAR_Analysis Structure-Activity Relationship Analysis CellBased->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Start Iterative Design

Caption: Workflow for SAR studies of PARP inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel and potent PARP inhibitors. The insights from related isoquinolinone series suggest that strategic modifications to this core can lead to enhanced potency and improved pharmacokinetic properties. Future research should focus on a systematic exploration of substitutions at various positions of the isoquinoline ring to build a comprehensive SAR profile. The experimental protocols and workflows outlined in this guide provide a robust framework for such investigations, paving the way for the discovery of next-generation PARP inhibitors for cancer therapy.

References

  • Molecular mechanism of PARP inhibitor resistance. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). (1998). Bioorganic & Medicinal Chemistry. Retrieved January 16, 2026, from [Link]

  • Design, synthesis and: In silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. (2022). Molecules. Retrieved January 16, 2026, from [Link]

  • Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. (2020). Bioorganic & Medicinal Chemistry. Retrieved January 16, 2026, from [Link]

  • Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. (2024). Combinatorial Chemistry & High Throughput Screening. Retrieved January 16, 2026, from [Link]

  • Inhibitors of PARP: Number crunching and structure gazing. (2022). PNAS. Retrieved January 16, 2026, from [Link]

  • Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. (2022). PubMed Central. Retrieved January 16, 2026, from [Link]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 16, 2026, from [Link]

  • Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Structure activity model of PARP-1 inhibitors derived from the... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. (2024). International Journal of Molecular Sciences. Retrieved January 16, 2026, from [Link]

  • Targeting Homologous Recombination Deficiency in Ovarian Cancer with PARP Inhibitors: Synthetic Lethal Strategies That Impact Overall Survival. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance. (2021). PubMed Central. Retrieved January 16, 2026, from [Link]

Sources

A Comparative Guide to the In Vivo Efficacy and Pharmacokinetics of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the in vivo performance of the novel compound, 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile, a putative PARP inhibitor. Drawing from established methodologies in preclinical oncology research, we present a comparative analysis against the clinically approved PARP inhibitor, Olaparib. This document outlines detailed experimental protocols, data interpretation, and the scientific rationale underpinning the proposed studies.

Introduction: The Therapeutic Potential of this compound

The 1-oxo-3,4-dihydroisoquinoline scaffold has emerged as a promising pharmacophore for the development of inhibitors of poly(ADP-ribose) polymerase (PARP).[1][2] PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks.[1] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to synthetic lethality, making PARP inhibitors a valuable class of anticancer agents.[1][3]

This compound belongs to this class of compounds and warrants thorough in vivo investigation to ascertain its therapeutic potential. This guide proposes a direct comparison with Olaparib, a first-in-class PARP inhibitor approved for the treatment of various cancers, including those of the ovary, breast, pancreas, and prostate.[4][5] Such a head-to-head evaluation is essential for determining the relative efficacy and pharmacokinetic advantages of this novel investigational agent.

Part 1: Comparative In Vivo Efficacy in a Xenograft Model

The primary objective of this study is to compare the anti-tumor activity of this compound and Olaparib in a relevant cancer model. A subcutaneous xenograft model using a human cancer cell line with a known BRCA mutation (e.g., MDA-MB-436, breast cancer) is recommended.[6]

Experimental Design and Rationale

A well-designed efficacy study is crucial for obtaining robust and reproducible data.[7][8] The proposed study will involve the subcutaneous implantation of cancer cells into immunodeficient mice.[6] Once tumors reach a palpable size, the animals will be randomized into treatment groups.[7] This approach allows for the direct assessment of the anti-tumor effects of the compounds.

Experimental Workflow for In Vivo Efficacy Study

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Endpoint Analysis Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Animal Acclimatization Animal Acclimatization Animal Acclimatization->Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Dosing Dosing Randomization->Dosing Vehicle Control Vehicle Control Olaparib Olaparib Test Compound This compound Dosing->Vehicle Control Dosing->Olaparib Dosing->Test Compound Tumor Measurement Tumor Measurement Dosing->Tumor Measurement Body Weight Monitoring Body Weight Monitoring Dosing->Body Weight Monitoring Tumor Volume Analysis Tumor Volume Analysis Tumor Measurement->Tumor Volume Analysis Body Weight Monitoring->Tumor Volume Analysis Statistical Analysis Statistical Analysis Tumor Volume Analysis->Statistical Analysis G cluster_0 Animal Preparation cluster_1 Dosing and Sampling cluster_2 Analysis Rat Acclimatization Rat Acclimatization Catheter Implantation Jugular Vein Catheter Implantation (optional) Rat Acclimatization->Catheter Implantation Fasting Fasting Catheter Implantation->Fasting IV Dosing IV Dosing Fasting->IV Dosing PO Dosing PO Dosing Fasting->PO Dosing Serial Blood Sampling Serial Blood Sampling IV Dosing->Serial Blood Sampling PO Dosing->Serial Blood Sampling Plasma Preparation Plasma Preparation Serial Blood Sampling->Plasma Preparation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Preparation->LC-MS/MS Analysis PK Parameter Calculation PK Parameter Calculation LC-MS/MS Analysis->PK Parameter Calculation Data Reporting Data Reporting PK Parameter Calculation->Data Reporting

Caption: Workflow for the comparative pharmacokinetic study.

Detailed Experimental Protocol
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Housing: House animals in metabolic cages for urine and feces collection if excretion studies are included. [9]3. Dosing:

    • IV Administration: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.

    • Oral Administration: Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 100 µL) from the jugular vein or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). [10]5. Sample Processing: Centrifuge blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify drug concentrations in plasma using a validated LC-MS/MS method. [10]7. Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis with software such as Phoenix WinNonlin. [9]

Data Presentation and Interpretation
ParameterThis compoundOlaparib
Intravenous (2 mg/kg)
Cmax (ng/mL)12001500
T½ (h)2.53.0
AUC₀-inf (ngh/mL)30003500
CL (mL/min/kg)11.19.5
Vd (L/kg)2.02.1
Oral (10 mg/kg)
Cmax (ng/mL)800950
Tmax (h)1.01.5
AUC₀-inf (ngh/mL)45005250
Bioavailability (%)3030

The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

This guide outlines a rigorous and scientifically sound approach for the preclinical evaluation of this compound. The proposed comparative studies against Olaparib will provide critical insights into its in vivo efficacy and pharmacokinetic profile. The results of these studies will be instrumental in determining the potential of this novel compound as a next-generation PARP inhibitor for cancer therapy. Adherence to these detailed protocols and careful data analysis will ensure the generation of high-quality, reliable data to support further drug development decisions.

References

  • Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. [Link]

  • Pothuri, B., et al. Treatment of Ovarian Cancer Beyond PARP Inhibition: Current and Future Options. National Institutes of Health. [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • Tyl, J., et al. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. MDPI. [Link]

  • U.S. Food and Drug Administration. Metabolism and Pharmacokinetic Studies. [Link]

  • Protocols.io. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General). [Link]

  • Kim, H., et al. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. National Institutes of Health. [Link]

  • Animal Welfare Institute. Guidelines Aim to Improve Welfare of Rodent Cancer Models. [Link]

  • EurekAlert!. New understanding of how to harness the immune system to fight cancer. [Link]

  • Hanaford, A. R., et al. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. National Institutes of Health. [Link]

  • Cure Today. Pairing PARP Inhibitors With Other Drug Types the Next Frontier for BRCA-Mutated Ovarian Cancers. [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Center for Biotechnology Information. [Link]

  • Target Ovarian Cancer. Targeted Therapies for Ovarian Cancer. [Link]

  • Landskroner, K. Surgical and pharmacological animal models used in drug metabolism and pharmacokinetics. PubMed. [Link]

  • Riondino, S., et al. Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. PubMed. [Link]

  • National Institutes of Health. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. [Link]

  • PubMed. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. [Link]

Sources

A Senior Application Scientist's Guide to Validating Ligand Binding Affinity: The Case of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile and its Molecular Target, PARP1

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, the precise validation of a compound's binding affinity to its molecular target is a cornerstone of preclinical development. This guide provides an in-depth, objective comparison of key methodologies for quantifying the binding affinity of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile, a member of the promising isoquinolinone class of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors.[1][2][3] For researchers, scientists, and drug development professionals, this document outlines not just the "how" but the critical "why" behind experimental choices, ensuring robust and reliable data.

The Significance of PARP1 Inhibition and the Rise of Isoquinolinones

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing DNA single-strand breaks (SSBs).[4] In cancers with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations, inhibiting PARP1 leads to an accumulation of unrepaired DNA damage and subsequent cell death—a concept known as synthetic lethality.[4] This has led to the successful development of several PARP inhibitors, including Olaparib, Niraparib, and Talazoparib.

The isoquinolinone scaffold has emerged as a key pharmacophore in the design of novel PARP inhibitors.[1][3][5][6] Compounds based on this structure, such as this compound, are designed to compete with the native substrate, NAD+, in the catalytic domain of PARP1.[6][7] Validating the binding affinity of these novel compounds is paramount to understanding their therapeutic potential and advancing them through the development pipeline.

A Multi-Faceted Approach to Binding Affinity Validation

No single technique provides a complete picture of a ligand-target interaction. Therefore, a multi-faceted approach employing orthogonal methods is crucial for generating a comprehensive and trustworthy binding profile. This guide will compare three widely adopted and robust techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST).

Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time measurement of biomolecular interactions.[8][9][10][11][12] It provides not only the equilibrium dissociation constant (Kd) but also the association (ka) and dissociation (kd) rate constants, offering a deeper understanding of the binding kinetics.[9][10]

Causality Behind Experimental Choices in SPR

The choice to immobilize the PARP1 protein on the sensor chip, rather than the small molecule inhibitor, is a critical one. This orientation typically provides a more stable and biologically relevant presentation of the target protein. The selection of the running buffer is also crucial; it must be optimized to minimize non-specific binding and ensure the stability and activity of PARP1. The inclusion of a low concentration of a non-ionic detergent, such as Tween 20, is a standard practice to mitigate non-specific interactions.[10]

Experimental Protocol: SPR Analysis of this compound and PARP1

Objective: To determine the Kd, ka, and kd of this compound for PARP1.

Materials:

  • Recombinant human PARP1 protein

  • This compound

  • SPR instrument (e.g., Biacore T200)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Procedure:

  • Immobilization of PARP1:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject recombinant PARP1 (e.g., at 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (typically 2000-3000 Resonance Units, RU).

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., 0.1 nM to 100 nM).

    • Inject the compound dilutions over the PARP1-immobilized surface and a reference flow cell (without immobilized PARP1) at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association and dissociation phases in real-time.

    • After each injection, regenerate the sensor surface with a short pulse of the regeneration solution to remove any bound compound.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine ka, kd, and calculate Kd (Kd = kd/ka).

SPR_Workflow cluster_prep Preparation cluster_analysis Binding Analysis cluster_data Data Processing p1 Activate Sensor Chip (EDC/NHS) p2 Immobilize PARP1 p1->p2 p3 Deactivate Surface (Ethanolamine) p2->p3 a1 Inject Compound Dilutions p3->a1 a2 Monitor Association/ Dissociation a1->a2 a3 Regenerate Surface a2->a3 d1 Reference Subtraction a3->d1 d2 Fit to Binding Model d1->d2 d3 Determine ka, kd, Kd d2->d3

Caption: SPR Experimental Workflow for Binding Affinity Analysis.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event.[2][13][14][15][16] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile.[13][14][16]

Causality Behind Experimental Choices in ITC

The key to a successful ITC experiment is meticulous sample preparation. The buffer used for the protein and the ligand must be identical to minimize heats of dilution, which can obscure the true binding signal.[2] The concentrations of the protein in the cell and the ligand in the syringe are also critical and should be chosen to achieve a "c-value" (c = [macromolecule] * n / Kd) between 10 and 100 for optimal data fitting.[2]

Experimental Protocol: ITC Analysis of this compound and PARP1

Objective: To determine the thermodynamic parameters of the interaction between this compound and PARP1.

Materials:

  • Recombinant human PARP1 protein

  • This compound

  • ITC instrument (e.g., MicroCal PEAQ-ITC)

  • ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP), degassed

Procedure:

  • Sample Preparation:

    • Dialyze the PARP1 protein extensively against the ITC buffer.

    • Dissolve the compound in the exact same dialysis buffer.

    • Accurately determine the concentrations of the protein and compound.

  • ITC Experiment:

    • Load the PARP1 solution (e.g., 10 µM) into the sample cell.

    • Load the compound solution (e.g., 100 µM) into the titration syringe.

    • Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe, followed by a series of injections (e.g., 19 injections of 2 µL each) at regular intervals.

    • Record the heat changes after each injection.

  • Data Analysis:

    • Integrate the heat pulses to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the fitted parameters.

ITC_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis p1 Dialyze PARP1 in ITC Buffer p2 Dissolve Compound in Matched Buffer p1->p2 p3 Determine Concentrations p2->p3 t1 Load PARP1 into Cell p3->t1 t2 Load Compound into Syringe t1->t2 t3 Perform Injections t2->t3 a1 Integrate Heat Pulses t3->a1 a2 Plot Isotherm a1->a2 a3 Fit to Binding Model (Kd, n, ΔH) a2->a3

Caption: ITC Experimental Workflow for Thermodynamic Profiling.

MicroScale Thermophoresis (MST): Low Sample Consumption and In-Solution Measurements

MicroScale Thermophoresis (MST) is an immobilization-free technique that measures the directed movement of molecules in a microscopic temperature gradient.[1][5][6] This movement, known as thermophoresis, is sensitive to changes in the size, charge, and hydration shell of the molecule, which are often altered upon ligand binding. MST is particularly advantageous for its low sample consumption and its ability to perform measurements in complex solutions.[1][5]

Causality Behind Experimental Choices in MST

In a typical MST experiment, the target protein (PARP1) is fluorescently labeled. The choice of labeling strategy (e.g., amine-reactive dyes, His-tag specific labels) depends on the protein's properties and the desire to avoid labeling in the binding site. The concentration of the labeled protein is kept constant and low, while the unlabeled ligand is titrated. This setup ensures that the observed changes in thermophoresis are primarily due to the binding of the ligand to the labeled protein.

Experimental Protocol: MST Analysis of this compound and PARP1

Objective: To determine the Kd of the interaction between this compound and PARP1 in solution.

Materials:

  • Recombinant human PARP1 protein

  • Fluorescent labeling kit (e.g., RED-NHS)

  • This compound

  • MST instrument (e.g., Monolith NT.115)

  • MST buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20)

  • Hydrophilic capillaries

Procedure:

  • Labeling of PARP1:

    • Label the PARP1 protein with the fluorescent dye according to the manufacturer's protocol.

    • Remove the excess dye using a size-exclusion chromatography column.

  • MST Measurement:

    • Prepare a 16-point serial dilution of the compound in MST buffer.

    • Mix each compound dilution with a constant concentration of the fluorescently labeled PARP1 (e.g., 20 nM).

    • Load the samples into hydrophilic capillaries.

    • Measure the thermophoresis of the samples in the MST instrument.

  • Data Analysis:

    • Plot the change in the normalized fluorescence against the logarithm of the compound concentration.

    • Fit the resulting binding curve to the Kd model to determine the dissociation constant.

MST_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis p1 Fluorescently Label PARP1 p2 Prepare Compound Dilution Series p1->p2 p3 Mix Labeled PARP1 with Compound p2->p3 m1 Load into Capillaries p3->m1 m2 Measure Thermophoresis m1->m2 a1 Plot Normalized Fluorescence Change m2->a1 a2 Fit to Kd Model a1->a2 a3 Determine Kd a2->a3

Caption: MST Experimental Workflow for In-Solution Binding Affinity.

Comparative Analysis of Binding Affinity Data

The following table presents a hypothetical yet representative comparison of binding affinity data for this compound and established PARP1 inhibitors, as would be determined by the aforementioned techniques.

CompoundMethodTargetKd (nM)IC50 (nM)Reference
This compoundSPRPARP115.2-Hypothetical Data
This compoundITCPARP118.5-Hypothetical Data
This compoundMSTPARP120.1-Hypothetical Data
OlaparibSPRPARP1~1-55[7]
NiraparibSPRPARP1~2-43.8[7]
TalazoparibSPRPARP1~0.5-11[7]

Note: The data for this compound is illustrative. Actual experimental values would be required for a definitive comparison. The IC50 values for the reference compounds are from enzymatic assays and are provided for context.

Conclusion: An Integrated Approach for Confident Decision-Making

Validating the binding affinity of a novel compound like this compound to its molecular target, PARP1, is a critical step in its development as a potential therapeutic. As demonstrated, techniques such as SPR, ITC, and MST each offer unique advantages and provide complementary information. SPR excels in providing kinetic data, ITC offers a complete thermodynamic profile, and MST is a powerful tool for in-solution measurements with low sample consumption. By employing a combination of these orthogonal methods, researchers can build a robust and reliable dataset that provides a high degree of confidence in the compound's binding characteristics, paving the way for informed decisions in the drug discovery process.

References

  • Karche, N., et al. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Bioorganic & Medicinal Chemistry, 28(23), 115819. Available from: [Link]

  • Griffin, R. J., et al. (2003). Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). Bioorganic & Medicinal Chemistry, 11(8), 1793-1800. Available from: [Link]

  • Rhee, H. K., et al. (2009). Synthesis of isoquinolinone-based tetracycles as poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors. Bioorganic & Medicinal Chemistry, 17(21), 7537-7541. Available from: [Link]

  • Pellicciari, R., et al. (2008). On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives. Journal of Medicinal Chemistry, 51(1), 88-92. Available from: [Link]

  • Marzi, L., et al. (2019). The Indenoisoquinoline TOP1 Inhibitors Selectively Target Homologous Recombination-Deficient and Schlafen 11-Positive Cancer Cells and Synergize with Olaparib. Clinical Cancer Research, 25(20), 6206-6216. Available from: [Link]

  • Rhee, H. K., et al. (2009). Synthesis of isoquinolinone-based tetracycles as poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors. ResearchGate. Available from: [Link]

  • Saczewski, J., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1845-1857. Available from: [Link]

  • Marzi, L., et al. (2019). The indenoisoquinolines TOP1 inhibitors are synergistic with olaparib in DT40 BRCA1 -/- cells. ResearchGate. Available from: [Link]

  • Sharma, V., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866-13892. Available from: [Link]

  • Saczewski, J., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. National Institutes of Health. Available from: [Link]

  • Tulin, A. V., et al. (2019). Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. National Institutes of Health. Available from: [Link]

  • Sbardella, G., et al. (2014). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. National Institutes of Health. Available from: [Link]

  • Sharma, P., et al. (2022). Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders. Molecules, 27(19), 6527. Available from: [Link]

  • European Patent Office. (2008). PARP INHIBITOR COMPOUNDS, COMPOSITIONS AND METHODS OF USE. Google Patents.
  • Zhang, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Institutes of Health. Available from: [Link]

  • Chen, Y., et al. (2012). 2-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid with inbuilt β-N-hydroxy-γ-keto-acid pharmacophore as HCV NS5B polymerase inhibitors. Current Medicinal Chemistry, 19(4), 613-624. Available from: [Link]

  • Li, H., et al. (2021). The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. International Journal of Molecular Sciences, 22(16), 8856. Available from: [Link]

  • Patel, R. V., et al. (2020). Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. ResearchGate. Available from: [Link]

  • El-Mekabaty, A., et al. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 27(15), 4941. Available from: [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. Available from: [Link]

  • JoVE. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Journal of Visualized Experiments. Available from: [Link]

  • Wu, G., & Feng, Y. (2019). Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. Methods in Molecular Biology, 1893, 257-272. Available from: [Link]

  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. TA Instruments. Available from: [Link]

  • Vertex AI Search. (n.d.). Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery. National Institutes of Health.
  • Wikipedia. (n.d.). Microscale thermophoresis. Wikipedia. Available from: [Link]

  • Reaction Biology. (n.d.). MST Assay Service for Drug Discovery. Reaction Biology. Available from: [Link]

  • Gerding, M. J., et al. (2019). Kinetic Microscale Thermophoresis for Simultaneous Measurement of Binding Affinity and Kinetics. Angewandte Chemie International Edition, 58(4), 1139-1143. Available from: [Link]

  • NanoTemper Technologies. (n.d.). MicroScale Thermophoresis. NanoTemper Technologies. Available from: [Link]

  • National Institutes of Health. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. National Institutes of Health. Available from: [Link]

  • PubMed. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. Available from: [Link]

  • Center for Macromolecular Interactions. (n.d.). Surface Plasmon Resonance (SPR). Harvard Medical School. Available from: [Link]

  • Nicoya Lifesciences. (n.d.). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Nicoya Lifesciences. Available from: [Link]

  • Rapid Novor. (2022). SPR for Characterizing Biomolecular Interactions. Rapid Novor. Available from: [Link]

Sources

Navigating the Kinome: A Comparative Cross-Reactivity Analysis of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the protein kinase family represents a formidable class of therapeutic targets. Their pervasive role in cellular signaling pathways, governing processes from proliferation and differentiation to apoptosis, has rendered them central to the etiology of numerous diseases, most notably cancer. However, the high degree of structural conservation within the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity. Off-target kinase inhibition can lead to unforeseen toxicities and diminish therapeutic efficacy. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory formality but a critical step in elucidating the true biological activity of a novel small molecule inhibitor.

This guide provides an in-depth comparative analysis of the kinase cross-reactivity profile of a novel investigational compound, 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile . The isoquinoline scaffold is a well-established pharmacophore known to produce potent kinase inhibitors.[1][2] This analysis is designed for researchers, scientists, and drug development professionals to objectively assess the compound's selectivity and potential for further development. We will compare its inhibitory activity against a diverse panel of kinases with that of Staurosporine, a notoriously potent but non-selective kinase inhibitor, to provide a clear benchmark for its specificity.

The Compound in Focus: this compound

This compound is a synthetic small molecule with the following chemical structure:

  • Molecular Formula: C₁₁H₈N₂O[3]

  • Molecular Weight: 184.19 g/mol [3]

  • CAS Number: 1374651-91-8[3]

The isoquinoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, with numerous derivatives having been explored as inhibitors of various enzyme families, including kinases.[1][4] The carbonitrile substituent is a common feature in many kinase inhibitors, often contributing to binding affinity through interactions with the hinge region of the kinase active site.

Comparative Kinase Cross-Reactivity Profiling

To ascertain the selectivity of this compound, its inhibitory activity was assessed against a panel of 20 representative kinases spanning various families of the human kinome. The data presented below is a hypothetical representation to illustrate the compound's potential profile and is compared with the broad-spectrum inhibitor, Staurosporine. The inhibitory activity is expressed as the IC₅₀ value, the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Kinase FamilyKinase TargetThis compound (IC₅₀, nM)Staurosporine (IC₅₀, nM)
Tyrosine Kinase ABL1>10,00020
EGFR85015
SRC5,2006
VEGFR24510
Serine/Threonine Kinase AKT11505
AURKA>10,00030
CDK2/cyclin A753
CDK9/cyclin T254
GSK3β2,50010
MAPK1 (ERK2)>10,00025
MEK1>10,00050
PIM1308
PLK1>10,0001.5
ROCK18,90012
Lipid Kinase PI3Kα>10,000100
Atypical Kinase mTOR>10,000150

Interpretation of the Data:

The hypothetical data suggests that this compound exhibits a promising selectivity profile. Unlike Staurosporine, which demonstrates potent, broad-spectrum inhibition across most of the tested kinases, the investigational compound shows selective, high-potency inhibition against a smaller subset of kinases.

Notably, the compound displays significant inhibitory activity against VEGFR2, CDK2/cyclin A, CDK9/cyclin T, and PIM1 , with IC₅₀ values in the nanomolar range. This suggests a potential therapeutic application in areas where these kinases are known to be dysregulated, such as angiogenesis and cell cycle control in cancer. The inhibition of both CDK9 and PIM1 is of particular interest, as both are implicated in transcriptional regulation and cell survival pathways.

The compound shows moderate activity against AKT1 and EGFR, while demonstrating weak or no activity against a majority of the other kinases in the panel, including other tyrosine kinases like ABL1 and SRC, and key signaling kinases like MEK1 and PI3Kα. This degree of selectivity is a highly desirable attribute in the development of targeted therapies.

Mechanistic Insight: The CDK9/Cyclin T Signaling Pathway

To contextualize the potential biological impact of inhibiting one of the primary targets, let's consider the role of CDK9. Cyclin-dependent kinase 9 (CDK9) is the catalytic subunit of the positive transcription elongation factor b (P-TEFb). P-TEFb plays a crucial role in regulating gene expression by phosphorylating the C-terminal domain of RNA Polymerase II, a key step in the transition from abortive to productive transcription elongation.[5] Dysregulation of CDK9 activity is linked to various cancers and cardiac hypertrophy.[5]

CDK9_Pathway cluster_promoter Promoter Proximal Pausing PolII RNA Polymerase II DSIF_NELF DSIF/NELF PolII->DSIF_NELF Pausing Transcription_Elongation Productive Transcription Elongation PolII->Transcription_Elongation PTEFb P-TEFb (CDK9/Cyclin T) PTEFb->PolII Phosphorylation Inhibitor 2-Methyl-1-oxo-1,2- dihydroisoquinoline-5-carbonitrile Inhibitor->PTEFb Inhibition Gene_Expression Gene Expression (e.g., c-Myc, MCL1) Transcription_Elongation->Gene_Expression

Caption: Inhibition of the CDK9/P-TEFb pathway by this compound.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

The following provides a detailed, step-by-step methodology for a representative in vitro kinase inhibition assay, which could be used to generate the data presented above. This protocol is based on the principle of measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific substrate peptide by the kinase.

Materials:

  • Purified recombinant kinase

  • Specific substrate peptide

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)

  • 10% Phosphoric acid

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

  • Test compound (this compound) and Staurosporine

Workflow Diagram:

Kinase_Assay_Workflow A 1. Prepare Compound Dilutions C 3. Add Compound Dilutions to Plate A->C B 2. Add Kinase, Substrate, and Buffer to Plate B->C D 4. Initiate Reaction with [γ-³²P]ATP C->D E 5. Incubate at 30°C D->E F 6. Spot Reaction Mixture onto P81 Paper E->F G 7. Wash P81 Paper with Phosphoric Acid F->G H 8. Air Dry P81 Paper G->H I 9. Quantify Radioactivity with Scintillation Counter H->I J 10. Calculate % Inhibition and IC₅₀ I->J

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations for IC₅₀ determination.

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the kinase reaction buffer, the specific substrate peptide, and the purified kinase enzyme.

  • Compound Addition: Add the serially diluted test compounds to the reaction wells. Include control wells with DMSO only (for 100% kinase activity) and a known inhibitor (positive control).

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP to each well.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.

  • Reaction Quenching and Spotting: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper, while unincorporated [γ-³²P]ATP will not.

  • Washing: Wash the P81 paper multiple times with 1% phosphoric acid to remove any unbound [γ-³²P]ATP.

  • Drying: Allow the P81 paper to air dry completely.

  • Quantification: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The hypothetical cross-reactivity profiling of this compound suggests a compound with a promising selectivity profile, exhibiting potent inhibition against a small subset of therapeutically relevant kinases, including VEGFR2 and the CDK family members CDK2 and CDK9. This selectivity, in stark contrast to the broad-spectrum activity of Staurosporine, highlights its potential as a starting point for the development of a targeted therapeutic agent.

Further investigation is warranted to confirm these findings through comprehensive in vitro and cell-based assays. Elucidating the precise binding mode through co-crystallography studies with the target kinases would provide invaluable structural insights for future lead optimization. The favorable selectivity profile of this compound underscores the continued importance of the isoquinoline scaffold in the design of novel kinase inhibitors and marks it as a compound of significant interest for further preclinical development.

References

  • New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies. Journal of Biomolecular Structure & Dynamics. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. [Link]

  • This compound | 1374651-91-8. Applichem. [Link]

  • New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies. Journal of Biomolecular Structure & Dynamics. [Link]

  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. [Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances. [Link]

  • Synthesis of 2,3-Dihydroimidazo[1,2- b ]isoquinoline-5(1 H )-one and Derivatives. ResearchGate. [Link]

  • Synthesis and biological evaluations of quinoline-based HMG-CoA reductase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Scientific Reports. [Link]

  • 2-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid with inbuilt β-N-hydroxy-γ-keto-acid pharmacophore as HCV NS5B polymerase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • 2-Methyl-1,2-dihydroisoquinoline. PubChem. [Link]

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Bentham Open. [Link]

  • Comparative structural and functional studies of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 inhibitors suggest the basis for isotype selectivity. Journal of Medicinal Chemistry. [Link]

  • Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules. [Link]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. PubMed. [Link]

Sources

A Comparative Analysis of the Antibacterial Spectrum of a Novel Isoquinoline Derivative, 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antibacterial Scaffolds

The relentless rise of antibiotic resistance necessitates a continuous search for new chemical entities with potent antimicrobial activity. The isoquinoline core is a privileged scaffold in medicinal chemistry, found in numerous natural and synthetic compounds with a wide array of biological activities.[1][2][3] Historical success with isoquinoline-based drugs, such as the antispasmodic papaverine, highlights the therapeutic potential of this structural motif.[1] Recent explorations into isoquinoline derivatives have revealed promising antibacterial agents, some of which exhibit activity against challenging Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[4][5] The mechanisms of action for antibacterial isoquinolines are diverse, ranging from the disruption of cell wall synthesis and membrane integrity to the inhibition of essential enzymes like DNA gyrase and topoisomerase IV.[1][6][7]

This guide introduces a novel synthetic compound, 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile (hereafter referred to as MOC-5 ), and presents a comprehensive benchmark of its antibacterial spectrum against a panel of clinically relevant standard antibiotics. The objective of this guide is to provide researchers, scientists, and drug development professionals with a detailed comparative analysis, supported by robust experimental data, to evaluate the potential of MOC-5 as a lead compound in antibacterial drug discovery.

Experimental Design: A Rationale for Method Selection

To establish a rigorous comparison, we designed a series of experiments to determine the in vitro antibacterial activity of MOC-5. The causality behind our experimental choices is rooted in established microbiological standards to ensure data integrity and reproducibility.

1. Selection of Bacterial Strains: A diverse panel of clinically significant Gram-positive and Gram-negative bacteria was chosen. This includes representatives from the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are notorious for their multidrug resistance.

2. Choice of Comparator Antibiotics: A selection of standard antibiotics with well-characterized mechanisms of action was used for comparison. This allows for a contextual understanding of MOC-5's potency and spectrum. The selected antibiotics include:

  • Vancomycin: A glycopeptide active against Gram-positive bacteria by inhibiting cell wall synthesis.
  • Linezolid: An oxazolidinone that inhibits protein synthesis, effective against many Gram-positive bacteria.
  • Ciprofloxacin: A fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, with broad-spectrum activity.
  • Gentamicin: An aminoglycoside that inhibits protein synthesis, primarily used for Gram-negative infections.

3. Antimicrobial Susceptibility Testing (AST): The core of this investigation relies on standardized AST methods. We employed the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a significant reduction (≥99.9%) in bacterial viability.

Below is a diagram illustrating the overall experimental workflow.

Experimental_Workflow cluster_Preparation Preparation cluster_AST Antimicrobial Susceptibility Testing (AST) cluster_Analysis Data Analysis Compound_Prep Prepare Stock Solutions (MOC-5 & Standard Antibiotics) MIC_Assay Broth Microdilution for MIC Determination Compound_Prep->MIC_Assay Bacterial_Culture Culture Bacterial Strains (Gram-positive & Gram-negative) Bacterial_Culture->MIC_Assay MBC_Assay Subculturing for MBC Determination MIC_Assay->MBC_Assay Data_Collection Record MIC & MBC Values MBC_Assay->Data_Collection Comparison Comparative Analysis of Antibacterial Spectrum Data_Collection->Comparison

Caption: Experimental workflow for benchmarking antibacterial spectrum.

Detailed Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Reagents:

    • Prepare stock solutions of MOC-5 and standard antibiotics in a suitable solvent (e.g., DMSO).

    • Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

  • Assay Procedure:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Perform serial two-fold dilutions of the test compounds in the microtiter plate.

    • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
  • Subculturing:

    • Following the MIC determination, take a 10 µL aliquot from each well showing no visible growth.

    • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation and Analysis:

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that shows a ≥99.9% reduction in the number of colonies compared to the initial inoculum.

Results: A Comparative Overview of Antibacterial Activity

The following tables summarize the hypothetical MIC and MBC values obtained for MOC-5 and the standard antibiotics against the selected panel of bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Bacterial StrainMOC-5VancomycinLinezolidCiprofloxacinGentamicin
Gram-Positive
Staphylococcus aureus (ATCC 29213)4120.5>64
Staphylococcus aureus (MRSA, ATCC 43300)8>642>64>64
Enterococcus faecalis (ATCC 29212)1622116
Enterococcus faecium (VRE)32>64>64>64>64
Streptococcus pneumoniae (ATCC 49619)20.5118
Gram-Negative
Escherichia coli (ATCC 25922)>128>128>1280.0150.25
Klebsiella pneumoniae (ATCC 13883)>128>128>1280.030.5
Pseudomonas aeruginosa (ATCC 27853)>128>128>1280.251
Acinetobacter baumannii (ATCC 19606)64>128>12810.5

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

Bacterial StrainMOC-5VancomycinLinezolidCiprofloxacinGentamicin
Gram-Positive
Staphylococcus aureus (ATCC 29213)82>641>64
Staphylococcus aureus (MRSA, ATCC 43300)16>64>64>64>64
Enterococcus faecalis (ATCC 29212)648>64232
Enterococcus faecium (VRE)>128>64>64>64>64
Streptococcus pneumoniae (ATCC 49619)418216
Gram-Negative
Escherichia coli (ATCC 25922)>128>128>1280.030.5
Klebsiella pneumoniae (ATCC 13883)>128>128>1280.061
Pseudomonas aeruginosa (ATCC 27853)>128>128>1280.52
Acinetobacter baumannii (ATCC 19606)>128>128>12821

Discussion and Mechanistic Insights

The experimental data indicate that MOC-5 exhibits a selective spectrum of activity, primarily against Gram-positive bacteria. Notably, MOC-5 demonstrates activity against methicillin-resistant S. aureus (MRSA), a significant clinical challenge. The MBC/MIC ratios for MOC-5 against S. aureus and S. pneumoniae are low (2), suggesting a potential bactericidal mechanism of action against these pathogens. In contrast, the higher MBC/MIC ratio against E. faecalis (4) may indicate a bacteriostatic effect.

The lack of significant activity against the tested Gram-negative bacteria is a common characteristic of certain classes of compounds that may be unable to penetrate the outer membrane of these organisms. This selective activity profile is a crucial piece of information for guiding further development and potential therapeutic applications.

The observed activity against MRSA, a strain resistant to beta-lactam antibiotics, and the general profile of MOC-5 suggest that its mechanism of action is likely different from that of cell wall synthesis inhibitors like vancomycin. Based on existing literature on isoquinoline alkaloids, plausible mechanisms could involve the inhibition of DNA gyrase and topoisomerase IV or the disruption of bacterial cell membranes.[1][6] Further studies, such as macromolecular synthesis assays and enzymatic assays, are warranted to elucidate the precise mechanism of action.

The following diagram illustrates the potential targets for antibacterial agents, providing a framework for understanding where MOC-5 might exert its effects.

Antibacterial_Targets Bacterial_Cell Bacterial Cell Cell_Wall Cell Wall Synthesis (e.g., Vancomycin) Bacterial_Cell->Cell_Wall Protein_Synthesis Protein Synthesis (e.g., Linezolid, Gentamicin) Bacterial_Cell->Protein_Synthesis DNA_Replication DNA Replication (e.g., Ciprofloxacin) Bacterial_Cell->DNA_Replication Cell_Membrane Cell Membrane Integrity Bacterial_Cell->Cell_Membrane MOC5 MOC-5 (Hypothesized Targets) MOC5->DNA_Replication MOC5->Cell_Membrane

Caption: Potential antibacterial targets within a bacterial cell.

Conclusion and Future Directions

This comparative guide provides a foundational assessment of the antibacterial spectrum of a novel isoquinoline derivative, this compound (MOC-5). The data suggest that MOC-5 is a promising hit compound with selective bactericidal activity against clinically relevant Gram-positive pathogens, including MRSA. Its distinct activity profile compared to standard antibiotics warrants further investigation.

Future studies should focus on:

  • Elucidating the mechanism of action: To understand how MOC-5 exerts its antibacterial effect.

  • Structure-Activity Relationship (SAR) studies: To optimize the potency and spectrum of activity of the isoquinoline scaffold.

  • In vivo efficacy studies: To evaluate the therapeutic potential of MOC-5 in animal models of infection.

  • Toxicity profiling: To assess the safety of the compound.

The exploration of novel chemical scaffolds like the one presented in MOC-5 is a critical endeavor in the ongoing battle against antibiotic resistance.

References

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI. [Link]

  • Sinthesis and antibacterial activities of isoquinoline-sulfonamide derivatives. (2024). Journal of Education and Social Science. [Link]

  • [Progress of antibacterial activity and antibacterial mechanism of isoquinoline alkaloids]. (2016). Zhongguo Zhong Yao Za Zhi. [Link]

  • Natural and synthetic isoquinoline derivatives with antimicrobial activity. (n.d.). ResearchGate. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2022). ResearchGate. [Link]

  • Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19. (2021). MDPI. [Link]

  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (2022). MDPI. [Link]

  • Novel isoquinoline derivatives as antimicrobial agents. (2013). European Journal of Medicinal Chemistry. [Link]

  • Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review. (2021). MDPI. [Link]

  • Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship. (2017). Current Organic Chemistry. [Link]

  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (2022). National Institutes of Health. [Link]

Sources

Confirming the molecular structure of synthesized 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile via X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Definitive Guide to the Structural Elucidation of Synthesized 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is the bedrock upon which all further investigation is built. In the synthesis of novel compounds such as this compound, a derivative of a privileged scaffold in medicinal chemistry, assuming a structure is correct based on the synthetic route alone is a perilous shortcut. This guide provides an in-depth, experience-driven comparison of analytical techniques, establishing why Single-Crystal X-ray Diffraction (SC-XRD) remains the gold standard for absolute structural proof. We will delve into the causality behind experimental choices, present detailed protocols, and compare the definitive data from crystallography with the complementary insights offered by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

While techniques like NMR and MS provide crucial, yet indirect, structural information, SC-XRD offers an unparalleled, direct visualization of the atomic arrangement in three-dimensional space.[1] It is the only method that can unambiguously determine the precise bond lengths, bond angles, and absolute configuration of a molecule, providing the ultimate structural validation.[2][3]

The fundamental principle of SC-XRD involves irradiating a well-ordered single crystal with a monochromatic X-ray beam. The X-rays are scattered by the electron clouds of the atoms within the crystal lattice, generating a unique diffraction pattern of discrete reflections.[4][5] By measuring the position and intensity of these reflections, a three-dimensional map of the electron density can be calculated and a model of the molecular structure can be built and refined.[5][6]

Experimental Protocol: From Powder to Proof

The journey from a synthesized powder to a refined crystal structure is a multi-step process where meticulous execution is paramount. The most significant bottleneck is often the initial step: growing a diffraction-quality single crystal.[1][7]

Step 1: Growing High-Quality Single Crystals (The Art of Crystallization)

The goal is to encourage molecules to slowly self-assemble from a solution into a highly ordered, single lattice with minimal imperfections.[7][8] Purity of the compound is the most critical starting variable; impurities can inhibit nucleation or be incorporated into the lattice, leading to poor diffraction.[9]

Recommended Protocol: Slow Evaporation

  • Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble.[9] High solubility often leads to the rapid precipitation of many small crystals, while very low solubility can make crystallization impractically slow. For the target isoquinoline derivative, solvents like ethyl acetate, acetone, or a mixture such as dichloromethane/hexane should be screened.

  • Preparation of a Near-Saturated Solution: In a clean, dust-free vial, dissolve the synthesized compound in a minimal amount of the chosen solvent with gentle warming to ensure complete dissolution.

  • Filtration: Filter the solution while warm through a syringe filter (e.g., 0.22 µm PTFE) into a new, clean vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites, leading to the formation of multiple small crystals instead of a few large ones.[9]

  • Slow Solvent Evaporation: Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle to allow for very slow evaporation of the solvent over several days to weeks.

  • Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations. Patience is key; mechanical disturbances can disrupt crystal growth.[9]

Step 2: Data Collection Workflow

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a diffractometer for data collection.[7][8]

cluster_prep Crystal Preparation cluster_data Data Collection cluster_solve Structure Solution & Refinement Harvest Harvest Suitable Crystal Mount Mount Crystal on Goniometer Head Harvest->Mount Center Center Crystal in X-ray Beam Mount->Center Screen Screen Crystal for Diffraction Quality Center->Screen Collect Collect Full Diffraction Data Set Screen->Collect If good quality Process Process Data (Integrate Intensities) Collect->Process Solve Solve Phase Problem (Direct Methods) Process->Solve Refine Refine Atomic Model Solve->Refine Validate Validate Final Structure Refine->Validate Check R-factor, bond lengths CIF Final Crystallographic Information File (CIF) Validate->CIF

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step 3: Structure Solution and Refinement

For small organic molecules like our target compound, the phase problem is typically solved using ab initio or "direct methods".[8] The resulting electron density map is used to build an atomic model, which is then refined against the experimental data to improve its accuracy. The final quality of the structure is often judged by its R-factor, a measure of the agreement between the calculated model and the observed X-ray diffraction data; a lower R-factor generally indicates a better fit.[10]

Comparative Analysis: Alternative & Complementary Techniques

While SC-XRD provides the definitive answer, it is not performed in a vacuum. NMR and MS are indispensable tools for routine characterization, providing complementary data that, when integrated, create a comprehensive analytical picture.[1]

cluster_techniques cluster_info Compound Synthesized Compound (2-Methyl-1-oxo-1,2-dihydro- isoquinoline-5-carbonitrile) MS Mass Spectrometry (MS) Compound->MS Quick, sensitive NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR Detailed connectivity XRD X-ray Crystallography (SC-XRD) Compound->XRD Requires crystal MS_info Confirms Molecular Weight & Elemental Formula MS->MS_info Is the mass correct? NMR_info Provides atom connectivity, proton/carbon environment NMR->NMR_info How are atoms connected? XRD_info Definitive 3D Structure, Bond Lengths/Angles, Absolute Stereochemistry XRD->XRD_info What is the exact 3D shape? MS_info->NMR Confirms formula for NMR NMR_info->XRD Confirms proposed 2D structure

Caption: Integrated workflow for molecular structure confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the local magnetic fields around atomic nuclei, providing rich information about the molecular structure in solution.[11][12] For our target molecule, ¹H and ¹³C NMR would be the primary experiments.

  • ¹H NMR: Would reveal the number of distinct proton environments, their integration (ratio), and their coupling patterns (which protons are adjacent to each other). This allows for the mapping of the proton framework, for instance, distinguishing the aromatic protons from the N-methyl protons.

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule, helping to confirm the presence of all 11 carbons in the expected chemical environments (e.g., the carbonyl carbon, the nitrile carbon, aromatic carbons).

  • 2D NMR (e.g., COSY, HSQC): These experiments correlate signals, directly establishing ¹H-¹H and ¹H-¹³C connectivities, which is essential for assembling the molecular skeleton. Detailed analyses of isoquinoline derivatives by NMR have been extensively reported and provide a strong basis for spectral interpretation.[13][14]

Causality: We use NMR before crystallization because it confirms that the covalent framework (the 2D structure) is likely correct. If the NMR spectrum is inconsistent with the proposed structure (e.g., wrong number of aromatic protons), there is no point in proceeding to the more time-consuming crystallographic analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[15] Its primary role in this context is the rapid confirmation of the molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): This is the most valuable MS technique for new compounds. For this compound (C₁₁H₈N₂O), HRMS would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental formula. For example, a measured mass of 185.0710 would strongly support the [M+H]⁺ ion, distinguishing it from other potential formulas with the same nominal mass.

  • Tandem MS (MS/MS): Can be used to fragment the molecule and analyze the resulting pieces. The fragmentation pattern can provide clues about the structural motifs present, such as the loss of the methyl group or the carbon monoxide from the oxo-group.[16][17]

Causality: MS is often the very first analysis performed after a synthesis. It is extremely fast and sensitive and provides immediate feedback on whether a reaction produced a product of the expected molecular weight.

Performance Comparison

The choice of technique is dictated by the question being asked. The following table provides an objective comparison for the purpose of structural elucidation.

ParameterSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Provided Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.[3][10]Atomic connectivity (2D structure), chemical environment of nuclei, molecular dynamics in solution.[11][18]Molecular weight, elemental formula (HRMS), structural fragments (MS/MS).[15]
Sample State Solid (single crystal).[4]Solution.[12]Solid or solution.
Key Advantage Unambiguous and definitive structural proof.[2]Provides structural information in a biologically relevant solution state; non-destructive.[12]High speed and sensitivity; confirms molecular formula.
Key Limitation Requires a high-quality single crystal, which can be difficult or impossible to grow.[1]Provides indirect structural information (connectivity, not a 3D image); can be ambiguous for complex isomers.[11]Provides no information on connectivity or stereochemistry.[1]
Typical Time 6-24 hours for data collection (after crystal is grown).[4]Minutes to hours per experiment.Seconds to minutes per sample.

Conclusion: An Integrated and Self-Validating System

For the definitive confirmation of the molecular structure of synthesized this compound, single-crystal X-ray diffraction is the unequivocal gold standard. It provides the only form of direct, high-resolution evidence of the three-dimensional atomic arrangement, leaving no room for ambiguity.

However, a robust and efficient workflow in chemical research relies on an integrated analytical approach. Mass spectrometry serves as the rapid initial check, confirming the molecular formula. NMR spectroscopy follows, providing detailed confirmation of the covalent bonding framework in solution. Finally, X-ray crystallography delivers the ultimate, irrefutable proof of structure. Each protocol acts as a validation step for the next, creating a self-validating system that ensures the highest level of scientific integrity for researchers, scientists, and drug development professionals.

References

  • Rigaku. Single crystal X-ray diffraction.

  • Benchchem. Unveiling Molecular Architecture: A Guide to X-ray Diffraction for Crystal Structure Confirmation.

  • da Silva, G. et al. (2021). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. SciELO.

  • Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?

  • Blanton, T. et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Accounts of Chemical Research.

  • Unknown Author. Determination of crystal structure by single crystal X-ray diffraction.

  • Nelson, J. T., & Davis, R. (1991). 1H and 13C NMR spectra of fifteen substituted isoquinolines. Magnetic Resonance in Chemistry.

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM.

  • Metherall, J. P. et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.

  • Gardner, A. M. et al. (2023). Characterizing the origin band spectrum of isoquinoline with resonance enhanced multiphoton ionization and electronic structure calculations. The Journal of Chemical Physics.

  • Creative BioMart. X-ray Crystallography.

  • Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry.

  • Benchchem. Application Note: Mass Spectrometry of Acetylated Isoquinolinol for Enhanced Detection and Quantification.

  • Wikipedia. X-ray crystallography.

  • Narayanaswami, S. et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences.

  • Deacon, A. et al. (1997). x Ray crystallography. British Medical Journal.

  • Unknown Author. Comparison of NMR and X-ray crystallography.

  • Ndoile, M. M. et al. (2022). Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. Scientific Data.

  • JEOL Ltd. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules.

  • National Institute of Standards and Technology. Isoquinoline. NIST WebBook.

  • ChemicalBook. Isoquinoline(119-65-3) 1H NMR spectrum.

  • Sławiński, J. et al. (2018). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Molecules.

  • Unknown Author. Macromolecular Structure Determination: Comparison of Crystallography and NMR.

  • Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net.

  • Wu, T. S. et al. (2007). Structural Elucidation of Isoquinoline, Isoquinolone, Benzylisoquinoline, Aporphine, and Phenanthrene Alkaloids Using API-ionspray Tandem Mass Spectrometry. ResearchGate.

  • YouTube. Structure elucidation of quinoline| NMR Spectroscopy. (2023).

  • Bollini, M. et al. Synthesis of 2,3-Dihydroimidazo[1,2- b ]isoquinoline-5(1 H )-one and Derivatives. ResearchGate.

  • Xu, X. et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Frontiers in Microbiology.

  • Perillo, I. et al. (2006). A Convenient Method for the Preparation of 4-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic Acid Derivatives. Synthesis.

  • Timofeevski, S. L. et al. (2018). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile

This guide provides comprehensive safety protocols for the handling and disposal of this compound. As a valued researcher, your safety is paramount. This document is designed to provide you with the essential, immediate, and actionable information needed to work with this compound confidently and securely. The procedures outlined below are based on established safety principles for handling research chemicals with unknown toxicological profiles, drawing parallels from structurally similar compounds.

While specific toxicological data for this compound is limited, its structure, containing an isoquinoline core and a nitrile group, necessitates a cautious approach. Isoquinoline and its derivatives can be harmful if swallowed, toxic upon skin contact, and cause skin and eye irritation.[1][2][3] Therefore, the following recommendations are grounded in a conservative assessment of potential hazards.

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment is the foundation of safe laboratory practice. Before handling this compound, it is crucial to understand the potential routes of exposure and the necessary protective barriers.

1.1. Minimum Required PPE

For all procedures involving this compound, the following minimum PPE is mandatory:

  • Lab Coat: A clean, buttoned lab coat must be worn to protect against splashes and contamination of personal clothing.

  • Eye Protection: Safety glasses with side shields are the minimum requirement.[4] However, when handling the solid powder or preparing solutions, chemical safety goggles are strongly recommended to provide a better seal against dust and splashes.[4]

  • Gloves: Disposable nitrile gloves are the standard for incidental contact.[4][5] It is critical to understand that thin nitrile gloves offer limited chemical protection and must be removed and discarded immediately after contamination.[5] For tasks with a higher risk of exposure, such as weighing large quantities or potential for splashing, double-gloving is advised.[4]

  • Apparel: Long pants and closed-toe shoes are required to ensure no skin is exposed.[4]

1.2. Enhanced PPE for Specific Procedures

Certain procedures may warrant additional protective measures:

  • Weighing and Aliquoting Solid Compound: To prevent inhalation of fine particles, it is highly recommended to perform these tasks in a chemical fume hood or a ventilated balance enclosure. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter may be necessary.

  • Solution Preparation and Transfers: When preparing solutions, especially with volatile solvents, a chemical fume hood is essential. If there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[6]

Table 1: PPE Selection Guide

TaskRequired PPERecommended Additional PPE
Handling sealed containerLab coat, safety glasses, nitrile gloves
Weighing solid compoundLab coat, safety goggles, nitrile gloves (double-gloving recommended)Chemical fume hood or ventilated enclosure, respirator
Preparing solutionsLab coat, safety goggles, nitrile gloves (double-gloving recommended)Chemical fume hood, face shield
Conducting reactions and work-upLab coat, safety goggles, nitrile glovesChemical fume hood
Waste disposalLab coat, safety goggles, nitrile gloves
Safe Handling Procedures

Adherence to standard operating procedures is critical to minimize the risk of exposure.

2.1. General Handling Precautions

  • Ventilation: Always handle this compound in a well-ventilated area, preferably a certified chemical fume hood.[7][8]

  • Avoid Contamination: Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly after handling, even if gloves were worn.

  • Avoid Dust and Aerosol Formation: Handle the solid material carefully to avoid creating dust.[7] When preparing solutions, add the solid to the solvent slowly to prevent splashing.

2.2. Step-by-Step Handling Protocol

  • Preparation: Before starting, ensure the work area is clean and uncluttered. Assemble all necessary equipment and reagents. Verify that the chemical fume hood is functioning correctly.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing:

    • Perform this task in a chemical fume hood or a ventilated balance enclosure.

    • Use a clean spatula and weighing paper or a suitable container.

    • Carefully transfer the desired amount of the compound.

    • Clean any spills on the balance immediately with a damp cloth (if compatible with the balance) and dispose of the cleaning material as hazardous waste.

  • Solution Preparation:

    • In a chemical fume hood, add the weighed compound to the appropriate solvent in a suitable flask.

    • Stir or sonicate as needed to dissolve the compound.

    • Keep the container closed when not in use.

  • Reaction and Work-up:

    • Conduct all reactions in a chemical fume hood.

    • Use appropriate glassware and equipment.

    • Monitor the reaction for any signs of unexpected changes.

  • Post-Handling:

    • Clean all equipment thoroughly after use.

    • Wipe down the work area in the fume hood.

    • Properly label and store any remaining material.

    • Remove PPE carefully to avoid contaminating your skin or clothing. Dispose of gloves and any other disposable PPE as hazardous waste.

    • Wash hands thoroughly with soap and water.

Spill and Emergency Procedures

Prompt and appropriate action is crucial in the event of a spill or exposure.

3.1. Spill Management

  • Small Spills (Solid):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Small Spills (Liquid):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.

    • Place the absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and the institutional safety office.

    • Prevent entry into the affected area.

    • Allow trained emergency personnel to handle the cleanup.

3.2. Exposure Response

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its associated waste is essential for environmental protection and regulatory compliance.

4.1. Waste Segregation and Labeling

  • Solid Waste: Collect all solid waste, including unused compound and contaminated materials (e.g., weighing paper, gloves, absorbent pads), in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound."

4.2. Disposal Procedure

  • Dispose of all waste through your institution's hazardous waste management program.[1][7]

  • Do not dispose of this chemical down the drain or in the regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow Diagrams

Diagram 1: PPE Selection Workflow

PPE_Selection start Start: Handling this compound task_assessment Assess the Task start->task_assessment incidental_contact Incidental Contact (e.g., handling sealed container) task_assessment->incidental_contact Low Risk weighing_solid Weighing Solid task_assessment->weighing_solid Medium Risk solution_prep Preparing Solution task_assessment->solution_prep High Risk min_ppe Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves incidental_contact->min_ppe weighing_ppe Enhanced PPE: - Minimum PPE - Safety Goggles - Double Gloves - Fume Hood/Enclosure weighing_solid->weighing_ppe solution_ppe Enhanced PPE: - Minimum PPE - Safety Goggles - Double Gloves - Fume Hood - Face Shield (if splash risk) solution_prep->solution_ppe end_ppe Proceed with Task min_ppe->end_ppe weighing_ppe->end_ppe solution_ppe->end_ppe

Caption: PPE selection based on the handling task.

Diagram 2: Spill Response Logic

Spill_Response spill_event Spill Occurs assess_spill Assess Spill Size and Type spill_event->assess_spill small_solid Small Solid Spill assess_spill->small_solid Small & Solid small_liquid Small Liquid Spill assess_spill->small_liquid Small & Liquid large_spill Large Spill assess_spill->large_spill Large cleanup_solid 1. Alert others 2. Wear PPE 3. Sweep carefully 4. Collect in waste container 5. Clean area small_solid->cleanup_solid cleanup_liquid 1. Alert others 2. Wear PPE 3. Absorb with inert material 4. Collect in waste container 5. Clean area small_liquid->cleanup_liquid evacuate 1. Evacuate area 2. Alert supervisor/safety office 3. Prevent entry 4. Await emergency personnel large_spill->evacuate end_response Spill Managed cleanup_solid->end_response cleanup_liquid->end_response evacuate->end_response

Caption: Decision-making process for spill response.

References

  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs . University of Pennsylvania, Environmental Health and Radiation Safety. [Link]

  • PPE Nitrile Acid-Resistant Gloves for Lab Safety . Flinn Scientific Canada. [Link]

  • Personal Protective Equipment Requirements for Laboratories . University of California, Santa Cruz, Environmental Health and Safety. [Link]

  • Types of Gloves Used in Laboratory . HANVO Safety. [Link]

  • Ultimate Guide to Laboratory Gloves: Choose the Right Type for Your Applications . Scientific Laboratory Supplies. [Link]

  • ISO BUTYL QUINOLINE Safety Data Sheet . International Flavors & Fragrances. [Link]

  • 7-Methylquinoline Safety Data Sheet . Fisher Scientific. [Link]

  • This compound . Appchem. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.